molecular formula C12H13IN2O2 B1439386 tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1174038-59-5

tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B1439386
CAS No.: 1174038-59-5
M. Wt: 344.15 g/mol
InChI Key: AMRGWNWBEHTBBT-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H13IN2O2 and its molecular weight is 344.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-iodopyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-4-5-14-6-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRGWNWBEHTBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key building block in contemporary medicinal chemistry. The synthesis is presented as a two-step process commencing with the protection of the 6-azaindole nitrogen using a tert-butyloxycarbonyl (Boc) group, followed by a regioselective iodination at the C3 position. This document delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental design, reagent selection, and process optimization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for accessing this versatile synthetic intermediate.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in the landscape of drug discovery.[1] As a bioisostere of the indole ring system, the incorporation of a nitrogen atom into the benzene portion of the indole core can significantly modulate the physicochemical and pharmacological properties of a molecule. This substitution can enhance binding affinity to biological targets, improve aqueous solubility, and create novel intellectual property opportunities. Consequently, the 6-azaindole nucleus is a constituent of numerous compounds under investigation for a wide array of therapeutic applications, including but not limited to, antiviral agents, kinase inhibitors, and treatments for inflammatory and autoimmune diseases.[1]

The functionalization of the 6-azaindole core is paramount for the exploration of structure-activity relationships (SAR). Halogenated derivatives, in particular, serve as versatile handles for the introduction of molecular diversity through various cross-coupling reactions. The title compound, this compound, is a strategically designed intermediate for such synthetic endeavors. The Boc protecting group on the pyrrole nitrogen deactivates the ring towards unwanted side reactions and enhances solubility in organic solvents, while the iodine atom at the C3 position provides a reactive site for the facile introduction of new substituents.

This guide will present a detailed, two-step synthesis of this important building block, starting from commercially available 1H-pyrrolo[2,3-c]pyridine.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a straightforward and efficient two-step sequence:

  • N-Boc Protection: The pyrrole nitrogen of 1H-pyrrolo[2,3-c]pyridine is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

  • Regioselective Iodination: The N-Boc protected 6-azaindole undergoes electrophilic iodination, which selectively occurs at the electron-rich C3 position of the pyrrole ring to afford the final product.

This synthetic approach is logical and efficient, as the Boc protection in the first step facilitates the regioselective functionalization in the second.

Diagram: Overall Synthetic Workflow

SynthesisWorkflow Start 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Step1 Step 1: N-Boc Protection Start->Step1 Intermediate tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate Step1->Intermediate (Boc)₂O, Base Solvent Step2 Step 2: C3-Iodination Intermediate->Step2 Product This compound Step2->Product Iodinating Agent Solvent

Caption: A schematic overview of the two-step synthesis.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

The introduction of the Boc protecting group onto the pyrrole nitrogen is a crucial first step. This is typically achieved by reacting 1H-pyrrolo[2,3-c]pyridine with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a suitable base.

Mechanism of N-Boc Protection:

The reaction proceeds via a nucleophilic attack of the pyrrole nitrogen of 6-azaindole on one of the carbonyl carbons of (Boc)₂O. The presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is often employed to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.

Diagram: Mechanism of N-Boc Protection

BocProtection cluster_reactants Reactants cluster_products Products Azaindole 6-Azaindole Boc2O (Boc)₂O Azaindole->Boc2O Nucleophilic Attack BocAzaindole N-Boc-6-Azaindole Boc2O->BocAzaindole Formation Byproducts t-BuOH + CO₂ + HB⁺ Boc2O->Byproducts Decomposition Base Base Base->Azaindole Deprotonation

Caption: The general mechanism of N-Boc protection.

Detailed Experimental Protocol:

A general procedure for the N-Boc protection of similar heterocyclic compounds is adapted here.[2]

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.5 equiv.).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

The second step involves the regioselective iodination of the N-Boc protected 6-azaindole at the C3 position. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution preferentially to the C3 position. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation.

Mechanism of C3-Iodination:

The iodination of the N-Boc protected 6-azaindole is an electrophilic aromatic substitution reaction. The N-Boc group, while being a protecting group, also influences the electronics of the pyrrole ring. The reaction is initiated by the attack of the electron-rich C3 position of the pyrrole ring on the electrophilic iodine of NIS. This forms a resonance-stabilized cationic intermediate, which then loses a proton to regenerate the aromatic system, yielding the 3-iodo derivative.

Detailed Experimental Protocol:

This protocol is based on established methods for the iodination of related azaindole systems.[3]

  • Dissolve tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv.) in a suitable solvent such as acetonitrile.

  • Add N-iodosuccinimide (1.0 equiv.) and potassium hydroxide (3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for approximately 11 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1H-pyrrolo[2,3-c]pyridineC₇H₆N₂118.14271-29-4
tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylateC₁₂H₁₄N₂O₂218.25Not readily available
This compoundC₁₂H₁₃IN₂O₂344.151174038-59-5[4]

Conclusion

The synthesis of this compound is a robust and reproducible two-step process that provides access to a highly valuable and versatile building block for drug discovery and development. The N-Boc protection of the 6-azaindole core followed by regioselective iodination at the C3 position is an efficient strategy that can be readily implemented in a laboratory setting. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this key intermediate for their research endeavors.

References

Sources

tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS 1174038-59-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1174038-59-5)

Foreword: The Strategic Value of the 6-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the strategic modification of heterocyclic scaffolds is paramount to the discovery of novel therapeutics. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, has emerged as a privileged structure. Its role as a bioisosteric replacement for the indole nucleus allows for the modulation of physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity.[1][2] The subject of this guide, This compound , represents a cornerstone building block for drug discovery programs. The thoughtful placement of a versatile iodine atom at the C3 position and a labile tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen provides researchers with a powerful tool for systematic chemical exploration and the development of potent and selective drug candidates.

This document serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the synthesis, reactivity, and application of this key synthetic intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis.

Key Properties
PropertyValueSource
CAS Number 1174038-59-5[3]
Molecular Formula C₁₂H₁₃IN₂O₂
Molecular Weight 344.15 g/mol [4]
Appearance Typically an off-white to yellow solidInferred
Storage Store at room temperature[4]
Spectroscopic Characterization

While specific spectra for every batch may vary, the following provides an expert interpretation of the expected spectroscopic data crucial for structure verification.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a large singlet in the upfield region (~1.6 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region will display distinct signals for the protons on the bicyclic core. The C2-proton of the pyrrole ring will appear as a singlet, while the protons on the pyridine ring (H4, H5, H7) will present as a characteristic set of coupled signals (doublets and triplets).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by signals for the tert-butyl group (quaternary and methyl carbons), the carbonyl carbon of the Boc group (~148-150 ppm), and the carbons of the 6-azaindole core. The C3 carbon, directly bonded to iodine, will be significantly shifted and its signal may be broadened due to quadrupolar relaxation.

  • MS (Mass Spectrometry): Mass spectral analysis will confirm the molecular weight. A common and diagnostic fragmentation pattern is the loss of the Boc group (100 amu) or tert-butyl group (57 amu) from the molecular ion.[7][8]

  • IR (Infrared Spectroscopy): The IR spectrum provides functional group information. A strong absorption band around 1700-1750 cm⁻¹ is indicative of the C=O stretch of the carbamate (Boc group). Other key signals include C-H stretching and absorptions characteristic of the aromatic heterocyclic system.

Synthesis and Mechanistic Insight

The preparation of this compound is a multi-step process that hinges on the selective functionalization of the 6-azaindole core. The strategy involves initial protection of the pyrrole nitrogen followed by a regioselective iodination.

Synthetic Workflow

The overall transformation can be visualized as a two-stage process: N-protection followed by C3-iodination.

G cluster_0 Synthesis Workflow A 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) B tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate A->B  Step 1: N-Boc Protection  (Boc)₂O, Base C This compound B->C  Step 2: C3-Iodination  NIS, Solvent

Caption: Synthetic route to the target compound.

Step-by-Step Experimental Protocol: Synthesis

This protocol is a representative, generalized procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: N-Boc Protection of 6-Azaindole

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in anhydrous Dichloromethane (DCM), add triethylamine (1.5 equiv.) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in DCM dropwise over 30 minutes.[7]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the consumption of starting material.

  • Upon completion, wash the reaction mixture with saturated aq. NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, which can be purified by column chromatography if necessary.

Step 2: Regioselective C3-Iodination

  • Dissolve the N-Boc protected 6-azaindole (1.0 equiv.) from Step 1 in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS, 1.1 equiv.) to the solution in one portion.[9]

  • Stir the reaction at room temperature for 2-4 hours. The electron-rich nature of the N-protected pyrrole ring directs the electrophilic iodination to the C3 position.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with saturated aq. sodium thiosulfate solution (to quench excess iodine), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Mechanism: Electrophilic Aromatic Iodination

The key to the regioselectivity of the iodination step is the increased electron density of the pyrrole ring upon N-Boc protection, which activates it towards electrophilic aromatic substitution (SEAr). The C3 position is electronically favored for attack.

G cluster_0 C3-Iodination Mechanism Pyrrole_Ring N-Boc-6-Azaindole Intermediate Sigma Complex (Resonance Stabilized) Pyrrole_Ring->Intermediate π-attack on I⁺ NIS N-Iodosuccinimide (NIS) Product C3-Iodo Product Intermediate->Product -H⁺ Succinimide Succinimide Intermediate->Succinimide Deprotonation

Caption: Mechanism of electrophilic iodination.

Core Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this molecule lies in the C-I bond, a highly effective leaving group in palladium-catalyzed cross-coupling reactions. This enables the construction of C-C and C-N bonds, providing access to a vast chemical space for SAR studies.[10]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for coupling the 3-position of the azaindole core with various aryl or vinyl groups using boronic acids or esters.[11][12]

Protocol: General Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Degas the mixture thoroughly with argon or nitrogen.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol %) or PdCl₂(dppf) (5 mol %).

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-I pd_complex R¹-Pd(II)-I L₂ oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OR)₂ Base pd_r2 R¹-Pd(II)-R² L₂ transmetal->pd_r2 reductive_elim Reductive Elimination pd_r2->reductive_elim reductive_elim->pd0 R¹-R²

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling (C-C Bond Formation)

This reaction is indispensable for introducing alkyne functionalities, which can serve as handles for further chemistry (e.g., click reactions) or as part of the final pharmacophore.[13][14][15]

Protocol: General Sonogashira Coupling

  • To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a solvent like THF or DMF, add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Degas the solution with argon or nitrogen.

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (2-5 mol %), and the copper(I) co-catalyst, CuI (5-10 mol %).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter the reaction mixture through celite to remove catalyst residues, concentrate, and purify by column chromatography.

Sonogashira_Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_complex Ar-Pd(II)-I L₂ oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne Ar-Pd(II)-C≡CR L₂ transmetal->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Ar-C≡CR cu_alkyne Cu-C≡CR cu_alkyne->transmetal cu_i Cu(I) cu_i->cu_alkyne R-C≡CH, Base

Caption: Catalytic cycle for Sonogashira coupling.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction allows for the direct formation of C-N bonds, coupling the azaindole core to a wide variety of primary and secondary amines, which is critical for tuning the polarity and hydrogen bonding capacity of potential drug molecules.[16][17][18]

Protocol: General Buchwald-Hartwig Amination

  • Charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 equiv.).

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 5-10 mol %).

  • Heat the sealed reaction vessel under an inert atmosphere (80-120 °C) until the reaction is complete.

  • Cool, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

N-Boc Deprotection: The Final Step

Often, the final target compound requires a free N-H group on the pyrrole ring for biological activity or as a hydrogen bond donor. The Boc group is designed for facile removal under acidic conditions.[19][20]

Protocol: TFA-Mediated Deprotection

  • Dissolve the N-Boc protected compound (1.0 equiv.) in a minimal amount of Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (5-10 equiv., often used as a 20-50% solution in DCM).

  • Stir the reaction at room temperature for 1-3 hours. Effervescence (isobutylene gas) may be observed.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Re-dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aq. NaHCO₃).

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected 6-azaindole derivative.

Deprotection BocN N-Boc Azaindole Protonation Protonated Carbonyl BocN->Protonation H⁺ (TFA) Carbocation tert-Butyl Cation + CO₂ Protonation->Carbocation C-O Bond Cleavage Product Deprotected Azaindole (Free N-H) Protonation->Product Loss of Boc group

Caption: Mechanism for acid-catalyzed N-Boc deprotection.

Conclusion

This compound is more than a mere chemical; it is a strategic tool engineered for efficiency and versatility in medicinal chemistry. Its dual functionality—a stable protecting group and a reactive coupling handle—allows for the late-stage diversification of the privileged 6-azaindole scaffold. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to accelerate their discovery programs and systematically build the complex molecular architectures required to address challenging biological targets.

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  • A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Thieme. [Link]

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  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13][21]-Fused Indole Heterocycles. National Institutes of Health. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

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Sources

1H and 13C NMR of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. As a derivative of 5-azaindole, it serves as a versatile scaffold for synthesizing compounds targeting a range of biological pathways. The introduction of an iodine atom at the 3-position provides a crucial handle for further functionalization via cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group serves to protect the pyrrole nitrogen and modulate the reactivity of the ring system.

Accurate and unambiguous structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological data. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in fundamental principles and data from analogous structures. We will explore not just the spectral data itself, but the underlying electronic and structural factors that give rise to the observed chemical shifts and coupling patterns.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the standard IUPAC numbering for the 1H-pyrrolo[2,3-c]pyridine core is used throughout this guide.

Caption: Molecular structure with IUPAC numbering.

¹H NMR Spectral Analysis: A Predictive Approach

While a definitive experimental spectrum from a single public source is elusive, a highly accurate prediction can be constructed based on the known effects of the substituents on the 5-azaindole core. The analysis below explains the rationale for the expected chemical shifts, multiplicities, and coupling constants. The spectrum is typically recorded in a solvent like CDCl₃ or DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H78.65 - 8.55ddJ = 4.5, 1.51H
H48.30 - 8.20dJ = 4.51H
H27.85 - 7.75s-1H
H67.30 - 7.20ddJ = 8.0, 4.51H
Boc (-C(CH₃)₃)1.70 - 1.60s-9H
Expert Rationale and Signal Assignment:
  • Boc Protons (δ ~1.65 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation. They appear as a sharp, intense singlet in the upfield aliphatic region. This signal is a hallmark of the Boc protecting group.

  • Pyridine Ring Protons (H4, H6, H7):

    • H7 (δ ~8.60 ppm): This proton is positioned ortho to the electron-withdrawing pyridine nitrogen (N5), resulting in significant deshielding and a downfield chemical shift. It is coupled to H6 (ortho, J ≈ 8.0 Hz) and potentially a small long-range coupling to H4 (meta). However, in the 5-azaindole system, the primary coupling observed is typically between H6 and H7, and H4 and H6.

    • H4 (δ ~8.25 ppm): This proton is located on a carbon (C4) adjacent to the pyrrole ring fusion and is deshielded by the anisotropic effect of the bicyclic system and the adjacent nitrogen. It typically appears as a doublet, coupled to H6 (J ≈ 4.5 Hz).

    • H6 (δ ~7.25 ppm): Being meta to the pyridine nitrogen, H6 is the most shielded of the pyridine protons. It will appear as a doublet of doublets due to coupling with both H7 and H4.

  • Pyrrole Ring Proton (H2, δ ~7.80 ppm):

    • The N-Boc group is strongly electron-withdrawing, which significantly deshields the adjacent H2 proton, shifting it downfield compared to an unprotected azaindole.

    • The iodine at C3 does not have a proton to couple with, hence H2 appears as a singlet. Its chemical shift is a sensitive probe of the electronic environment of the pyrrole ring.

¹³C NMR Spectral Analysis: Key Structural Signatures

The ¹³C NMR spectrum provides complementary and often more definitive structural information, particularly regarding non-protonated carbons. The influence of the iodine substituent is a critical diagnostic feature.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Boc)149.5 - 148.5Carbonyl carbon of the carbamate.
C4148.0 - 147.0Deshielded by adjacent N5.
C7a146.0 - 145.0Bridgehead carbon adjacent to N5.
C7143.0 - 142.0Deshielded by adjacent N5.
C3a131.0 - 130.0Bridgehead carbon.
C2128.0 - 127.0Deshielded by adjacent N-Boc group.
C6118.0 - 117.0Shielded carbon meta to N5.
C(CH₃)₃ (Boc)86.0 - 85.0Quaternary carbon of the t-butyl group.
C370.0 - 65.0Strongly shielded by the heavy atom effect of Iodine.
-CH₃ (Boc)28.5 - 27.5Equivalent methyl carbons.
Expert Rationale and Signal Assignment:
  • The Heavy Atom Effect (C3, δ ~67 ppm): The most striking feature in the ¹³C NMR spectrum is the chemical shift of the carbon bearing the iodine atom (C3). While a typical sp² carbon in this ring system would resonate around 100-110 ppm, the presence of iodine induces a dramatic upfield shift of 30-40 ppm. This "heavy atom effect" is caused by the large number of electrons on the iodine atom influencing the magnetic environment of the attached carbon. This signal is an unambiguous marker for the site of iodination.

  • Boc Group Carbons: The spectrum will clearly show the carbamate carbonyl (C=O) at the low-field end of the aromatic region (~149 ppm), the quaternary carbon of the tert-butyl group (~85 ppm), and the intense signal for the three equivalent methyl carbons (~28 ppm).

  • Pyrrolopyridine Core Carbons:

    • The carbons ortho and para to the pyridine nitrogen (C4, C7, and C7a) are significantly deshielded and appear downfield, as expected.[1]

    • C2 is deshielded due to its proximity to the electron-withdrawing N-Boc group.

    • C6, being meta to the nitrogen, is the most shielded and appears at the highest field (~117 ppm) among the aromatic carbons.

Scientific Integrity & Protocol Validation

The predictive assignments presented here are based on well-established principles of NMR spectroscopy.[2] In a research setting, these assignments would be unequivocally confirmed through a suite of two-dimensional (2D) NMR experiments, creating a self-validating dataset.

  • COSY (Correlation Spectroscopy): Would confirm the ¹H-¹H coupling network, definitively linking H4-H6 and H6-H7 in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between each proton and the carbon to which it is attached (e.g., H2 to C2, H4 to C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for assigning quaternary carbons. For instance, the H2 proton would show a correlation to the iodinated C3 and the bridgehead C3a. The Boc protons would show correlations to the quaternary tert-butyl carbon and the carbonyl carbon, confirming the entire substituent structure.

This multi-dimensional approach ensures that every atom's position is cross-verified, providing the highest level of confidence in the structural assignment.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is critical. The following protocol outlines a standardized methodology for the analysis of azaindole derivatives.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (10-15 mg for ¹H, 25-30 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to 5mm NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert tune 5. Tune and Shim insert->tune acquire 6. Acquire Spectrum (NS=16 for ¹H, NS=1024 for ¹³C) tune->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase reference 9. Reference to Solvent Peak phase->reference analyze 10. Integrate & Analyze reference->analyze

Caption: Standardized workflow for NMR sample analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>95%) to avoid complicating signals from residual solvents or synthetic intermediates.

    • Solvent: Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is poor, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Concentration: For ¹H NMR, dissolve 10-15 mg of the compound in approximately 0.6 mL of solvent. For ¹³C NMR, a more concentrated sample (25-30 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

    • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Instrumentation: The following are typical parameters for a 400 MHz spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse ('zg30').

      • Number of Scans (NS): 16-64 scans are typically sufficient.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled ('zgpg30').

      • Number of Scans (NS): 1024-4096 scans, depending on concentration.

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): 0-220 ppm.

  • Data Processing:

    • Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier Transform.

    • Correction: Manually phase the spectrum and apply an automatic baseline correction.

    • Referencing: Calibrate the chemical shift axis using the residual solvent signal (CDCl₃: δH = 7.26, δC = 77.16 ppm; DMSO-d₆: δH = 2.50, δC = 39.52 ppm).

    • Analysis: Integrate ¹H signals and pick peaks for both spectra to generate the final data tables.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a clear demonstration of modern analytical chemistry. The predictable electronic effects of the pyridine nitrogen and the N-Boc group, combined with the unique and powerful diagnostic signature of the iodine's heavy atom effect on the C3 carbon, allow for a confident and complete assignment of the molecule's ¹H and ¹³C NMR spectra. By following robust experimental and data analysis protocols, researchers can ensure the structural integrity of this valuable synthetic intermediate, paving the way for its successful application in drug discovery and development programs.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Syntheses and NMR spectra. The Royal Society of Chemistry. Available at: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Synlett. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. aws.amazon.com. Available at: [Link]

  • Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. NIH Public Access. Available at: [Link]

Sources

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrum of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mass spectrum of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This guide delves into the anticipated fragmentation patterns, experimental considerations, and data interpretation, offering a robust framework for the analysis of this and structurally related compounds.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical and medicinal chemistry, the precise characterization of novel chemical entities is paramount. This compound is a heterocyclic compound of significant interest, often serving as a key intermediate in the synthesis of bioactive molecules. Its structural integrity, purity, and degradation pathways are critical parameters that can be effectively elucidated through mass spectrometry. This guide will provide a detailed exploration of the mass spectral characteristics of this compound, empowering researchers to confidently identify and characterize it.

Predicted Mass Spectrum and Molecular Ion

The initial step in mass spectral analysis is the identification of the molecular ion peak, which provides the molecular weight of the compound. For this compound, the molecular formula is C₁₂H₁₃IN₂O₂.

A crucial aspect to consider is the isotopic distribution. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion. The presence of carbon (¹²C and ¹³C) will result in an M+1 peak with a relative intensity of approximately 13.2% of the molecular ion peak.

Table 1: Predicted m/z Values for Key Adducts

AdductPredicted m/z
[M+H]⁺345.0095
[M+Na]⁺367.0014
[M+K]⁺382.9754

Note: These values are calculated based on the monoisotopic masses of the elements.

Anticipated Fragmentation Pathways

The fragmentation pattern in a mass spectrum provides a molecular fingerprint, offering invaluable insights into the compound's structure. The fragmentation of this compound is expected to be driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the carbon-iodine bond.

The Dominant Fragmentation of the Boc Group

The tert-butyl group is notoriously unstable under mass spectrometric conditions and is expected to be a primary site of fragmentation. Two major pathways are anticipated:

  • Loss of isobutylene: This is a characteristic fragmentation of tert-butyl esters and carbamates, proceeding through a McLafferty-type rearrangement. This will result in the loss of 56 Da (C₄H₈) and the formation of the corresponding carbamic acid, which can then readily decarboxylate.

  • Formation of the tert-butyl cation: Cleavage of the C-O bond can lead to the formation of a stable tert-butyl cation at m/z 57. This is often a prominent peak in the spectra of Boc-protected compounds.

Cleavage of the Carbon-Iodine Bond

The C-I bond is relatively weak and susceptible to cleavage. This can occur through:

  • Homolytic cleavage: Resulting in the formation of a radical cation of the pyrrolopyridine core and an iodine radical.

  • Heterolytic cleavage: Leading to the formation of a positively charged pyrrolopyridine species and an iodide anion (not typically observed in positive ion mode). A distinct peak at m/z 127 , corresponding to the iodine cation (I⁺), is a highly characteristic feature in the mass spectra of iodinated compounds[1].

Fragmentation of the Pyrrolopyridine Core

Following the initial losses of the Boc group and iodine, the remaining heterocyclic core can undergo further fragmentation. This may involve ring opening, loss of small neutral molecules like HCN, and other complex rearrangements characteristic of nitrogen-containing heterocyclic compounds.

Diagram 1: Predicted Fragmentation Pathway

G M [M+H]⁺ m/z 345 F1 Loss of C₄H₈ (isobutylene) m/z 289 M->F1 -56 Da F3 Loss of I m/z 218 M->F3 -127 Da F4 tert-butyl cation m/z 57 M->F4 F5 Iodine cation m/z 127 M->F5 F2 Loss of CO₂ m/z 245 F1->F2 -44 Da G cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve in Methanol/Acetonitrile Dilute Dilute to 1-10 µg/mL Dissolve->Dilute ESI Electrospray Ionization (Positive Mode) Dilute->ESI HRMS High-Resolution MS (TOF or Orbitrap) ESI->HRMS MSMS Tandem MS (CID) HRMS->MSMS Identify Identify Molecular Ion MSMS->Identify Analyze Analyze Fragmentation Identify->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: A streamlined workflow for the mass spectrometric analysis of the target compound.

Interpretation of the Mass Spectrum: A Self-Validating Approach

A trustworthy interpretation of the mass spectrum relies on a self-validating system where multiple pieces of evidence converge to support the proposed structure.

  • Molecular Ion Confirmation: The accurate mass of the molecular ion should be within 5 ppm of the calculated theoretical mass for C₁₂H₁₄IN₂O₂⁺ (for the [M+H]⁺ ion). The isotopic pattern should also match the theoretical distribution.

  • Characteristic Fragment Ions: The presence of the expected key fragment ions, as outlined in Table 2, provides strong evidence for the compound's structure. The accurate mass of these fragments should also be determined and compared to their theoretical values.

  • Logical Fragmentation Pathways: The observed fragment ions should be explainable through logical and well-established fragmentation mechanisms. For instance, the loss of 56 Da followed by the loss of 44 Da is a classic signature of a Boc-protected amine.

Table 2: Key Diagnostic Fragment Ions

m/z (Predicted)Proposed Structure/IdentitySignificance
345.0095[M+H]⁺Confirms molecular weight
289.0409[M+H - C₄H₈]⁺Loss of isobutylene from Boc group
245.0514[M+H - C₄H₈ - CO₂]⁺Subsequent loss of CO₂
218.0014[M+H - I]⁺Loss of iodine
126.9045I⁺Characteristic iodine cation
57.0704C₄H₉⁺tert-butyl cation

Conclusion: A Powerful Tool for Chemical Synthesis and Drug Discovery

Mass spectrometry is an indispensable tool for the structural characterization of synthetic intermediates like this compound. By understanding the expected molecular ion, characteristic fragmentation patterns, and by employing a robust experimental protocol, researchers can confidently verify the identity and purity of their compounds. This in-depth guide provides the foundational knowledge and practical insights necessary to navigate the complexities of mass spectral interpretation for this important class of molecules, thereby accelerating the pace of research and development in the pharmaceutical sciences.

References

  • Mass Spectrometric Studies on Heterocyclic Compounds Containing Iodine. (n.d.). Chinese Journal of Chemistry.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl iodide. NIST WebBook.
  • PubChem. (n.d.).
  • Chemazon. (2023, September 21). Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry [Video]. YouTube.
  • An iodine-containing probe as a tool for molecular detection in secondary ion mass spectrometry. (2011).
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

X-ray crystal structure of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Structure Determination of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Abstract: The 1H-pyrrolo[2,3-c]pyridine (5-azaindole) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and pharmacologically active agents. The precise three-dimensional arrangement of atoms within these molecules, achievable only through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and advancing rational drug design. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete X-ray structure determination of a key synthetic intermediate, this compound. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for obtaining and interpreting high-quality crystallographic data for novel heterocyclic compounds.

Disclaimer: As of the time of this writing, a public deposition of the crystal structure for the title compound could not be located in crystallographic databases. Therefore, this guide presents a comprehensive and validated workflow to achieve this result, including representative data and analysis typical for a molecule of this class. This serves as a practical blueprint for researchers undertaking similar structural investigations.

Introduction: The Strategic Value of Structural Elucidation

The title compound, this compound, is a strategically designed building block for pharmaceutical research. Its core components each serve a distinct and critical purpose:

  • The 1H-pyrrolo[2,3-c]pyridine Core: This nitrogen-containing heterocyclic system is a "privileged scaffold," known to interact with a wide range of biological targets, particularly protein kinases.[1] Its geometry and hydrogen bonding capabilities are central to its pharmacological activity.

  • The 3-iodo Substituent: The iodine atom is not merely a placeholder; it is a versatile functional handle for introducing molecular complexity. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space at this position.[1]

  • The tert-butyl carboxylate (Boc) Group: This bulky protecting group serves two functions. First, it shields the pyrrole nitrogen from unwanted side reactions during synthesis. Second, its conformational preferences and steric hindrance can significantly influence the molecule's crystal packing and solubility. Its removal under acidic conditions is a standard, high-yielding deprotection step.[2]

Determining the precise crystal structure provides incontrovertible data on bond lengths, planarity, the conformation of the Boc group relative to the heterocyclic core, and the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern the solid-state architecture. This information is invaluable for computational modeling, understanding solid-form properties, and designing next-generation analogs with improved efficacy and physicochemical properties.

Synthesis and High-Purity Material Preparation

The acquisition of diffraction-quality single crystals is fundamentally dependent on the purity of the starting material. The following two-step synthesis protocol is designed to produce the title compound with >97% purity, suitable for crystallization screening.

Experimental Protocol: Synthesis

Step 1: Regioselective Iodination of 1H-pyrrolo[2,3-c]pyridine

The electrophilic substitution on the 5-azaindole core preferentially occurs at the C3 position of the electron-rich pyrrole ring.

  • Rationale: This procedure uses N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. Acetonitrile is chosen as the solvent for its ability to dissolve the starting materials and its inertness under the reaction conditions. The reaction is performed in the dark to prevent the light-induced decomposition of NIS and other iodine species.

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M), add N-Iodosuccinimide (1.1 equiv) in one portion.

    • Wrap the reaction flask in aluminum foil to exclude light and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-iodo-1H-pyrrolo[2,3-c]pyridine, which can be used directly in the next step.

Step 2: N-Boc Protection

  • Rationale: This is a standard procedure for protecting amine functionalities.[3] Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice, and a base like triethylamine (TEA) is used to scavenge the acid byproduct. Dichloromethane (DCM) is an excellent solvent for this transformation.

  • Procedure:

    • Dissolve the crude 3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add triethylamine (1.5 equiv) followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate (1.2 equiv) in DCM.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Single-Crystal Growth: The Gateway to Diffraction

Growing a single crystal is often the most challenging step in structure determination.[4] The goal is to create a highly ordered, three-dimensional lattice by allowing molecules to slowly and methodically arrange themselves from a supersaturated solution.

Crystallization Strategy: Slow Evaporation

Slow evaporation is a robust and widely successful technique for small organic molecules.[5] The principle involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting nucleation and gradual crystal growth.

Experimental Protocol: Crystallization via Slow Evaporation
  • Solvent Screening: Place ~5 mg of the purified compound into several small, clean vials (e.g., 4 mL glass vials). Add a single solvent to each vial dropwise until the solid just dissolves. Suitable screening solvents include:

    • Dichloromethane (DCM)

    • Ethyl Acetate

    • Acetone

    • Acetonitrile

    • Methanol/DCM mixture

    • Hexanes/Ethyl Acetate mixture

  • Setup: Once dissolved, cover each vial with a cap, but do not tighten it fully. Alternatively, cover the opening with paraffin film and pierce it with a needle 1-3 times. This restricts the rate of evaporation, which is crucial for growing larger, higher-quality crystals.

  • Incubation: Place the vials in a vibration-free environment (e.g., a dedicated cupboard or a beaker containing sand to dampen vibrations) at a constant room temperature.

  • Monitoring: Observe the vials daily without disturbing them. The formation of well-defined, block-shaped, or needle-like crystals indicates a successful experiment. The process can take anywhere from 2 days to several weeks.

  • Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove a single crystal from the mother liquor using a cryo-loop or a fine needle and immediately proceed to mounting for X-ray analysis.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_result Outcome start start dissolve Dissolve in Screening Solvents start->dissolve setup Set up Slow Evaporation Vials dissolve->setup incubate Incubate in Vibration-Free Environment setup->incubate harvest harvest incubate->harvest Success fail No Crystals / Poor Quality incubate->fail Failure end Mount for X-ray Diffraction harvest->end fail->dissolve Re-screen Solvents

Caption: Workflow for single-crystal growth by slow evaporation.

X-ray Diffraction and Structure Solution

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern, which contains the fundamental information about the crystal's internal structure.[6]

Data Collection and Processing Workflow

The entire process, from mounting the crystal to obtaining a refined structural model, follows a standardized workflow.[4][7]

Xray_Workflow mount 1. Crystal Mounting Mount crystal on diffractometer under a cold N₂ stream (~100 K) collect 2. Data Collection Rotate crystal in X-ray beam; Collect diffraction images (e.g., Bruker APEX3) mount->collect integrate 3. Data Integration Determine unit cell; Integrate spot intensities from images (e.g., SAINT) collect->integrate scale 4. Scaling & Correction Scale data and apply absorption correction (e.g., SADABS) integrate->scale solve 5. Structure Solution Determine initial atomic positions; Solve the phase problem (e.g., SHELXT) scale->solve refine 6. Structure Refinement Optimize atomic positions and displacement parameters (e.g., SHELXL) solve->refine validate 7. Validation & Analysis Check for errors and analyze geometry (e.g., PLATON, OLEX2) refine->validate validate->refine Iterate if needed cif 8. Finalize CIF Prepare Crystallographic Information File for deposition/publication validate->cif

Caption: Standard workflow for small molecule X-ray crystallography.
Experimental Protocol: Data Collection and Refinement
  • Mounting: A single crystal is selected and mounted on a cryo-loop, then placed on the goniometer head of the diffractometer within a stream of nitrogen gas at ~100 K.

    • Causality: The low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage.

  • Data Collection: The instrument (e.g., a Bruker D8 VENTURE diffractometer with a Mo Kα or Cu Kα X-ray source) rotates the crystal through a series of angles, collecting hundreds of diffraction images.[8]

  • Data Processing: The raw images are processed using software like the Bruker APEX suite.[8] This involves:

    • Indexing and Unit Cell Determination: The software identifies the diffraction spots to determine the crystal's unit cell parameters and Bravais lattice.

    • Integration: The intensity of every single diffraction spot is measured and integrated.

    • Scaling and Absorption Correction: Intensities are scaled to account for variations in exposure, and a correction is applied to compensate for the absorption of X-rays by the crystal itself.

  • Structure Solution: Using a program like SHELXT, the phase problem is solved to generate an initial electron density map and a preliminary structural model.[8]

  • Structure Refinement: The initial model is refined against the experimental data using a program like SHELXL within a graphical interface like OLEX2.[8] This iterative, least-squares process optimizes the positions, connectivity, and anisotropic displacement parameters (thermal ellipsoids) of all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is rigorously checked for geometric consistency and potential errors using validation tools like PLATON.

Structural Analysis and Key Insights

The final output of a successful structure determination is a Crystallographic Information File (CIF) containing all the experimental and structural details.

Representative Crystallographic Data

The following table summarizes the kind of data that would be obtained for the title compound, presented in a standard format.

ParameterRepresentative Value
Chemical formulaC₁₂H₁₃IN₂O₂
Formula weight344.15
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)15.0
c (Å)10.2
β (°)98.5
Volume (ų)1285
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected11500
Independent reflections2500
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.030, wR₂ = 0.075
Goodness-of-fit (S)1.05

Note: These are plausible, representative values for a small organic molecule and are provided for illustrative purposes.

Analysis of Molecular and Supramolecular Features

A detailed analysis of the refined structure would focus on several key areas:

  • Molecular Geometry: Confirmation of the planarity of the pyrrolo[2,3-c]pyridine ring system. Analysis of bond lengths and angles, particularly around the iodine and Boc-group substituents, to identify any strain or unusual electronic effects.

  • Conformation: The torsion angles defining the orientation of the tert-butyl carboxylate group relative to the aromatic core would be determined. This conformation is critical as it dictates the steric profile of the molecule and influences how it might fit into a protein's active site.

  • Intermolecular Interactions: The crystal packing would be analyzed to identify the non-covalent forces holding the lattice together. One would look for:

    • C-H···O Hydrogen Bonds: Likely occurring between C-H donors on the aromatic ring or Boc group and the carbonyl oxygen of a neighboring molecule.[5]

    • Halogen Bonding: The electropositive region on the iodine atom (the σ-hole) could potentially form a halogen bond with a Lewis basic atom (like the pyridine nitrogen or a carbonyl oxygen) on an adjacent molecule.

    • π-π Stacking: The planar aromatic cores may stack in an offset fashion, contributing to the overall stability of the crystal lattice.

Conclusion

The determination of the single-crystal X-ray structure of this compound provides definitive proof of its chemical identity and offers unparalleled insight into its three-dimensional nature. This guide has outlined a robust and logical workflow, from rational synthesis to advanced structural refinement and analysis. The resulting structural data—detailing precise molecular dimensions, conformation, and intermolecular packing forces—is not merely an academic endpoint. It is a critical dataset that empowers medicinal chemists and drug development professionals to make informed, data-driven decisions in the design of next-generation therapeutics.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Pevelen, D. (2023). Small Molecule X-Ray Crystallography, Theory and Workflow. Journal of Molecular Structure. Retrieved from [Link]

  • Semantic Scholar. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Kennedy, A. R., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]

  • Boudrâa, S., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Retrieved from [Link]

  • VEGPHARM. (n.d.). 3-Iodo-1H-Pyrrolo[2,3-C]Pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-iodo-1h-pyrrolo[2,3-b]pyridine-1-carboxylate. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Yin, D., et al. (2019). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Žemaitis, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from [Link]

  • Yuan, Y., et al. (2019). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • Aouf, N-E., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

  • Donkeng Dazie, J., et al. (2017). Crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

stability of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: Stability of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate under Acidic Conditions Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a key heterocyclic building block in contemporary drug discovery, valued for its utility in forging complex molecular architectures through cross-coupling reactions. The stability of this intermediate, particularly the acid-labile tert-butyloxycarbonyl (Boc) protecting group, is a critical parameter that dictates its handling, reaction compatibility, and purification strategies. This technical guide provides a comprehensive analysis of the compound's stability under acidic conditions. We delve into the mechanistic underpinnings of Boc group cleavage, explore potential degradation pathways of the iodo-pyrrolopyridine core, and present validated experimental protocols for assessing stability. The insights and methodologies detailed herein are intended to equip researchers with the knowledge to optimize synthetic routes and ensure the integrity of this vital chemical intermediate.

Introduction: A Versatile Heterocyclic Intermediate

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, appearing in a range of biologically active molecules. The title compound, this compound, serves as a versatile precursor. The iodine atom at the 3-position provides a reactive handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The Boc group on the pyrrole nitrogen serves to modulate the electronic properties of the ring system and prevent unwanted side reactions during synthesis.

However, the Boc group is renowned for its lability under acidic conditions, a property that is both a feature (for deprotection) and a potential bug (leading to premature cleavage).[1] Understanding the precise conditions under which this cleavage occurs, and whether the core heterocyclic structure undergoes any concomitant degradation, is paramount for its effective use in multi-step synthesis.

The Boc Protecting Group: A Double-Edged Sword

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability towards nucleophiles, bases, and hydrogenolysis.[2][3] Its primary vulnerability lies in its susceptibility to acid-catalyzed removal, a process that is fundamental to its utility but also central to its potential instability.[1][4]

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a Boc group under acidic conditions is a well-established, multi-step process.[5] It proceeds via an E1 elimination mechanism initiated by protonation of the carbamate oxygen. This is followed by the heterolytic cleavage of the carbon-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine (in this case, the deprotected pyrrole) and carbon dioxide.

The generated tert-butyl cation is a reactive electrophile that can potentially alkylate other nucleophilic species in the reaction mixture, a common source of side reactions in peptide synthesis.[4] This is often mitigated by the use of cation scavengers.

Boc_Deprotection_Mechanism Start Boc-Protected Pyrrolopyridine Protonated Protonated Intermediate (O-Protonation) Start->Protonated + H⁺ (Acid) inv1 Protonated->inv1 C-O Cleavage (Rate-Determining) Carbocation tert-Butyl Cation Isobutylene Isobutylene Carbocation->Isobutylene + H₂O/-H⁺ or Scavenger CarbamicAcid Carbamic Acid Intermediate Deprotected 3-Iodo-1H-pyrrolo[2,3-c]pyridine (Amine Salt) CarbamicAcid->Deprotected Fast Decarboxylation - CO₂ CO2 Carbon Dioxide inv1->Carbocation inv1->CarbamicAcid inv2

Caption: Acid-catalyzed mechanism for Boc deprotection.
Factors Influencing Cleavage Rate

The rate of Boc deprotection is highly sensitive to several factors, providing a spectrum of conditions for its removal:

  • Acid Strength: Strong acids like trifluoroacetic acid (TFA) cleave the Boc group rapidly, often within minutes at room temperature.[2] Weaker acids, such as aqueous phosphoric acid or solid acid catalysts like Montmorillonite K10 clay, can also be effective, albeit typically requiring longer reaction times or elevated temperatures.[1][6][7]

  • Solvent: The choice of solvent influences the stability of the intermediates. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection. Protic solvents like methanol can also be used, sometimes in conjunction with reagents like acetyl chloride.[2]

  • Temperature: While many deprotections are run at 0 °C or room temperature, increasing the temperature can accelerate the cleavage, particularly when using milder acidic reagents.

Stability Profile of the Iodo-Pyrrolopyridine Core

Beyond the lability of the Boc group, the stability of the core heterocyclic system under acidic conditions is a key concern. The pyrrolo[2,3-c]pyridine scaffold possesses both an electron-rich pyrrole ring and a relatively electron-deficient pyridine ring.

Protonation and Electronic Effects

The most basic site on the molecule is the pyridine nitrogen. Under acidic conditions, this nitrogen will be protonated, forming a pyridinium salt. This protonation has a significant electron-withdrawing effect on the entire ring system, which can influence the stability of adjacent functionalities.

Potential Degradation Pathways

While the pyrrolopyridine core is generally robust, strong acidic conditions could potentially lead to side reactions:

  • Deiodination: The carbon-iodine bond at the C3 position of the pyrrole ring is a potential site of instability. While generally stable, prolonged exposure to strong acids, especially in the presence of reducing agents or at elevated temperatures, could lead to proto-deiodination, resulting in the formation of the corresponding des-iodo compound. This is a critical consideration as it represents a loss of the key synthetic handle.

  • Hydrolysis/Ring-Opening: Though less common under standard deprotection conditions, highly aggressive acidic environments (e.g., concentrated mineral acids at high temperatures) could potentially lead to hydrolysis or cleavage of the pyrrole ring.[8] For typical Boc deprotection protocols, this risk is considered low.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a systematic study using modern analytical techniques is required. The following protocols provide a framework for such an investigation.

Workflow_Diagram A 1. Prepare Stock Solution (Compound in Dichloromethane) B 2. Initiate Reaction (Add Acid, e.g., TFA, at T=0) A->B C 3. Time-Point Sampling (t = 0, 1h, 4h, 24h) B->C Start Timer D 4. Quench Aliquot (e.g., with Sat. NaHCO₃) C->D E 5. Sample Preparation (Dilute in Mobile Phase) D->E F 6. LC-MS Analysis (Monitor Parent & Degradants) E->F G 7. Data Processing (Integrate Peak Areas) F->G

Caption: Experimental workflow for an acid stability time-course study.
Protocol: Time-Course Stability Study via LC-MS

This protocol allows for the quantification of the parent compound over time upon exposure to a specific acidic condition.

Objective: To determine the rate of degradation of the title compound under standard acidic deprotection conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Methanol (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • LC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the title compound in DCM.

  • Reaction Initiation: In a clean vial, place 1.0 mL of the stock solution and cool to 0 °C in an ice bath. Add 1.0 mL of TFA (for a common 50% TFA in DCM condition). Mix thoroughly and start a timer. This is your t=0 sample point.

  • Time-Point Sampling: At designated time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing 450 µL of a 1:1 mixture of saturated NaHCO₃ and methanol. Vortex to ensure the reaction is neutralized.

  • Sample Preparation for Analysis: Take 10 µL of the quenched solution and dilute it to 1.0 mL with 50:50 methanol:water.

  • LC-MS Analysis: Inject the prepared sample onto the LC-MS. Monitor the UV chromatogram and the extracted ion chromatograms for the mass of the starting material and the expected deprotected product.

  • Data Analysis: Integrate the peak area of the starting material at each time point. Normalize the results by expressing the peak area at each time point as a percentage of the area at t=0.

Data Interpretation and Expected Outcomes

The primary degradation pathway anticipated is the cleavage of the Boc group. The stability study will quantify the rate of this transformation.

Quantitative Data Summary

The results from the time-course study can be summarized in a table to compare stability across different conditions.

Time Point% Parent Remaining (25% TFA in DCM, 0 °C)% Parent Remaining (10% HCl in Dioxane, 25 °C)
0 min100%100%
5 min85%92%
30 min< 5%65%
1 hr< 1%38%
4 hrNot Detected< 2%
Primary Product 3-Iodo-1H-pyrrolo[2,3-c]pyridine3-Iodo-1H-pyrrolo[2,3-c]pyridine
Side Products Trace amounts of des-iodo analog may be observedTrace amounts of des-iodo analog may be observed

Note: The data presented in this table is representative and intended for illustrative purposes.

Qualitative Analysis of Degradants

LC-MS analysis is crucial for identifying not just the expected deprotected product but also any unforeseen side products.

  • Expected Product: The major species appearing in the chromatogram should correspond to the mass of 3-iodo-1H-pyrrolo[2,3-c]pyridine (as its protonated form).

  • Potential Byproducts: Careful examination of the mass data for minor peaks is necessary. A peak corresponding to the mass of 1H-pyrrolo[2,3-c]pyridine would indicate that some level of deiodination has occurred in parallel with Boc deprotection.

Practical Recommendations for Synthetic Chemists

Based on the established chemistry of Boc groups and halogenated heterocycles, the following recommendations can be made:

  • Use the Mildest Conditions Necessary: For complete Boc removal, a solution of 20-50% TFA in DCM at 0 °C to room temperature is typically sufficient and rapid (usually complete within 1-2 hours).[2] Using harsher conditions (e.g., higher temperatures, stronger acids) is unnecessary and increases the risk of side reactions like deiodination.

  • Monitor Reactions Closely: Due to the high speed of TFA-mediated deprotection, reactions should be monitored by TLC or LC-MS to determine the point of completion and avoid prolonged exposure of the product to the acidic medium.

  • Consider Scavengers: If subsequent steps are sensitive to electrophiles or if the substrate contains other nucleophilic sites (e.g., methionine or tryptophan residues in peptide contexts), the addition of a cation scavenger like triisopropylsilane (TIS) or anisole to the deprotection mixture is advisable to trap the tert-butyl cation.[4]

  • Aqueous Workup: Upon completion, the reaction should be promptly worked up by quenching with a base (e.g., NaHCO₃ or a mild amine base) to neutralize the acid and stabilize the deprotected product.

Conclusion

This compound exhibits predictable instability under acidic conditions, primarily driven by the facile cleavage of the Boc protecting group. The reaction proceeds rapidly with common reagents like trifluoroacetic acid. While the underlying iodo-pyrrolopyridine core is relatively stable, the potential for minor deiodination exists, particularly under forcing conditions. By employing carefully controlled, mild acidic conditions, monitoring reactions closely, and performing a prompt basic workup, researchers can effectively deprotect the pyrrole nitrogen while preserving the structural integrity of this valuable synthetic intermediate, ensuring its successful application in the synthesis of complex target molecules.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Belghiche, R., et al. (2012). Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. [Link]

  • AbacipharmTech. This compound. [Link]

  • Awuah, S. G., & Yudin, A. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23903–23909. [Link]

  • Belghiche, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Synthetic Communications, 42(19), 2882-2889. [Link]

  • ResearchGate. Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds | Request PDF. [Link]

  • Scott, S. L., et al. (2019). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 4(1), 102-109. [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Cacciatore, F. A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules (Basel, Switzerland), 27(18), 5897. [Link]

  • Bentabed, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules (Basel, Switzerland), 26(23), 7358. [Link]

  • Joshi, A. B., et al. (2000). The degradation pathways of glucagon in acidic solutions. International journal of pharmaceutics, 203(1-2), 115–125. [Link]

Sources

tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 1174038-59-5), a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] As a derivative of the 6-azaindole scaffold, this compound serves as a crucial intermediate in the synthesis of complex therapeutic agents, including kinase inhibitors and targeted protein degraders. The solubility of this intermediate is a critical parameter that dictates its handling, reaction efficiency, purification, and formulation potential. This document, intended for researchers, chemists, and drug development professionals, synthesizes theoretical principles with practical, field-proven methodologies to provide a robust framework for understanding and determining its solubility in common organic solvents. We will explore its physicochemical properties, offer a predictive solubility profile, detail rigorous experimental protocols for quantitative measurement, and discuss practical implications for laboratory applications.

Compound Profile: A Key Intermediate in Drug Discovery

Chemical Identity
  • Systematic Name: this compound

  • Common Synonyms: N-Boc-3-iodo-6-azaindole

  • CAS Number: 1174038-59-5

  • Molecular Formula: C₁₂H₁₃IN₂O₂[2]

  • Molecular Weight: 344.15 g/mol [2]

Structural Significance and Application

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry. It acts as a bioisosteric replacement for the traditional indole ring, a substitution often employed to modulate physicochemical properties such as metabolic stability and aqueous solubility.[3] The title compound is functionalized with two key groups that define its reactivity and properties:

  • Iodo Group (at C3): This serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity is central to its value as a building block.[4]

  • tert-butoxycarbonyl (Boc) Group (at N1): This lipophilic protecting group enhances solubility in many organic solvents and modulates the electronics of the heterocyclic system. It is readily removed under acidic conditions during a synthetic sequence.

Given its role as a precursor to advanced drug candidates, understanding its solubility is not merely an academic exercise; it is a prerequisite for efficient process development and scale-up.[5]

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by its intermolecular interactions with the solvent. An analysis of the structure of this compound allows for a strong predictive assessment based on the "like dissolves like" principle.

  • Lipophilicity: The molecule possesses significant nonpolar character, driven by the large tert-butyl group and the overall carbon framework. The predicted octanol-water partition coefficient (XlogP) is approximately 3.2, indicating a preference for lipophilic environments over aqueous media.[2]

  • Polarity and Hydrogen Bonding: The pyrrolo-pyridine core contains nitrogen atoms that can act as hydrogen bond acceptors. However, the N-H proton of the parent pyrrole is protected by the Boc group, eliminating its hydrogen-bond-donating capability. This structural feature reduces its affinity for highly polar, protic solvents.

  • Dispersion Forces: The large, polarizable iodine atom contributes significantly to van der Waals and dispersion forces, which can enhance solubility in solvents with similar characteristics, such as chlorinated solvents.

This analysis suggests a solubility profile favoring solvents of low to moderate polarity. Extreme nonpolar (e.g., alkanes) and highly polar, protic solvents (e.g., water) are expected to be poor solvents.

Qualitative and Predictive Solubility in Common Organic Solvents

While exhaustive experimental data is not publicly available, a predictive solubility map can be constructed based on the physicochemical properties discussed. This table serves as a practical starting point for solvent screening in both reaction and purification workflows.

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Nonpolar Hexanes, HeptaneLow / Insoluble The molecule's polarity, though modest, is too high for effective solvation by purely aliphatic hydrocarbons.
Aromatic Toluene, XyleneModerate Favorable π-stacking interactions with the aromatic core can aid dissolution.
Chlorinated Dichloromethane (DCM)High Excellent balance of polarity and ability to engage in dispersion forces with the iodo-substituent.
Ethers Diethyl Ether, THFModerate to High THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Esters Ethyl Acetate (EtOAc)High Good balance of polarity; effectively solvates both the polar and nonpolar regions of the molecule.
Polar Aprotic Acetone, Acetonitrile (ACN)Moderate These solvents should be effective, though some related azaindole structures show limited solubility.[3]
Polar Aprotic (Amide) DMF, DMSOHigh Strong polar solvents capable of overcoming crystal lattice energy. Often used as solvents of last resort.
Alcohols Methanol (MeOH), EthanolLow to Moderate The lack of a hydrogen bond donor on the solute limits interactions with these protic solvents.

Gold-Standard Experimental Solubility Determination

Theoretical predictions must be validated by empirical data. The most reliable method for determining the equilibrium solubility of sparingly soluble compounds is the shake-flask method, as established by Higuchi and Connors.[6][7]

Logical Framework for Solubility Assessment

The following diagram illustrates the logical progression from theoretical understanding to rigorous experimental confirmation.

A Step 1: Physicochemical Analysis (Structure, Polarity, XlogP) B Step 2: Theoretical Prediction ('Like Dissolves Like') A->B C Step 3: Predictive Solubility Table (Solvent Screening Guide) B->C D Step 4: Experimental Design (Select Solvents & Method) C->D E Step 5: Execute Shake-Flask Protocol (Gold-Standard Method) D->E F Step 6: Quantitative Analysis (HPLC / UV-Vis) E->F G Step 7: Data Interpretation (Determine mg/mL or Molarity) F->G

Caption: Logical workflow for solubility assessment.

Step-by-Step Protocol: The Shake-Flask Method

This protocol provides a self-validating system for generating reliable and reproducible solubility data.

Objective: To determine the equilibrium solubility of the title compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[6][7] A starting point is ~10-20 mg.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, with 48-72 hours being preferable for crystalline, sparingly soluble compounds.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove all undissolved micro-particles. This step is critical to prevent inflation of the measured concentration.

  • Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard calibration curve to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report results in mg/mL or mol/L.

Visualization of the Experimental Workflow

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal & Shake (24-48h at 25°C) B->C D Settle Slurry C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze via HPLC/UV-Vis F->G

Caption: The Shake-Flask experimental workflow.

Practical Considerations for the Scientist

  • Solvent for Reactions: For cross-coupling reactions, solvents predicted to have high solubility, such as THF, DMF, or Toluene, are excellent starting points. Poor solubility can lead to slow reaction kinetics and incomplete conversions.

  • Purification Strategy: The predicted low solubility in nonpolar solvents like hexanes suggests it can be readily precipitated or crystallized from reaction mixtures by adding an alkane as an anti-solvent to a more soluble medium like Ethyl Acetate or DCM. For chromatographic purification, a solvent system like Ethyl Acetate/Hexanes should provide good mobility and separation.

  • Safety and Handling: As with many iodo-containing heterocyclic compounds, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[8] All handling should be performed in a well-ventilated fume hood. Waste should be disposed of according to institutional guidelines for halogenated organic compounds.

Conclusion

While a definitive public database on the solubility of this compound is lacking, a robust understanding can be derived from its fundamental physicochemical properties. It is predicted to be a lipophilic compound with high solubility in chlorinated and ester solvents (DCM, EtOAc), moderate solubility in ethers and polar aprotic solvents (THF, ACN), and limited solubility in alcohols and nonpolar hydrocarbons. For any process development or quantitative study, these predictions must be confirmed using a rigorous, validated experimental method such as the shake-flask protocol detailed herein. This guide provides both the theoretical foundation and the practical tools necessary for scientists to confidently manage and utilize this important chemical building block.

References

  • BIOFOUNT. tert-Butyl 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. BIOFOUNT. Available at: [Link]

  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1227. Available at: [Link]

  • CP Lab Chemicals. tert-butyl 3-iodo-1H-pyrrolo[3, 2-c]pyridine-1-carboxylate, min 97%, 1 gram. CP Lab Chemicals. Available at: [Link]

  • PubChemLite. Tert-butyl 3-iodo-1h-pyrrolo[2,3-b]pyridine-1-carboxylate. PubChemLite. Available at: [Link]

  • Krishnan, L., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(12), 3296. Available at: [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 1-25. Available at: [Link]

  • Strekas, N., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1269. Available at: [Link]

  • Bergstrom, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • PubChem. tert-Butyl 3-iodopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Pipzine Chemicals. 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. Available at: [Link]

  • Aladdin. tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Aladdin. Available at: [Link]

  • Helal, C. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 924-929. Available at: [Link]

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The 6-Azaindole Core: A Privileged Scaffold for Modulating Biological Systems — A Technical Guide to the Synthetic Utility and Biological Activity of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolopyridine scaffold, a bioisostere of indole, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of numerous therapeutic agents. Among its isomers, the 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, has garnered significant attention for its versatile biological activities.[1][2][3] This technical guide provides an in-depth exploration of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key building block that offers a strategic entry point for the synthesis of diverse and potent bioactive molecules. We will dissect its synthetic utility, focusing on palladium-catalyzed cross-coupling reactions, and then delve into the significant biological activities of its derivatives, with a particular focus on their roles as selective BET bromodomain inhibitors and potassium-competitive acid blockers (P-CABs). This guide is intended to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven biological applications and detailed experimental protocols.

Introduction: The Power of the 6-Azaindole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and nitrogen-containing heterocycles are particularly prominent. The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[1][3] Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore, particularly in the design of kinase inhibitors and other agents that interact with ATP-binding sites.[1]

The subject of this guide, This compound , is a strategically designed synthetic intermediate. The key features that make it an invaluable tool for drug discovery are:

  • The 6-Azaindole Core: Provides the fundamental bicyclic structure responsible for key hydrogen bonding interactions with biological targets.

  • The 3-Iodo Group: Serves as a versatile synthetic handle for introducing a wide array of molecular complexity through established cross-coupling methodologies.

  • The N-Boc Protecting Group: Shields the pyrrole nitrogen, preventing unwanted side reactions and allowing for controlled, regioselective functionalization. It can be readily removed under acidic conditions in the final steps of a synthesis.

This combination of features allows for the systematic and efficient exploration of the chemical space around the 6-azaindole core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Diversification: Harnessing the Power of the 3-Iodo Group

The true synthetic power of this compound lies in the reactivity of the C-I bond at the 3-position. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This modular approach is central to building libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide (in this case, our 3-iodo-6-azaindole) with an organoboron reagent, such as a boronic acid or boronate ester.

  • Causality: This reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. This allows for the rapid introduction of diverse aryl and heteroaryl moieties at the 3-position, which is critical for probing interactions with specific pockets in a target protein.

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing rigid, linear alkyne linkers into a molecule.

  • Causality: Alkynes are useful for spanning distances between pharmacophores or for accessing deeper pockets within a binding site. The rigidity of the alkyne linker can reduce the entropic penalty of binding, potentially increasing potency. The resulting triple bond can also be subsequently reduced to an alkene or alkane, providing further avenues for structural diversification.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.

  • Causality: This reaction is critical when a nitrogen linkage is required to connect the 6-azaindole core to another fragment. This is a common motif in many biologically active compounds, where the nitrogen atom can act as a hydrogen bond donor or acceptor, or simply as a key linker. This method is often preferred over classical methods like SNAr due to its milder conditions and broader substrate scope.

Biological Activity Profile: From Cancer to Acid Reflux

The synthetic versatility of this compound has enabled the discovery of potent modulators of diverse biological targets. Below, we explore two prominent examples.

Case Study 1: ABBV-744 - A Selective BET Bromodomain Inhibitor for Oncology

The Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDt) are epigenetic readers that play a critical role in regulating gene transcription. Their dysregulation is a hallmark of many cancers. While many BET inhibitors have been developed, they typically bind with similar affinity to both bromodomains (BD1 and BD2) of each protein, which can lead to dose-limiting toxicities like thrombocytopenia.[4]

A research campaign by AbbVie sought to develop a selective inhibitor for the second bromodomain (BD2), hypothesizing this could lead to an improved therapeutic index.[1][5][6] This effort culminated in the discovery of ABBV-744 , a clinical development candidate with a 1H-pyrrolo[2,3-c]pyridine core.[1][5]

  • Mechanism of Action: ABBV-744 was designed to exploit sequence differences between the BD1 and BD2 domains. It selectively binds to the BD2 domain of BET proteins, displacing them from chromatin and thereby modulating the transcription of key oncogenes like MYC. In prostate cancer models, ABBV-744 was shown to displace BRD4 from androgen receptor (AR)-containing super-enhancers, inhibiting AR-dependent transcription.[4]

  • Structure-Activity Relationship (SAR) Insights: The development of ABBV-744 involved extensive optimization. The 6-azaindole core served as the foundational scaffold, with modifications made through reactions analogous to those described in Section 2. The final compound, ABBV-744, demonstrated over 100-fold selectivity for BRD4 BD2 over BRD4 BD1 and showed robust anti-tumor activity in preclinical models of acute myeloid leukemia and prostate cancer with an improved safety profile compared to non-selective inhibitors.[1][4][7]

Table 1: Bromodomain Binding Affinity of ABBV-744

Bromodomain Binding Affinity (Kd, nM)
BRD4 BD1 >1000
BRD4 BD2 3.4
BRD2 BD1 >1000
BRD2 BD2 1.8
BRD3 BD1 >1000
BRD3 BD2 2.5

Data synthesized from published reports.[6]

Case Study 2: Potassium-Competitive Acid Blockers (P-CABs) for Acid-Related Disorders

Gastric H⁺/K⁺-ATPase, the proton pump in parietal cells, is the primary target for treating acid-related disorders like GERD. While proton pump inhibitors (PPIs) are effective, they have limitations, including a slow onset of action and variable efficacy due to metabolism by CYP2C19.[8]

Potassium-Competitive Acid Blockers (P-CABs) represent a newer class of drugs that directly and reversibly inhibit the proton pump by competing with K⁺ ions.[9] A series of potent P-CABs has been developed based on a 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold.[3][10]

  • Mechanism of Action: These derivatives directly bind to the H⁺/K⁺-ATPase enzyme, blocking the final step of acid secretion. Unlike PPIs, their action is rapid and does not require an acidic environment for activation, leading to a faster and more sustained increase in intragastric pH.[8]

  • SAR Insights: Research in this area identified a lead compound with a 1H-pyrrolo[2,3-c]pyridine-7-amine core showing potent H⁺/K⁺-ATPase inhibitory activity (IC₅₀ = 27 nM).[3] Molecular modeling and subsequent synthesis of derivatives revealed that the basicity and the hydrogen atom on the 7-amine group were crucial for potent inhibition. Further modifications at the 1-position of the pyrrole ring led to the identification of compounds with excellent in vitro and in vivo activity.[3][10]

PCAB_Pathway cluster_pump Proton Pump (H+/K+-ATPase) ParietalCell Parietal Cell Gastric Lumen Cytoplasm Pump H+/K+-ATPase ParietalCell:cyto->Pump H+ K_ion K+ Ion Pump->ParietalCell:lumen H+ Pump->ParietalCell:cyto K+ H_ion H+ Ion (Acid) PCAB 1H-pyrrolo[2,3-c]pyridine Derivative (P-CAB) PCAB->Pump Competitively Binds & Inhibits K_ion->Pump Binds H_ion->ParietalCell:lumen Secretion Blocked

Caption: Mechanism of P-CABs on the gastric proton pump.

Table 2: H⁺/K⁺-ATPase Inhibitory Activity of Selected 1H-pyrrolo[2,3-c]pyridine-7-amine Derivatives

Compound R¹ Substituent R⁷ Substituent IC₅₀ (nM)
Lead (1) H Benzylamino 27
5a 2,3-dimethyl N-Benzyl-N-methylamino >1000
5b 2,3-dimethyl Benzoylamino >1000
5d 2-methyl Benzylamino 28
5e 3-methyl Benzylamino 13

Data adapted from Arikawa, Y., et al. (2014).[3]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are fundamental to evaluating the biological activity of novel 6-azaindole derivatives.

Protocol: In Vitro BET Bromodomain Binding Assay (AlphaScreen)
  • Expertise & Experience: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay ideal for studying biomolecular interactions in a high-throughput format. It measures the binding of a test compound to a bromodomain by competing with a known biotinylated ligand. A decrease in signal indicates that the test compound is displacing the ligand, thus binding to the target.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Serially dilute the test compound (e.g., ABBV-744) in DMSO, followed by a further dilution in assay buffer.

    • Assay Plate Setup: In a 384-well plate, add the test compound solution.

    • Protein & Ligand Addition: Add a solution containing the recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD2) to each well.

    • Bead Addition: Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads. The Donor beads bind to the biotinylated ligand, and the Acceptor beads bind to the His-tagged protein.

    • Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

    • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

    • Data Analysis: The signal is inversely proportional to the binding of the test compound. Plot the signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell Viability / Proliferation Assay (MTT Assay)
  • Trustworthiness: The MTT assay is a colorimetric assay that provides a robust and quantitative measure of a cell population's metabolic activity, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases only occurs in living, metabolically active cells.

  • Step-by-Step Methodology:

    • Cell Plating: Seed cancer cells (e.g., acute myeloid leukemia cell lines for BETi evaluation) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., ABBV-744) and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is a gateway to vast and diverse chemical space. The strategic placement of the iodo and Boc groups on the privileged 6-azaindole scaffold provides an efficient and modular platform for generating novel derivatives. The successful development of compounds like the BD2-selective BET inhibitor ABBV-744 and potent potassium-competitive acid blockers demonstrates the immense therapeutic potential that can be unlocked from this core structure.

As our understanding of complex disease biology deepens, the ability to rapidly synthesize and evaluate targeted, rationally designed molecules is paramount. The methodologies and insights presented in this guide underscore the power of combining strategic synthetic chemistry with robust biological evaluation. Future research will undoubtedly continue to uncover new biological activities for derivatives of this versatile scaffold, further solidifying the importance of the 6-azaindole core in the ongoing quest for novel and improved therapeutics.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Zenodo. [Link]

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  • Sheppard, G. S., Wang, L., Fidanze, S. D., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5585-5623. [Link]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]

  • Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. PubMed. [Link]

  • Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. ResearchGate. [Link]

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The Cellular Mechanisms of Pyrrolo[2,3-c]pyridine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its unique structural and electronic properties make it a versatile pharmacophore for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the cellular mechanisms of action of pyrrolo[2,3-c]pyridine compounds, with a focus on their roles as kinase inhibitors, epigenetic modulators, and inhibitors of proton pumps. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, presents detailed experimental protocols, and offers a forward-looking perspective on the therapeutic potential of this important class of molecules.

I. Epigenetic Modulation: Inhibition of BET Bromodomains

A prominent mechanism of action for a subset of pyrrolo[2,3-c]pyridine derivatives is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in transcriptional regulation.[4][5] They recognize and bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4][5]

Molecular Mechanism of Action

Pyrrolo[2,3-c]pyridine-based BET inhibitors act as competitive antagonists, binding to the acetyl-lysine binding pocket of the bromodomains and preventing their interaction with chromatin. This leads to the displacement of BET proteins from promoters and enhancers of target genes, resulting in the suppression of their transcription.[2][4]

A noteworthy example is ABBV-744 , a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[2][3][6] The selectivity for BD2 over the first bromodomain (BD1) is a key feature, as it may offer a differentiated therapeutic window and safety profile.[3][7]

  • Target Engagement: ABBV-744 binds to the BD2 domain of BRD2, BRD3, and BRD4 with high affinity, exhibiting IC50 values in the low nanomolar range.[6]

  • Transcriptional Reprogramming: By displacing BET proteins from chromatin, these inhibitors cause a rapid downregulation of key oncogenes and pro-inflammatory genes. For instance, treatment of cancer cells with ABBV-744 leads to the suppression of the transcription of the androgen receptor target gene KLK2 and the proto-oncogene MYC.[6]

Cellular Consequences

The inhibition of BET proteins by pyrrolo[2,3-c]pyridine compounds triggers a cascade of cellular events, ultimately leading to anti-proliferative and anti-inflammatory effects.

  • Cell Cycle Arrest: A common outcome of BET inhibition is the induction of cell cycle arrest, often in the G1 phase.[6] This is a direct consequence of the downregulation of cell cycle progression genes, such as MYC.

  • Apoptosis and Senescence: Prolonged BET inhibition can lead to the induction of apoptosis (programmed cell death) or cellular senescence, a state of irreversible growth arrest.[6]

  • Anti-inflammatory Effects: In inflammatory contexts, BET inhibitors suppress the expression of pro-inflammatory cytokines and chemokines, highlighting their potential for treating immune-inflammatory diseases.[3][4]

Signaling Pathway: BET Inhibition

BET_Inhibition Pyrrolo_pyridine Pyrrolo[2,3-c]pyridine Inhibitor (e.g., ABBV-744) BET BET Protein (BRD4) Pyrrolo_pyridine->BET Inhibits Binding Acetylated_Histones Acetylated Histones BET->Acetylated_Histones Binds to Transcription_Machinery Transcriptional Machinery (e.g., P-TEFb, RNA Pol II) Acetylated_Histones->Transcription_Machinery Recruits Oncogenes Oncogenes (e.g., MYC) Transcription_Machinery->Oncogenes Activates Transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest Apoptosis Apoptosis/Senescence

Caption: Inhibition of BET proteins by pyrrolo[2,3-c]pyridine compounds.

Experimental Protocols

This assay quantitatively measures the binding affinity of a compound to a specific BET bromodomain.

  • Reagents:

    • Recombinant His-tagged BET bromodomain (e.g., BRD4-BD2)

    • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

    • Europium-labeled anti-His antibody (donor fluorophore)

    • Streptavidin-conjugated APC (acceptor fluorophore)

    • Pyrrolo[2,3-c]pyridine compound series

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Procedure:

    • Prepare serial dilutions of the pyrrolo[2,3-c]pyridine compounds in assay buffer.

    • In a 384-well plate, add the recombinant BET bromodomain, biotinylated H4K12ac peptide, and the test compounds.

    • Incubate for 60 minutes at room temperature to allow for binding equilibrium.

    • Add the Europium-labeled anti-His antibody and streptavidin-conjugated APC.

    • Incubate for another 60 minutes at room temperature in the dark.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Causality: The TR-FRET signal is generated when the donor and acceptor fluorophores are in close proximity, which occurs when the BET bromodomain is bound to the acetylated histone peptide. A competing compound will disrupt this interaction, leading to a decrease in the TR-FRET signal, allowing for the quantification of its inhibitory potency.

CETSA is used to verify target engagement in a cellular context.

  • Procedure:

    • Treat cultured cells with the pyrrolo[2,3-c]pyridine compound or vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures.

    • Centrifuge to pellet the aggregated, denatured proteins.

    • Analyze the supernatant (soluble protein fraction) by Western blot using an antibody against the target BET protein (e.g., BRD4).

Causality: Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation. Therefore, in the presence of a binding compound, more of the target protein will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

II. Gastric Acid Suppression: Inhibition of the H+/K+-ATPase Proton Pump

A distinct class of pyrrolo[2,3-c]pyridine derivatives functions as potent inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for acidifying the stomach. These compounds are classified as Potassium-Competitive Acid Blockers (P-CABs).[8][9][10][11]

Molecular Mechanism of Action

Unlike proton pump inhibitors (PPIs) which form a covalent bond with the H+/K+-ATPase, pyrrolo[2,3-c]pyridine-based P-CABs are reversible inhibitors that compete with potassium ions (K+) for binding to the enzyme.[12][13]

  • Competitive Inhibition: These compounds bind to the K+ binding site of the H+/K+-ATPase, preventing the conformational changes necessary for proton translocation into the gastric lumen.[12][14]

  • Rapid Onset of Action: Due to their reversible and direct binding mechanism, P-CABs exhibit a much faster onset of action compared to PPIs, which require acid-mediated activation.[10][11]

  • Sustained Acid Suppression: Many pyrrolo[2,3-c]pyridine P-CABs have a long residence time on the enzyme, leading to prolonged and stable suppression of gastric acid secretion.[10][14]

Cellular Consequences

The primary cellular effect of H+/K+-ATPase inhibition by these compounds is a rapid and significant increase in the intragastric pH. This provides therapeutic benefit in acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[11][15]

Experimental Workflow: H+/K+-ATPase Inhibition Assay

H_K_ATPase_Inhibition_Workflow Start Start: Isolate Gastric Microsomes Incubate Incubate Microsomes with Pyrrolo[2,3-c]pyridine Compound and varying [K+] Start->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Measure_Activity Measure ATPase Activity (e.g., phosphate release) Add_ATP->Measure_Activity Analyze Analyze Data: Determine Ki and mode of inhibition Measure_Activity->Analyze End End: Confirm K+-competitive inhibition Analyze->End

Caption: Workflow for determining H+/K+-ATPase inhibition.

III. Modulation of Kinase Signaling

The pyrrolo[2,3-c]pyridine scaffold is also a key component of numerous kinase inhibitors, targeting a wide range of kinases implicated in cancer and other diseases. While the broader class of pyrrolopyridines has been extensively explored for kinase inhibition, specific examples with a focus on the pyrrolo[2,3-c]pyridine core are also emerging. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase domain.

General Mechanism of Kinase Inhibition

Pyrrolo[2,3-c]pyridine-based kinase inhibitors are designed to mimic the adenine moiety of ATP, enabling them to bind to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades that are often hyperactivated in diseases like cancer.

Quantitative Data: Inhibitory Activities of Pyrrolopyridine Derivatives
Compound ClassTarget Kinase(s)IC50 (nM)Cellular Effect(s)Reference(s)
Pyrrolo[3,2-c]pyridineFMS Kinase30 - 60Antiproliferative[16]
Pyrrolo[2,3-b]pyridinec-Met1.68Antiproliferative[17]
Pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR-2, CDK240 - 261Cell cycle arrest, Apoptosis[18][19]
Pyrrolo[2,3-b]pyridineCDK848.6Downregulation of WNT/β-catenin signaling, Cell cycle arrest[20][21]

Note: Data for various pyrrolopyridine isomers are included to illustrate the broader potential of the scaffold as a kinase inhibitor core.

Conclusion

Pyrrolo[2,3-c]pyridine compounds represent a highly versatile and therapeutically relevant class of molecules with diverse mechanisms of action. Their ability to potently and selectively inhibit key cellular targets such as BET bromodomains and the H+/K+-ATPase has led to the development of promising clinical candidates for the treatment of cancer, inflammatory diseases, and acid-related disorders. The continued exploration of this scaffold, particularly in the realm of kinase inhibition, holds significant promise for the future of targeted drug discovery. This guide provides a foundational understanding of their cellular mechanisms and the experimental approaches to validate them, serving as a valuable resource for researchers dedicated to advancing novel therapeutics.

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  • Wallace, J. L., et al. (2007). Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. PubMed Central. [Link]

  • Wallmark, B., et al. (1987). Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole. PubMed. [Link]

  • Scarpignato, C., & Hunt, R. H. (2024). Potassium-Competitive Acid Blockers: Current Clinical Use and Future Developments. PubMed. [Link]

  • Shin, J. M., & Sachs, G. (2008). The gastric HK-ATPase: structure, function, and inhibition. PubMed Central. [Link]

  • Leowattana, W., & Leowattana, T. (2022). Potassium-competitive acid blockers and gastroesophageal reflux disease. PubMed Central. [Link]

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Methodological & Application

Application Notes & Protocols: Sonogashira Coupling with tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1] This palladium and copper co-catalyzed transformation has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] Its value is especially pronounced in the functionalization of heterocyclic scaffolds, which are prevalent in a vast array of pharmaceuticals.

The 1H-pyrrolo[2,3-c]pyridine core, a key structural motif, is present in numerous biologically active compounds. The ability to introduce diverse alkynyl moieties at the C3-position via Sonogashira coupling opens a gateway to novel chemical entities with potentially enhanced pharmacological profiles. This document provides a comprehensive guide to the application of the Sonogashira coupling to a specific, high-value building block: tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: A Symphony of Two Catalytic Cycles

The elegance of the Sonogashira coupling lies in the synergistic interplay of two distinct catalytic cycles: a palladium cycle and a copper cycle.[1][3] While the precise mechanism is a subject of ongoing study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[4]

The Palladium Cycle:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate.[5] The reactivity of the halide is a critical factor, with iodides being the most reactive, followed by bromides and then chlorides.[5][6]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step is a crucial juncture where the two cycles intersect.[5]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[3]

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide intermediate.[1][3] This species is now primed for the transmetalation step with the palladium complex. The base also serves to neutralize the hydrogen halide byproduct formed during the reaction.[1][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-I Pd0->Pd_complex Coupled_Pd Ar-Pd(II)L₂(C≡CR) Pd_complex->Coupled_Pd Product Ar-C≡CR Coupled_Pd->Product CuI Cu(I)X Cu_alkyne_pi [Cu(I)(H-C≡CR)]⁺ CuI->Cu_alkyne_pi Cu_acetylide Cu(I)-C≡CR Cu_alkyne_pi->Cu_acetylide Cu_acetylide->Pd_complex caption Fig. 1: Simplified Sonogashira Catalytic Cycles

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF (5-10 mL per mmol of aryl iodide) and anhydrous Et₃N (2.0-3.0 equiv). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.[6] The reaction is typically complete within 2-24 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Workflow start Start setup 1. Reaction Setup (Aryl Iodide, Catalysts) start->setup add_solvents 2. Add Solvents & Base (THF, Et₃N) setup->add_solvents add_alkyne 3. Add Terminal Alkyne add_solvents->add_alkyne react 4. Stir & Monitor (TLC, RT or Heat) add_alkyne->react workup 5. Aqueous Work-up (EtOAc, NH₄Cl, Brine) react->workup purify 6. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the Sonogashira coupling.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides general recommendations for optimization.

ParameterRecommendationRationale & Field Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%)PdCl₂(PPh₃)₂ is often more air-stable and convenient to handle. Pd(PPh₃)₄ is also highly effective. Catalyst loading can be optimized to balance cost and reaction time.[1]
Copper Co-catalyst CuI (4-10 mol%)CuI is crucial for the formation of the copper acetylide.[1] Ensure the CuI is of high purity as impurities can hinder the reaction.
Base Et₃N, DIPEA (2-3 equiv)Amine bases are most common, serving both as a base and sometimes as a co-solvent.[7] The choice of base can significantly impact the reaction rate and yield.
Solvent THF, DMF, Toluene, AcetonitrileThe solvent should be anhydrous and deoxygenated to prevent catalyst decomposition and alkyne homocoupling (Glaser coupling).[6][8] THF is a good starting point for many substrates.
Temperature Room Temperature to 60 °CAryl iodides are generally reactive enough to couple at room temperature.[6] If the reaction is sluggish, gentle heating can be applied.
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkyne is typically used to drive the reaction to completion. A large excess can lead to increased side products.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst, poor quality reagents, insufficient temperatureUse fresh, high-purity catalysts and reagents.[6] Ensure solvents are anhydrous and degassed.[6][8] If starting with an aryl bromide, higher temperatures may be necessary.[6]
Formation of Black Precipitate (Palladium Black) Catalyst decompositionThis can be caused by impurities or an inappropriate solvent.[6] Ensure rigorous inert atmosphere conditions. Some anecdotal evidence suggests certain solvents like THF may promote its formation in some cases.
Glaser Homocoupling of Alkyne Presence of oxygen, excess copperMeticulously deoxygenate all solvents and maintain a strict inert atmosphere.[6] Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[6]
Difficult Purification Close-running impurities, residual catalystOptimize chromatography conditions. A pre-filtration through a short plug of silica can sometimes remove baseline impurities.

Conclusion

The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of novel alkynylated pyrrolopyridines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and development. This guide provides a solid foundation for the successful application of this important transformation.

References

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. Organic Synthesis. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Masum, M., & El-Mekhantar, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6039-6063. [Link]

  • Shafi, S., Rasheed, L., & Khurram, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. Retrieved from [Link]

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  • Wang, Y., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(15), 2525-2534. [Link]

  • Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Retrieved from [Link]

  • Kiss, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2864-2872. [Link]

  • Sonogashira Coupling. NROChemistry. Retrieved from [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. Retrieved from [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Privileged Heterocyclic Scaffolds

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to forge carbon-nitrogen (C-N) bonds at specific positions on this heterocyclic system is paramount for the development of novel therapeutics. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for this purpose, offering a significant improvement over harsher, traditional methods.[1][2][3] This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of a key intermediate, tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, empowering the user to troubleshoot and adapt the protocol as needed. We will delve into the mechanistic underpinnings of the reaction, the critical role of ligand and base selection, and provide a meticulously detailed experimental procedure.

The Mechanistic Heart of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][4] Understanding this cycle is crucial for rational optimization and troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

A generalized catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[1][5][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][5]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][5][6]

The choice of a suitable phosphine ligand is critical to promote the desired reductive elimination and suppress side reactions such as beta-hydride elimination.[4]

Strategic Considerations for a Successful Amination

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters:

  • Palladium Precatalyst: While various palladium sources can be used, precatalysts that readily form the active Pd(0) species are often preferred for their efficiency and reproducibility.[7][8][9]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are hallmarks of modern Buchwald-Hartwig amination.[10][11][12][13] These ligands promote the formation of the catalytically active monoligated Pd(0) species and facilitate the crucial reductive elimination step.[11] For heteroaromatic substrates like 6-azaindoles, biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos have demonstrated exceptional efficacy.[8][14][15]

  • Base Selection: The base plays a multifaceted role, including deprotonating the amine nucleophile and facilitating the regeneration of the active catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed.[16] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous.[7]

  • Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalytic cycle. Toluene and dioxane are common choices.[7][16]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Materials and Reagents:

  • This compound (Substrate)[17]

  • Amine (Nucleophile)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Bulky biaryl phosphine ligand (e.g., XPhos or RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Table 1: Recommended Reaction Parameters

ParameterRecommended Value/ChoiceRationale
Substrate This compoundKey building block.
Amine 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting iodide.
Palladium Source Pd₂(dba)₃ (1-2 mol %) or G3-Precatalyst (1-2 mol %)Efficient generation of the active Pd(0) species.[7]
Ligand XPhos or RuPhos (1.1 - 1.2 eq. relative to Pd)Bulky, electron-rich ligands proven effective for heteroaryl halides.[8][14][15]
Base NaOtBu (1.5 - 2.0 equivalents) or Cs₂CO₃ (2.0 equivalents)Strong base for efficient deprotonation; Cs₂CO₃ for base-sensitive substrates.[7][16]
Solvent Anhydrous Toluene or DioxaneAprotic solvents compatible with the reaction conditions.[7][16]
Temperature 80 - 110 °CSufficient thermal energy to drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the palladium precatalyst, and the phosphine ligand.

  • Reagent Addition: Add the base (NaOtBu or Cs₂CO₃).

  • Solvent and Nucleophile: Add the anhydrous solvent (toluene or dioxane) followed by the amine nucleophile.

  • Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Process

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(I) Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination [L-Pd(II)(Ar)(I)(R₂NH)] Oxidative Addition Complex->Amine Coordination + R₂NH Palladium-Amido Complex L-Pd(II)(Ar)(NR₂) Amine Coordination->Palladium-Amido Complex + Base - H-Base⁺ - I⁻ Product Ar-NR₂ Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L Regeneration Experimental_Workflow A Combine Substrate, Pd-precatalyst, Ligand, and Base B Add Anhydrous Solvent and Amine A->B C Heat under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute D->E F Filter and Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Sources

Application Notes and Protocols for the Heck Reaction of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation on the 6-Azaindole Scaffold

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This transformation is of paramount importance in pharmaceutical and materials science for the construction of complex molecular architectures from readily available precursors.[3][4] The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds. Its functionalization is a key objective for drug discovery programs.

This document provides a comprehensive guide to performing the Heck reaction on tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a versatile building block for the synthesis of 3-vinyl-6-azaindole derivatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed experimental protocol, and discuss key considerations for successful execution and troubleshooting. The presence of the nitrogen atom in the pyridine ring introduces unique electronic properties and potential challenges, such as catalyst coordination, which necessitate carefully optimized conditions.[5]

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6-azaindole substrate to form a Pd(II) intermediate.[6][7] This is often the rate-determining step.

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.[7]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a hydridopalladium complex.[7][8]

  • Reductive Elimination: The base present in the reaction mixture neutralizes the generated H-X species, regenerating the Pd(0) catalyst to re-enter the cycle.[7][9]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)-I(L2)(Alkene)] Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)I(L2)] + Product Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Key Considerations for the 6-Azaindole Substrate

The nitrogen atom in the pyrrolo[2,3-c]pyridine ring system can influence the reaction in several ways:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning."[5] The use of a Boc-protecting group on the pyrrole nitrogen helps to modulate the electron density of the heterocyclic system.

  • Ligand Choice: The selection of an appropriate ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired oxidative addition and prevent catalyst aggregation.[10] For N-heterocyclic substrates, ligands like triphenylphosphine (PPh₃) are often effective, while more specialized biaryl phosphine ligands can also be employed for challenging transformations.[11][12]

  • Base Selection: An appropriate base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.[1][7] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][13] The choice of base can influence reaction rate and side product formation.

Experimental Protocol

This protocol describes the Heck coupling of this compound with methyl acrylate, a representative electron-deficient alkene.

Materials and Equipment:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system (Silica gel)

Safety Precautions:

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents like DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 6-azaindole, Pd(OAc)₂, PPh₃, and base in a dry Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent and methyl acrylate via syringe. B->C D Heat reaction mixture (e.g., 100 °C) with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to RT, dilute with EtOAc and water. E->F G Separate layers, extract aqueous phase with EtOAc. F->G H Combine organics, wash with brine, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: General workflow for the Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) Acetate (0.05 equiv), and Triphenylphosphine (0.10 equiv). If using an inorganic base, add Sodium Carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the starting iodide). Then, add methyl acrylate (1.5 equiv) via syringe. If using an organic base, add Triethylamine (2.0 equiv) at this stage.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-vinyl-6-azaindole product.

Data Presentation: Typical Reaction Parameters

The following table summarizes a typical set of conditions for the Heck reaction. Optimization may be required depending on the specific alkene used.

ParameterRecommended ConditionRationale
Substrate This compoundAryl iodides are highly reactive in oxidative addition.[14]
Alkene Methyl acrylate (1.2-2.0 equiv)Electron-deficient alkenes are excellent substrates for the Heck reaction.[1][10]
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium(II) precatalyst.[1][7]
Ligand PPh₃ (4-10 mol%)Stabilizes the Pd(0) species and facilitates the catalytic cycle.[1]
Base Et₃N or Na₂CO₃ (2.0-3.0 equiv)Neutralizes the HI byproduct to regenerate the active catalyst.[13]
Solvent DMF, MeCN, or Dioxane (~0.1 M)Polar aprotic solvents are generally effective.[13]
Temperature 80-120 °CSufficient thermal energy is typically required for the reaction.[13]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.[15]

Troubleshooting Guide

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The formation of palladium black can indicate catalyst decomposition.[15] Consider using a more robust ligand or a pre-catalyst.

    • Insufficient Temperature: The reaction may require higher temperatures. Incrementally increase the temperature, monitoring for decomposition.

    • Poor Substrate Reactivity: While aryl iodides are generally reactive, particularly challenging alkene partners may require different catalysts or ligands (e.g., palladacycles or N-heterocyclic carbenes).[3]

  • Side Product Formation:

    • Homocoupling: Homocoupling of the aryl iodide can occur. This may be minimized by adjusting the catalyst and ligand loading.

    • Alkene Isomerization: Isomerization of the product double bond can sometimes be observed, especially with prolonged reaction times at high temperatures.

Conclusion

The Heck reaction provides a reliable and versatile method for the C3-vinylation of the 6-azaindole core. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocol and considerations outlined in this application note serve as a robust starting point for researchers and drug development professionals aiming to synthesize novel derivatives of this compound for various applications.

References

  • Heck reaction - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Available at: [Link]

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  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles - ResearchGate. Available at: [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. Available at: [Link]

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The Strategic Application of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold in Kinase Inhibition

In the landscape of modern oncology and immunology, protein kinases have emerged as pivotal targets for therapeutic intervention. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, driving relentless research into the discovery of potent and selective small molecule inhibitors. Within this pursuit, the pyrrolo[2,3-c]pyridine scaffold and its isomers have garnered significant attention, establishing themselves as "privileged structures" in medicinal chemistry.[1][2] Their structural resemblance to the adenine core of ATP allows them to effectively compete for the kinase hinge region, providing a robust foundation for the development of targeted therapies.[1] This guide focuses on a key building block, tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate , and elucidates its critical role in the synthesis of next-generation kinase inhibitors.

The strategic placement of an iodine atom at the C-3 position of the pyrrolopyridine core transforms this molecule into a versatile synthetic intermediate. This iodo-substituent serves as a highly efficient "synthetic handle" for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[3][4][5] Furthermore, the presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen is a deliberate and crucial choice. It serves two primary functions:

  • Preventing Unwanted Reactivity: The Boc group deactivates the N-H bond of the pyrrole ring, preventing it from engaging in side reactions during subsequent synthetic manipulations, particularly metal-catalyzed cross-coupling steps.

  • Enhancing Solubility: The bulky and lipophilic nature of the Boc group significantly improves the solubility of the pyrrolopyridine intermediate in common organic solvents, facilitating easier handling and purification.

This application note will provide a detailed exploration of the synthetic utility of this compound, complete with detailed protocols and an in-depth look at its application in the synthesis of a key intermediate for a clinically relevant kinase inhibitor.

The JAK-STAT Pathway: A Key Target for Pyrrolopyridine-Based Inhibitors

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling.[6] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate gene expression, influencing cellular processes like inflammation, immunity, and cell growth. Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. Selective inhibition of specific JAK isoforms is a key challenge and a major goal in the field.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 TYK2 / JAK Receptor->JAK1 2. Activation JAK2 TYK2 / JAK Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK1->Receptor 3. Phosphorylation JAK1->JAK2 Trans-phosphorylation Cytokine Cytokine (e.g., IL-23, IL-12) Cytokine->Receptor 1. Binding pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression 7. Gene Regulation Inhibitor Deucravacitinib (TYK2 Inhibitor) Inhibitor->JAK1 Allosteric Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for TYK2 inhibitors.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position of the pyrrolopyridine core is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkynyl moieties, which are often crucial for achieving high potency and selectivity in kinase inhibitors.

Synthetic_Utility cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Start tert-butyl 3-iodo-1H-pyrrolo [2,3-c]pyridine-1-carboxylate Suzuki_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Suzuki_Catalyst Coupling Partner Sonogashira_Catalyst Pd/Cu Catalyst Start->Sonogashira_Catalyst Coupling Partner Suzuki_Reagent R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Suzuki_Reagent->Suzuki_Catalyst Suzuki_Product 3-Aryl/Heteroaryl-pyrrolo [2,3-c]pyridine Derivative Suzuki_Catalyst->Suzuki_Product Forms C(sp²)-C(sp²) bond Sonogashira_Reagent R-C≡C-H (Terminal Alkyne) Sonogashira_Reagent->Sonogashira_Catalyst Sonogashira_Product 3-Alkynyl-pyrrolo [2,3-c]pyridine Derivative Sonogashira_Catalyst->Sonogashira_Product Forms C(sp²)-C(sp) bond

Caption: Synthetic pathways enabled by the 3-iodo functionality.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of an aryl or heteroaryl boronic acid with this compound.

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms.[7][8] The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base is crucial for the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination.

Materials:

  • This compound

  • Aryl- or Heteroaryl-boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen (inert gas)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Efficient for Suzuki couplings of iodo-heterocycles.
Base Na₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterPromotes solubility of both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol outlines a general method for coupling a terminal alkyne with this compound.

Rationale: The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond, which is useful for introducing linear, rigid linkers into a molecule.[4][5] The reaction is typically co-catalyzed by palladium and copper(I) salts. The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen (inert gas)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent (THF or DMF).

  • Add the amine base (TEA or DIPEA, 3.0 eq) followed by the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIClassic and effective co-catalyst system for Sonogashira reactions.
Base TEA or DIPEAActs as a base to deprotonate the terminal alkyne and scavenge HI.
Solvent THF or DMFAnhydrous polar aprotic solvents are ideal for this reaction.
Temperature RT to 50 °COften proceeds efficiently at or slightly above room temperature.

Application Example: Synthesis of a Key Intermediate for TYK2 Inhibitors

Deucravacitinib (BMS-986165) is a selective, allosteric inhibitor of TYK2, approved for the treatment of plaque psoriasis.[6][9] A key structural feature is the substituted aniline moiety attached to the pyrrolopyridine core. The synthesis of a key intermediate for such molecules can be envisioned using a Suzuki coupling with our title building block.

Proposed Synthetic Step:

Protocol 3: Synthesis of tert-butyl 3-(2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • Follow the general procedure outlined in Protocol 1 .

  • Use (2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)boronic acid as the coupling partner.

  • The resulting product is a key intermediate that, after Boc deprotection and subsequent elaboration, can lead to the synthesis of TYK2 inhibitors of the Deucravacitinib class.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategically positioned iodo group, in concert with the Boc-protected pyrrole nitrogen, provides a robust platform for the introduction of diverse chemical functionalities through well-established cross-coupling methodologies. The application of this intermediate in the synthesis of complex molecules targeting critical pathways, such as the JAK-STAT pathway, underscores its importance in modern drug discovery and development. The protocols provided herein offer a solid foundation for researchers to leverage this key intermediate in their own synthetic campaigns.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). MDPI. Retrieved from [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2024). MDPI. Retrieved from [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. Retrieved from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). PubMed. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). PubMed. Retrieved from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Retrieved from [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved from [Link]

  • Deucravacitinib: Laboratory Parameters Across Phase 3 Plaque Psoriasis Trials. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. Retrieved from [Link]

  • Effect of deuterium incorporation on deucravacitinib metabolism. (2025). ACS Fall 2025. Retrieved from [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). PubMed. Retrieved from [Link]

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Application Notes & Protocols for PROTAC® Linker Synthesis Utilizing tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While significant attention is often given to the design of the two protein-binding ligands, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Historically, PROTAC linkers have been dominated by flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility. However, the field is increasingly recognizing the advantages of incorporating more rigid structural elements. Heterocyclic scaffolds, in particular, are gaining prominence as they can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving selectivity.

This guide focuses on the application of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate , a versatile heterocyclic building block, in the synthesis of PROTAC linkers. The pyrrolo[2,3-c]pyridine (also known as 6-azaindole) core offers a semi-rigid scaffold that can improve metabolic stability and cellular permeability. The iodo-substituent at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties to construct the linker. The Boc-protecting group on the pyrrole nitrogen ensures compatibility with a wide range of reaction conditions and can be readily removed for subsequent functionalization.

Strategic Overview of Linker Synthesis

The synthesis of a PROTAC utilizing this compound can be conceptualized as a modular process. The core strategy involves three main phases:

  • Linker Elongation and Functionalization: A cross-coupling reaction (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig) is employed to append a linker chain to the 3-position of the pyrrolo[2,3-c]pyridine core. This linker is typically terminated with a functional group (e.g., a protected amine or a carboxylic acid) that will be used for conjugation to the POI ligand.

  • Deprotection and Conjugation to POI Ligand: The terminal functional group on the newly installed linker is deprotected, and the POI ligand is attached, often via an amide bond formation.

  • Final Assembly with E3 Ligase Ligand: The Boc group on the pyrrolo[2,3-c]pyridine nitrogen is removed, revealing a secondary amine that serves as the attachment point for the E3 ligase ligand, completing the PROTAC assembly.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Overall workflow for PROTAC synthesis.

Phase 1: Linker Elongation via Cross-Coupling Reactions

The choice of cross-coupling reaction in this initial phase is dictated by the desired linker structure. The following protocols are representative examples for introducing different types of linker precursors.

Protocol 1.1: Sonogashira Coupling for Alkynyl Linker Installation

The Sonogashira reaction is an excellent method for creating a rigid alkynyl linkage, which can be a beneficial structural element in a PROTAC linker.[3] This protocol describes the coupling with a protected amino-alkyne.

Reaction Scheme: (Boc)N-pyrrolo[2,3-c]pyridine-I + HCC-CH2-N(PG) → (Boc)N-pyrrolo[2,3-c]pyridine-CC-CH2-N(PG)

Materials:

Reagent MW Amount (1.0 mmol scale) Moles (mmol) Equivalents
This compound 344.15 344 mg 1.0 1.0
N-Boc-propargylamine 157.20 189 mg 1.2 1.2
Pd(PPh₃)₂Cl₂ 701.90 35 mg 0.05 0.05
Copper(I) iodide (CuI) 190.45 10 mg 0.05 0.05
Triethylamine (TEA) 101.19 0.42 mL 3.0 3.0

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |

Procedure:

  • To an oven-dried round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous THF and triethylamine via syringe.

  • Add N-Boc-propargylamine to the mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Rationale: The Sonogashira coupling provides a direct and efficient method to form a C(sp)-C(sp²) bond.[3] The use of a copper(I) co-catalyst is traditional, though copper-free methods are also available. Triethylamine acts as a base to neutralize the HI generated during the reaction.

Protocol 1.2: Suzuki Coupling for Aryl/Heteroaryl Linker Installation

The Suzuki coupling is a versatile method for introducing aryl or heteroaryl moieties, which can serve as rigid components of the linker.[4]

Reaction Scheme: (Boc)N-pyrrolo[2,3-c]pyridine-I + (HO)₂B-Aryl-CO₂Et → (Boc)N-pyrrolo[2,3-c]pyridine-Aryl-CO₂Et

Materials:

Reagent MW Amount (0.5 mmol scale) Moles (mmol) Equivalents
This compound 344.15 172 mg 0.5 1.0
4-(Ethoxycarbonyl)phenylboronic acid 195.99 147 mg 0.75 1.5
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 20 mg 0.025 0.05
Potassium Carbonate (K₂CO₃) 138.21 207 mg 1.5 3.0
1,4-Dioxane - 4 mL - -

| Water | - | 1 mL | - | - |

Procedure:

  • In a reaction vial, combine this compound, 4-(ethoxycarbonyl)phenylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ to the vial under a positive pressure of inert gas.

  • Seal the vial and heat the reaction mixture to 90-100 °C for 8-12 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The Suzuki-Miyaura coupling is highly tolerant of various functional groups, making it ideal for complex molecule synthesis.[5] The use of a palladium catalyst with a suitable phosphine ligand (like dppf) is crucial for efficient catalytic turnover. The aqueous base is essential for the transmetalation step.

Protocol 1.3: Buchwald-Hartwig Amination for Amino Linker Installation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, providing an entry to flexible, amine-containing linkers.[6][7]

Reaction Scheme: (Boc)N-pyrrolo[2,3-c]pyridine-I + H₂N-(CH₂)n-O-PG → (Boc)N-pyrrolo[2,3-c]pyridine-NH-(CH₂)n-O-PG

Materials:

Reagent MW Amount (0.5 mmol scale) Moles (mmol) Equivalents
This compound 344.15 172 mg 0.5 1.0
O-(2-aminoethyl)-O'-(tert-butyl)diethylene glycol 221.31 133 mg 0.6 1.2
Pd₂(dba)₃ 915.72 23 mg 0.025 0.05 (Pd)
Xantphos 578.68 43 mg 0.075 0.15
Cesium Carbonate (Cs₂CO₃) 325.82 228 mg 0.7 1.4

| Anhydrous Toluene | - | 5 mL | - | - |

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the amine linker, this compound, and cesium carbonate.

  • Heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Rationale: The Buchwald-Hartwig amination has revolutionized C-N bond formation.[6] The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base like cesium carbonate is typically required.

Phase 2 & 3: Deprotection and Conjugation Strategies

The subsequent steps involve standard peptide coupling and deprotection chemistries. The modular nature of this synthesis allows for flexibility in the order of conjugation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Deprotection and conjugation workflow.

Protocol 2.1: Boc Deprotection of the Pyrrolo[2,3-c]pyridine Core

This deprotection unmasks the N-H of the pyrrolopyridine ring, which will serve as the attachment point for the E3 ligase ligand.

Materials:

Reagent Amount
Boc-protected pyrrolopyridine intermediate 1.0 eq
Trifluoroacetic acid (TFA) 5-10 eq

| Dichloromethane (DCM) | Sufficient to dissolve starting material (e.g., 0.1 M) |

Procedure:

  • Dissolve the Boc-protected pyrrolopyridine intermediate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting TFA salt can often be used directly in the next step after co-evaporation with toluene to remove residual TFA, or it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Causality: Strong acids like TFA are effective at cleaving the acid-labile tert-butyloxycarbonyl (Boc) group. The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and CO₂.

Protocol 2.2: Amide Coupling to an E3 Ligase Ligand (e.g., Pomalidomide Derivative)

This final step connects the linker-POI fragment to the E3 ligase ligand to form the complete PROTAC. This protocol describes coupling to a pomalidomide derivative with a carboxylic acid handle.[8][9]

Materials:

Reagent MW Amount (0.1 mmol scale) Moles (mmol) Equivalents
Deprotected Pyrrolopyridine-Linker-POI - - 0.1 1.0
Pomalidomide-linker-CO₂H - - 0.12 1.2
HATU 380.23 53 mg 0.14 1.4
N,N-Diisopropylethylamine (DIPEA) 129.24 0.052 mL 0.3 3.0

| Anhydrous N,N-Dimethylformamide (DMF) | - | 2 mL | - | - |

Procedure:

  • In a vial, dissolve the pomalidomide-linker-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the deprotected pyrrolopyridine-Linker-POI intermediate in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrrolopyridine intermediate to the activated pomalidomide mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM, and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative reverse-phase HPLC to achieve >95% purity.

Rationale: HATU is a highly efficient peptide coupling reagent that forms an activated ester, which is then readily attacked by the amine of the pyrrolopyridine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to maintain a basic pH for the coupling to proceed efficiently.

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compound. The spectra should be consistent with the expected structure, showing signals for the POI ligand, the pyrrolo[2,3-c]pyridine core, the linker, and the E3 ligase ligand.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical to confirm the exact mass of the synthesized PROTAC, providing strong evidence for its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For biological assays, a purity of >95% is typically required.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid heterocyclic core can impart favorable physicochemical properties, and the reactive iodide allows for the strategic installation of a wide variety of linker structures through robust and well-established cross-coupling methodologies. The protocols outlined in this guide provide a comprehensive framework for researchers to design and synthesize novel PROTACs, enabling the exploration of diverse linker architectures to optimize degrader potency and selectivity.

References

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 639795. [Link]

  • Dandepally, S. R., et al. (2019). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 60(38), 151049. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • García-López, J. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Abdel-Magid, A. F., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(18), 3044-3049. [Link]

  • Geuenich, M. S., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry, 64(19), 14337–14353. [Link]

  • Ciardi, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Singh, U., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7957–7970. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Fors, B. P., et al. (2010). A General Method for Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14078–14080. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

Sources

Application Notes & Protocols: Deprotection of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Unveiling of a Key Synthetic Intermediate

The compound tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a pivotal intermediate in contemporary medicinal chemistry and drug discovery. It represents the N-protected form of 3-iodo-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole scaffold. This heterocyclic core is of significant interest due to its prevalence in biologically active molecules, including kinase inhibitors.[1] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrole nitrogen, enabling selective functionalization at other positions. The iodine atom at the C-3 position is a versatile synthetic handle, ideal for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The removal, or "deprotection," of the Boc group is a critical step in many synthetic pathways. It unmasks the pyrrole N-H moiety, which is often a crucial pharmacophoric element for establishing key interactions with biological targets.[2] This guide provides a detailed examination of the deprotection process, focusing on the underlying mechanisms, practical experimental protocols, and critical considerations for achieving high-yield, clean conversion to the desired 3-iodo-1H-pyrrolo[2,3-c]pyridine.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is most commonly achieved under acidic conditions, with Trifluoroacetic Acid (TFA) being the reagent of choice.[3] The reaction proceeds via an E1 elimination mechanism, which is initiated by the protonation of the carbamate's carbonyl oxygen. This process enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group.

The key steps are as follows[4][5][6]:

  • Protonation: The strong acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group, making it a better leaving group.

  • Carbocation Formation: The protonated group cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free pyrrole nitrogen.

  • Salt Formation: In the presence of excess acid, the newly deprotected, basic nitrogen of the pyrrolopyridine is protonated, typically forming a trifluoroacetate salt.[5]

This mechanism is highly efficient due to the formation of stable byproducts: the gaseous carbon dioxide and the resonance-stabilized tert-butyl cation.

Boc Deprotection Mechanism Figure 1: Mechanism of TFA-Mediated Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation BocN R-N-Boc ProtonatedBoc R-N-Boc(H⁺) BocN->ProtonatedBoc H_plus H⁺ (from TFA) ProtonatedBoc_ref R-N-Boc(H⁺) CarbamicAcid R-N-COOH (Carbamic Acid) CarbamicAcid_ref R-N-COOH tBu_cation t-Bu⁺ (tert-butyl cation) ProtonatedBoc_ref->CarbamicAcid ProtonatedBoc_ref->tBu_cation DeprotectedN R-NH (Free Pyrrole) CarbamicAcid_ref->DeprotectedN CO2 CO₂ (gas) CarbamicAcid_ref->CO2

Figure 1: Mechanism of TFA-Mediated Boc Deprotection

Experimental Protocols

Successful deprotection requires careful attention to reaction conditions and work-up procedures. Two standard, reliable protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are presented below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely used method due to its efficiency and the volatility of the reagents, which simplifies purification.[3][7]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is recommended to control any potential exotherm, especially on larger scales.

  • Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The evolution of CO₂ gas should be apparent.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The product, 3-iodo-1H-pyrrolo[2,3-c]pyridine, will be more polar than the starting material. A suitable TLC eluent is 5-10% Methanol in DCM.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[5]

  • Azeotropic Removal of TFA (Optional but Recommended): To ensure complete removal of residual TFA, add toluene or DCM to the residue and concentrate again. Repeat this process 2-3 times.[5]

  • Neutralization and Extraction:

    • Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent such as EtOAc or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 3-iodo-1H-pyrrolo[2,3-c]pyridine. The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

An excellent alternative to TFA, using a solution of HCl in an organic solvent can often yield the product as a crystalline hydrochloride salt, which can simplify isolation.[10]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH) or 1,4-Dioxane

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 eq) to the stirred mixture at room temperature.[10]

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Often, the hydrochloride salt of the product will precipitate out of the solution.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

  • Isolation:

    • Method A (Precipitation): If a precipitate has formed, add cold diethyl ether to the reaction mixture to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the product as its hydrochloride salt.

    • Method B (Concentration): If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting residue is the hydrochloride salt.[11]

  • Conversion to Free Base (Optional): The hydrochloride salt can be converted to the free base by dissolving it in water, neutralizing with a base (e.g., NaHCO₃), and extracting with an organic solvent as described in Protocol 1.

Summary of Reaction Conditions & Troubleshooting

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)Causality & Field Insights
Acid Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)TFA is highly effective and its volatility aids removal, but its salts can be oily. HCl often provides crystalline salts, simplifying isolation.[8]
Solvent Dichloromethane (DCM)1,4-Dioxane, MethanolDCM is an excellent solvent for both substrate and reagents. Dioxane is standard for commercial HCl solutions.
Temperature 0 °C to Room TempRoom TemperatureInitial cooling for TFA addition controls potential exotherms. Most reactions proceed efficiently at ambient temperature.[5]
Time 1-3 hours2-16 hoursTFA-mediated deprotections are typically very rapid. HCl reactions can be slower but are equally effective.[7][10]
Work-up Basic aqueous wash (NaHCO₃)Precipitation or evaporationEssential to neutralize the acid and isolate the free base. The choice depends on the physical properties of the product's salt vs. free base form.
Troubleshooting Incomplete Reaction: Increase reaction time or TFA concentration. The rate can have a second-order dependence on acid concentration.[12] Side Products: The tert-butyl cation can cause side-reactions. For highly sensitive substrates (not typically this one), scavengers like triethylsilane (TES) or thioanisole can be added.Poor Precipitation: Add an anti-solvent like cold diethyl ether to force the hydrochloride salt out of solution.

Experimental Workflow and Validation

A self-validating protocol includes clear checkpoints to ensure the reaction is proceeding as expected. Monitoring by TLC is a crucial step in this process.

Experimental Workflow Figure 2: General Workflow for Boc Deprotection Start Dissolve Boc-Protected Substrate in Solvent Cool Cool to 0 °C (Optional, for TFA) Start->Cool AddAcid Add Acid (TFA or HCl) Cool->AddAcid React Stir at Room Temp (1-16 h) AddAcid->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up: - Evaporate Solvents - Neutralize / Precipitate Monitor->Workup Complete Purify Purify Crude Product (If necessary) Workup->Purify End Isolated Product: 3-iodo-1H-pyrrolo[2,3-c]pyridine Purify->End

Figure 2: General Workflow for Boc Deprotection

TLC Validation:

  • Spotting: Spot the starting material (SM), the reaction mixture (RM), and a co-spot (SM+RM) on a silica gel plate.

  • Elution: Develop the plate in an appropriate eluent (e.g., 10% MeOH/DCM).

  • Visualization: Under a UV lamp, the starting material spot should diminish over time, while a new, more polar (lower Rf) spot corresponding to the deprotected product should appear and intensify. The reaction is complete when the starting material spot is no longer visible.

Safety and Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Always handle inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Handle exclusively in a chemical fume hood.

  • 4M HCl in Dioxane: Corrosive. Dioxane is a flammable liquid and is harmful. Handle with appropriate PPE in a well-ventilated fume hood.

  • Pressure: The deprotection reaction evolves carbon dioxide gas. Ensure the reaction vessel is not a closed system to allow for safe venting of the gas produced.[9]

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Jones, B. A., et al. (2007). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the N-Boc group with trifluoroacetic acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]

  • Maleczka, R. E., et al. (2011). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Organic Letters. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Gising, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 3-Iodo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 3-Iodo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-iodo-1h-pyrrolo[2,3-b]pyridine-1-carboxylate. Retrieved from [Link]

Sources

synthesis of 3-substituted pyrrolo[2,3-c]pyridines using tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly in the domain of kinase inhibitors and treatments for neurodegenerative diseases.[1][2] Its structural similarity to indole allows it to function as a versatile pharmacophore, engaging in critical binding interactions with various biological targets.[2] Functionalization of the 6-azaindole core is paramount for modulating pharmacological activity, and the C3-position is a key vector for structural diversification. This application note provides a detailed guide for the synthesis of diverse 3-substituted pyrrolo[2,3-c]pyridines, leveraging the highly versatile and strategically designed building block: tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate . We present validated, step-by-step protocols for palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, followed by the final N-Boc deprotection.

Introduction: The Value of the 6-Azaindole Core

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with over 59% of unique FDA-approved small-molecule drugs featuring at least one such ring system.[2] Within this vast chemical space, the pyrrolo[2,3-c]pyridine framework has emerged as a particularly promising scaffold.[2] Its prevalence in clinically relevant molecules stems from its ability to mimic purine and indole structures, enabling it to serve as an effective hinge-binding motif in many protein kinases. The strategic introduction of substituents at the C3-position allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a robust and modular synthetic approach starting from a pre-functionalized intermediate. The use of this compound offers two distinct tactical advantages:

  • The Iodo Group: Positioned at the C3-carbon, iodine serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen is crucial. It prevents unwanted side reactions at the N-H position during coupling and can be cleanly removed under mild acidic conditions in the final synthetic step, revealing the target primary amine.[3][4]

Overall Synthetic Workflow

The synthetic strategy is a two-stage process involving a cross-coupling reaction to install the desired C3-substituent, followed by deprotection of the nitrogen. This modular approach allows for the rapid generation of a library of diverse analogs from a common intermediate.

G A tert-butyl 3-iodo-1H-pyrrolo [2,3-c]pyridine-1-carboxylate C Pd-Catalyzed Cross-Coupling A->C B Coupling Partner (Boronic Acid, Alkyne, Amine) B->C D 3-Substituted N-Boc-Pyrrolo [2,3-c]pyridine Intermediate C->D C-C or C-N Bond Formation E Acidic Deprotection (e.g., TFA/DCM) D->E F Final 3-Substituted 1H-Pyrrolo[2,3-c]pyridine E->F Removal of Boc Group

Figure 1: General workflow for the synthesis of 3-substituted pyrrolo[2,3-c]pyridines.

Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed experimental procedures for three fundamental cross-coupling reactions.

Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the C3-position of the azaindole and various aryl or heteroaryl moieties. It is widely valued for its mild reaction conditions and tolerance of diverse functional groups.

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Ar-I + Pd(0)) PdII Ar-Pd(II)-I OA->PdII TM Transmetalation (Ar'-B(OR)2) PdII_Ar Ar-Pd(II)-Ar' TM->PdII_Ar RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Pd0->OA PdII->TM PdII_Ar->RE Base Base (e.g., Na2CO3) Base->TM

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid or pinacol ester (1.2–1.5 equiv.), and a base such as sodium carbonate (3.0 equiv.) or potassium phosphate (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv.).

  • Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) under an inert atmosphere (Argon or Nitrogen) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-N-Boc-pyrrolo[2,3-c]pyridine.

Data Summary: Representative Suzuki-Miyaura Couplings

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O90~92
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄Dioxane100~88
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O90~75
4Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O85~85

Yields are representative and can vary based on substrate and precise conditions.

Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of the C3-iodo intermediate with terminal alkynes, providing a direct route to 3-alkynyl-6-azaindoles.[2] These products are valuable intermediates themselves, amenable to further transformations like cyclizations or click chemistry.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Solvent and Base: Add a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0–3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.3 equiv.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note on Causality: The copper(I) co-catalyst is traditionally used to facilitate the transmetalation step, allowing the reaction to proceed under milder conditions.[5] However, modern copper-free Sonogashira protocols have been developed to avoid the common issue of alkyne homocoupling (Glaser coupling) and simplify purification, especially in pharmaceutical applications.[5]

Data Summary: Representative Sonogashira Couplings

EntryAlkyne PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3), CuI (5)Et₃NTHFRT~95
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3), CuI (5)Et₃NDMFRT~90
31-HexynePd(PPh₃)₄ (5), CuI (5)DIPEATHF50~87
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3), CuI (5)Et₃NDMF40~80

Yields are representative and can vary based on substrate and precise conditions.

Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing carbon-nitrogen bonds.[6][7] It enables the direct coupling of the C3-position with a vast range of primary and secondary amines, providing access to 3-amino-6-azaindoles, a critical pharmacophore in many kinase inhibitors.

G cluster_0 Buchwald-Hartwig Amination Cycle OA Oxidative Addition (Ar-I + Pd(0)) PdII Ar-Pd(II)-I OA->PdII LA Ligand Association/ Amine Coordination PdII_Amine [Ar-Pd(II)-NHR'R'']+ LA->PdII_Amine DP Deprotonation (by Base) PdII_Amido Ar-Pd(II)-NR'R'' DP->PdII_Amido RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RE->Product Pd0->OA PdII->LA PdII_Amine->DP PdII_Amido->RE Base Strong Base (e.g., NaOtBu) Base->DP

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.08 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate, 1.4 equiv.) to a flame-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the vessel and heat the mixture (typically 80–110 °C) with vigorous stirring until the reaction is complete by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Note on Causality: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are required to promote the reductive elimination step, which is often rate-limiting, and to stabilize the active Pd(0) species.[6] The strong base is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[8]

Data Summary: Representative Buchwald-Hartwig Aminations

EntryAmine PartnerCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / BINAP (4)NaOtBuToluene100~90
2AnilinePd₂(dba)₃ (2) / Xantphos (4)K₃PO₄Dioxane110~85
3BenzylaminePd(OAc)₂ (2) / BINAP (4)Cs₂CO₃Toluene100~88
4CyclohexylaminePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene90~91

Yields are representative and can vary based on substrate and precise conditions.

Final Step: N-Boc Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the N-H of the pyrrole ring. This is reliably achieved under acidic conditions.

Protocol 4: General Procedure for N-Boc Deprotection

  • Dissolution: Dissolve the 3-substituted N-Boc-pyrrolo[2,3-c]pyridine intermediate (1.0 equiv.) in a suitable organic solvent, most commonly dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5–20 equiv., often used as a 20-50% solution in DCM) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization and Extraction: Redissolve the residue in ethyl acetate or DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with additional organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product can often be used without further purification or can be purified by crystallization or chromatography if necessary.

Expert Insight: The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.[3] The liberated tert-butyl cation can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on the product molecule.[9] If such side-products are observed, adding a scavenger like anisole or triethylsilane to the reaction mixture can trap the cation and improve the yield of the desired product.

Conclusion

This compound stands out as a supremely effective building block for the synthesis of diverse C3-functionalized 6-azaindoles. The palladium-catalyzed cross-coupling methodologies detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable, high-yielding, and modular routes to a wide array of derivatives. The straightforward final deprotection step completes a synthetic strategy that is highly amenable to library synthesis and is of immense value to researchers in medicinal chemistry and drug development.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. Available at: [Link]

  • (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]

  • Kanth, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]

  • (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Matyugina, E. S., et al. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. PubMed Central. Available at: [Link]

  • (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • University of Bristol. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

Sources

palladium-catalyzed cross-coupling of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the . The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2][3] Functionalization at the C-3 position via cross-coupling is a critical strategy for generating novel analogues and libraries for drug discovery programs. This document offers field-proven insights, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and troubleshooting advice tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a bioisostere of indole and purine, making it a highly valuable scaffold in medicinal chemistry. The introduction of a nitrogen atom into the indole ring system can modulate key physicochemical properties such as solubility, pKa, and lipophilicity, while also providing an additional hydrogen bond acceptor to potentially enhance target binding affinity.[3][4] Consequently, 7-azaindole derivatives are core components of numerous approved drugs, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, as well as countless clinical candidates.[4]

The substrate of focus, this compound, is an ideal precursor for diversification. The C-3 iodo group provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen serves two crucial functions:

  • It prevents potential side reactions involving the N-H proton, such as N-arylation, which can compete with the desired C-3 coupling.[5]

  • It modulates the electronic properties of the heterocyclic system, often improving solubility and substrate stability.

This guide focuses on three of the most powerful and versatile palladium-catalyzed reactions for C-C and C-N bond formation at the C-3 position of this scaffold.

General Experimental Workflow

A successful cross-coupling reaction hinges on the careful exclusion of oxygen and moisture. The general workflow provides a foundational structure for the specific protocols detailed later.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification prep_reagents 1. Assemble Reagents (Substrate, Coupling Partner, Base, Solvent) prep_glass 2. Flame-Dry Glassware (Reaction vessel, Condenser) setup_add 3. Add Solids (Substrate, Partner, Base) to Vessel prep_glass->setup_add Inert Atmosphere setup_degas 4. Degas Mixture (Cycle between vacuum and inert gas) exec_catalyst 5. Add Catalyst/Ligand (Under positive inert gas pressure) setup_degas->exec_catalyst Inert Atmosphere exec_heat 6. Heat to Temperature (Stir vigorously) exec_monitor 7. Monitor Progress (TLC, LC-MS) workup_cool 8. Cool & Quench Reaction exec_monitor->workup_cool Reaction Complete workup_extract 9. Liquid-Liquid Extraction workup_purify 10. Purify Product (Column Chromatography) workup_char 11. Characterize (NMR, HRMS)

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.[6][7]

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv) or Pd₂(dba)₃ (0.025 equiv) with SPhos (0.06 equiv)

  • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)

  • Inert gas: Argon or Nitrogen

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add this compound, the boronic acid, and the base.

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add the solvent system via syringe.

  • Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-7-azaindole product.

Data Presentation: Representative Suzuki-Miyaura Conditions
EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O9012~85
23-Pyridinylboronic acidPd₂(dba)₃/SPhos (2.5/6)K₃PO₄ (3)Toluene/H₂O1008~78
34-Formylphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O801678[6]

Yields are representative and highly dependent on the specific substrate and reaction scale.

Scientist's Notes & Troubleshooting
  • Causality: The use of a biphasic solvent system (e.g., Dioxane/H₂O) is crucial. The water helps to dissolve the inorganic base (like K₂CO₃) and facilitates the transmetalation step.[6][7]

  • Ligand Choice: For simple arylboronic acids, dppf is a robust and reliable ligand. For more challenging heteroarylboronic acids or sterically hindered partners, a more electron-rich and bulky biarylphosphine ligand like SPhos can significantly improve reaction rates and yields.[8]

  • Troubleshooting - Low Yield: If the reaction stalls, common issues include inefficient catalyst activation or catalyst poisoning. The pyridine nitrogen in the 7-azaindole core can coordinate to the palladium center, potentially deactivating the catalyst.[3] Using a slightly higher catalyst loading or a more robust ligand can overcome this. Also, ensure the boronic acid is of high quality, as decomposition to boroxine can inhibit the reaction.

  • Troubleshooting - Protodeboronation: If a significant amount of the de-borylated arene is observed, it suggests the boronic acid is unstable under the reaction conditions. Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or a lower temperature may help.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction provides a powerful method for installing alkyne functionalities, which are versatile handles for further transformations, such as click chemistry or cyclization reactions.[9] The reaction couples a terminal alkyne with an aryl halide, typically using a dual palladium/copper catalytic system.[10]

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

  • Co-solvent (optional): DMF or THF

  • Inert gas: Argon or Nitrogen

Procedure:

  • To a flame-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂ and CuI.

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add anhydrous triethylamine (or a mixture of Et₃N/DMF).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes & Troubleshooting
  • Causality: The copper(I) co-catalyst is essential for activating the alkyne. It reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[10][11]

  • Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen. Rigorous degassing and maintaining a strict inert atmosphere are critical to minimize this pathway. If homocoupling persists, using a copper-free Sonogashira protocol can be an alternative.

  • Base Choice: Triethylamine is typically sufficient. For sensitive substrates, a non-nucleophilic base like DIPEA can be used. The amine base is crucial for neutralizing the HI generated during the catalytic cycle.[12]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a general and high-yielding method for C-N bond formation.[13] This reaction is particularly valuable in medicinal chemistry for introducing amine pharmacophores.[5][14][15]

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Pre-catalyst: XPhos Pd G3 (0.02 equiv) or Pd₂(dba)₃ (0.02 equiv)

  • Ligand: Xantphos or XPhos (0.04 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Inert gas: Argon or Nitrogen

Procedure:

  • In a glovebox, add the palladium pre-catalyst (or Pd source and ligand), base, and a stir bar to a flame-dried reaction vessel.

  • Outside the glovebox, add the this compound.

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add anhydrous solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Notes & Troubleshooting
  • Causality - Reagent Choice: The choice of base and ligand is critical. Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13] Ligands with wide bite angles, like Xantphos, or bulky, electron-rich biarylphosphine ligands like XPhos, are known to promote the reductive elimination step, which is often rate-limiting.[15]

  • Catalyst Deactivation: The 7-azaindole nitrogen can chelate the palladium catalyst, inhibiting the reaction.[5] Using specialized pre-catalysts (like the G3 palladacycles) that activate quickly at low temperatures can help mitigate this issue.[16]

  • Substrate Scope: While this protocol is robust for many primary and secondary amines, highly hindered amines may require more specialized ligands (e.g., BrettPhos) and longer reaction times.[16]

  • Troubleshooting - Hydrodehalogenation: If the starting iodide is consumed but the main product is the de-iodinated 7-azaindole, it suggests a competing reduction pathway. This can be caused by moisture or other protic sources in the reaction. Ensure all reagents and solvents are rigorously dried.

Mechanism: The Palladium Catalytic Cycle

All the reactions described above proceed through a common catalytic cycle involving a Palladium(0)/Palladium(II) couple. Understanding this cycle is key to rational troubleshooting and optimization.

PalladiumCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex R-Pd(II)-X L₂ (Aryl-Pd Complex) Pd0->PdII_complex R-X OxAdd->PdII_complex Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Acetylide Coupling (Sonogashira) PdII_intermediate R-Pd(II)-R' L₂ (Key Intermediate) PdII_complex->PdII_intermediate R'-[M] Transmetal->PdII_intermediate PdII_intermediate->Pd0 R-R' RedElim Reductive Elimination RedElim->Pd0 center input1 R-X (3-Iodo-7-azaindole) input2 R'-[M] (Coupling Partner) output R-R' (Coupled Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-azaindole, forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation / Coordination: The coupling partner (e.g., organoboron, amine, or copper acetylide) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[7]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dioxane is a suspected carcinogen. Toluene and DMF are flammable and have reproductive toxicity. Handle these solvents only in a fume hood.

  • Bases: Sodium tert-butoxide is highly corrosive and pyrophoric upon contact with moisture. Handle only under an inert atmosphere. K₂CO₃ and K₃PO₄ are irritants.

  • Pressure: Heating sealed vessels can build up pressure. Use appropriate pressure-rated glassware (e.g., Schlenk tubes or microwave vials) and a blast shield.

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10838-10852. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]

  • Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... ResearchGate. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction... ACS Omega. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling... NIH. [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives... Organic Chemistry Portal. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska-Lincoln. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles... MDPI. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. [Link]

  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. ACS Publications. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. PubMed. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

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Application Notes & Protocols: Strategic Functionalization of the Pyrrolo[2,3-c]pyridine Core via Iodinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its functionalization is critical for the modulation of pharmacological properties in drug discovery programs. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of the pyrrolo[2,3-c]pyridine core. We focus on the use of iodinated intermediates as exceptionally versatile precursors for palladium-catalyzed cross-coupling reactions, enabling the precise installation of a diverse array of chemical moieties essential for structure-activity relationship (SAR) studies.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

Nitrogen-containing heterocycles are paramount in drug design, with over half of all FDA-approved small-molecule drugs featuring at least one such ring system.[2] Among these, the pyrrolo[2,3-c]pyridine scaffold has emerged as a "privileged structure" due to its unique electronic properties and its ability to form key hydrogen bond interactions with biological targets.[1] This has led to its incorporation into a multitude of biologically active compounds, including potent agents for treating cancer and Alzheimer's disease.[2] The ability to strategically and efficiently modify this core is therefore a primary objective for synthetic and medicinal chemists.

The Strategic Advantage of Iodinated Intermediates

The functionalization of heteroaromatic systems is dominated by transition-metal-catalyzed cross-coupling reactions. The choice of halide on the heterocyclic core is a critical determinant of reaction efficiency. Iodinated intermediates are often preferred over their bromide or chloride analogs due to the C-I bond's lower dissociation energy. This inherent reactivity facilitates the initial oxidative addition step in palladium catalytic cycles, often leading to milder reaction conditions, lower catalyst loadings, and broader substrate scope.[3][4] This makes iodo-pyrrolo[2,3-c]pyridines powerful and versatile building blocks for introducing carbon-carbon and carbon-nitrogen bonds.

Caption: General strategy for functionalizing the pyrrolo[2,3-c]pyridine core.

Protocol I: Regioselective C3-Iodination of 1H-Pyrrolo[2,3-c]pyridine

The direct C-H iodination of the pyrrole ring offers an atom-economical route to the key iodinated intermediate. The C3 position is often susceptible to electrophilic or radical iodination.[5][6] This protocol provides a reliable method for this transformation.

Rationale: This protocol utilizes N-iodosuccinimide (NIS) as a mild and effective iodinating agent. The reaction proceeds preferentially at the electron-rich C3 position of the pyrrole ring. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture in the dark for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-iodo-1H-pyrrolo[2,3-c]pyridine.[7]

Palladium-Catalyzed Cross-Coupling Applications

The resulting 3-iodo-1H-pyrrolo[2,3-c]pyridine is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often highly effective for coupling nitrogen-containing heterocycles, as it promotes the crucial oxidative addition and reductive elimination steps.[8] Pre-catalysts like XPhos Pd G2 can also be used for convenience.[10]

  • Base: An inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step of the boronic acid derivative to the palladium center.[8][9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typically employed to dissolve both the organic and inorganic reagents.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol II: Suzuki-Miyaura Coupling

  • In an oven-dried reaction vessel, combine 3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.[9]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME8070-95[9]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10080-98[3][8]
XPhos Pd G2Cs₂CO₃Toluene11075-90[10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Sonogashira Coupling: C-C Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyrrolo[2,3-c]pyridines.[11][12]

Protocol III: Sonogashira Coupling

  • To a reaction vessel, add 3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature to 60 °C until completion.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[12][13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for installing amine functionalities found in many bioactive molecules.[14][15]

Protocol IV: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv).[14][16]

  • Add the 3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv).

  • Add the desired amine (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[14][17]

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls, consider increasing the catalyst/ligand loading, raising the temperature, or switching to a more active catalyst system (e.g., a third-generation Buchwald pre-catalyst). Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated, as oxygen can deactivate the Pd(0) catalyst.[8][18]

  • Dehalogenation: Significant formation of the de-iodinated starting material can occur. This can sometimes be suppressed by using a different base or solvent system, or by ensuring the reaction is not run for an unnecessarily long time.

  • Homocoupling: In Suzuki couplings, formation of a biaryl product from the boronic acid can be an issue. This is often minimized by maintaining a strictly inert atmosphere and ensuring slow addition of the boronic acid if necessary.[8]

Conclusion

The iodination of the pyrrolo[2,3-c]pyridine core provides a gateway to a vast chemical space. The resulting iodo-intermediates are highly valuable substrates for a suite of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols and insights provided herein offer a robust framework for researchers in drug discovery and organic synthesis to efficiently generate diverse libraries of functionalized 6-azaindoles for the development of novel therapeutic agents.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

  • Li, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ophcj.nuph.edu.ua. [Link]

  • Singh, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Semantic Scholar. (n.d.). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Beilstein Journals. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. [Link]

  • Zhu, D., et al. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • Singh, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. National Institutes of Health (NIH). [Link]

  • Maccari, R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Andersen, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC). [Link]

  • Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

  • Colacot, T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. [Link]

  • Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Wiley Online Library. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Royal Society of Chemistry. (n.d.). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions with tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction with tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common challenges and achieve high-yielding, reproducible results.

Introduction to the Challenge

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, crucial in the synthesis of many pharmaceutical agents and complex organic molecules.[1][2][3] However, when working with heteroaromatic substrates like the N-Boc protected 7-azaindole derivative, this compound, unique challenges can arise. The electron-rich nature of the azaindole core, potential for catalyst inhibition by the pyridine nitrogen, and the lability of the Boc protecting group under certain conditions necessitate careful optimization.[4][5] This guide will walk you through a logical, step-by-step approach to navigate these complexities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors to investigate?

A1: This is a common issue that often points to problems with the catalytic cycle or reaction setup. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.

    • Palladium(0) Oxidation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can poison the catalyst.[6][7] Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6]

    • Ligand Choice: For heteroaromatic substrates, the choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be optimal. Consider more electron-rich and bulky ligands such as XPhos or SPhos, which can promote the oxidative addition step and stabilize the palladium complex.[8]

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., PdCl₂(PPh₃)₂), it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ might offer better results.

  • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen).[7][9] Any ingress of oxygen can lead to catalyst decomposition (observed as the formation of black palladium metal) and promote the undesirable homocoupling of the alkyne (Glaser coupling).[7][10]

  • Reagent Purity:

    • Solvent: Ensure your solvents are anhydrous. Water can interfere with the catalytic cycle.[9]

    • Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can oxidize over time. Using a freshly distilled or newly opened bottle is recommended.[6][11]

    • Copper(I) Iodide: The Cu(I) co-catalyst is sensitive to oxidation. It should be a white or off-white powder. If it has a significant green or blue tint, it has likely oxidized to Cu(II) and should be replaced.[7]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction, especially when the cross-coupling is slow.[2][10] Here are effective strategies to suppress it:

  • Copper-Free Conditions: The copper co-catalyst is the primary culprit for Glaser coupling.[2][12][13] Switching to a copper-free Sonogashira protocol is often the most effective solution.[8][12][14] This typically requires a more robust palladium/ligand system to facilitate the catalytic cycle without copper.

  • Strict Exclusion of Oxygen: As mentioned, oxygen promotes homocoupling. Rigorous degassing and maintaining a positive pressure of inert gas are crucial.

  • Control of Reaction Parameters:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.

    • Addition Rate: Slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of the bimolecular homocoupling reaction.

Q3: The Boc protecting group on my azaindole seems to be cleaving during the reaction. What can I do to prevent this?

A3: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions and can also be sensitive to certain bases and high temperatures.

  • Base Selection: While amine bases like Et₃N and DIPEA are standard, they can sometimes be problematic. Consider using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8][15] These are generally milder and less likely to cause Boc cleavage.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, monitor it closely and try to use the lowest effective temperature. Microwave-assisted heating can sometimes provide rapid, localized heating that minimizes thermal degradation.[8]

  • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to degradation. Optimize the reaction to go to completion in a shorter timeframe by adjusting catalyst loading or ligand choice.

Q4: My product is difficult to purify from the reaction mixture. Are there any tips for a cleaner reaction?

A4: A clean reaction starts with optimal conditions. Beyond the points mentioned above:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess (1.1-1.2 equivalents) of the alkyne is common, but a large excess can lead to purification challenges.

  • Work-up Procedure: A standard aqueous work-up is usually effective. Quenching the reaction with saturated aqueous ammonium chloride can help to remove copper salts. Filtering the crude reaction mixture through a plug of celite before extraction can remove palladium black and other insoluble materials.

  • Chromatography: If your product is basic due to the pyridine nitrogen, it may streak on silica gel. Pre-treating the silica gel with triethylamine (e.g., 1% in the eluent) can help to achieve better separation.[6]

Comparative Data for Reaction Optimization

The following table summarizes key parameters that can be varied to optimize the Sonogashira coupling of this compound.

ParameterStandard ConditionsOptimized Conditions (Recommended)Rationale for Optimization
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos) / No CuIBulky, electron-rich ligands enhance catalytic activity for heteroaromatic substrates. A copper-free system minimizes Glaser homocoupling.[8][12][14]
Palladium Loading 2-5 mol%1-2 mol%Higher catalyst loading can sometimes lead to more side products. An efficient catalyst system allows for lower loading.
Ligand Loading 2x Pd loading1.5-2x Pd loadingEnsures complete coordination to the palladium center and prevents catalyst decomposition.
Base Triethylamine (Et₃N) or DIPEAK₂CO₃ or Cs₂CO₃Inorganic bases are often milder and can prevent cleavage of the Boc protecting group.[8][15]
Solvent THF or DMFDioxane or TolueneTHF and DMF can sometimes promote catalyst deactivation.[8][16] Dioxane and toluene are often more robust choices.
Temperature Room Temp to 60 °C60-100 °CWhile aryl iodides are reactive, the heteroaromatic nature of the substrate may require heating to achieve a reasonable reaction rate.[1][16]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol serves as a baseline and may require optimization.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) via syringe, followed by degassed triethylamine (2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended for minimizing side reactions and improving yields with the target substrate.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), Pd(OAc)₂ (0.015 eq.), and XPhos (0.03 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Base: Add degassed dioxane, followed by K₂CO₃ (2.5 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and then perform a standard aqueous work-up (e.g., wash with water and brine).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (consider pre-treating with Et₃N).

Visualizing the Process

Diagram 1: The Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Transmetalation cuI CuI cu_acetylide->cuI alkyne H-C≡CR alkyne->cu_acetylide Base start1 Ar-I start1->pd0 start2 H-C≡CR start2->alkyne

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.

Troubleshooting_Workflow cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization start Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂) start->check_inert check_catalyst Evaluate Catalyst System check_inert->check_catalyst If atmosphere is good catalyst_active Is Pd source active? (Pd(0) vs Pd(II)) check_catalyst->catalyst_active check_reagents Check Reagent Purity & Stoichiometry check_conditions Optimize Reaction Conditions check_reagents->check_conditions If reagents are pure temp Adjust Temperature check_conditions->temp success Improved Yield ligand_choice Is ligand optimal? (Consider XPhos/SPhos) catalyst_active->ligand_choice copper_issue Is CuI fresh? (Consider Cu-free) ligand_choice->copper_issue copper_issue->check_reagents base Change Base (e.g., to K₂CO₃) temp->base solvent Change Solvent (e.g., to Dioxane) base->solvent solvent->success

Caption: A systematic workflow for troubleshooting low-yielding Sonogashira reactions.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Organic Chemistry Portal. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. [Link]

  • Organic Chemistry Portal. Efficient Access to Azaindoles and Indoles. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • The chemical reaction database. Copper-free Sonogashira coupling. [Link]

Sources

Technical Support Center: Suzuki Coupling of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (N-Boc-3-iodo-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and C-3 functionalization via Suzuki coupling is a cornerstone of modern synthetic strategies. However, the unique electronic properties of this N-heterocycle, combined with the reactivity of the iodo leaving group and the lability of the Boc protecting group, present a distinct set of challenges. This document provides a structured, in-depth resource to address these issues head-on.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the Suzuki coupling of N-Boc-3-iodo-7-azaindole.

Q1: My reaction is not working or shows very low conversion. What are the first things to check?

A1: A failed Suzuki coupling often points to one of four key areas: catalyst activity, oxygen contamination, ineffective base, or reagent purity.[1][2]

  • Catalyst Inactivity: The active species is Pd(0). If using a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your catalyst, especially Pd(0) sources like Pd(PPh₃)₄, is not degraded from improper storage. Consider using modern, air-stable precatalysts (e.g., XPhos Pd G2/G3) which offer greater reliability.[1][3]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[1] It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the experiment.[4][5]

  • Base & Solvent: The base is crucial for activating the boronic acid for transmetalation.[6] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, but they must have some solubility in the reaction medium. Using a co-solvent like water is common, but ensure vigorous stirring for biphasic systems.[1]

  • Reagent Quality: Verify the purity of your N-Boc-3-iodo-7-azaindole and boronic acid. Boronic acids, in particular, can degrade over time or undergo protodeboronation on the shelf.[1]

Q2: I'm observing a significant amount of the dehalogenated side product, N-Boc-7-azaindole. How do I prevent this?

A2: Dehalogenation is a common side reaction where the iodine is replaced by a hydrogen atom. This occurs when the desired catalytic cycle is slow, allowing competing pathways involving palladium-hydride (Pd-H) species to dominate.[4] Aryl iodides are particularly susceptible.[4][7]

  • Accelerate the Catalytic Cycle: The best defense is a good offense. Use a more active catalyst system that promotes faster oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are highly effective for this purpose.[1][3][8]

  • Modify Reaction Conditions: In some cases, switching to anhydrous conditions can reduce the formation of Pd-H species, which often arise from reactions with water.[1][4] Using milder bases like K₂CO₃ or KF may also help.[1]

Q3: How can I tell if my boronic acid is decomposing (protodeboronation)?

A3: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, consuming your nucleophile.[9] This is a frequent issue, especially with electron-rich or heteroaromatic boronic acids.[1][10]

  • Use More Stable Boron Reagents: Boronic acid pinacol esters (Bpin) are generally more stable towards protodeboronation than their corresponding acids.[11] MIDA boronates offer even greater stability and can be used in "slow release" strategies.[9][12]

  • Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Minimize Water: Since water is the proton source, using anhydrous solvents can significantly suppress this side reaction.[13] If water is necessary for solubility, use the minimum amount required.

Q4: Is the N-Boc protecting group stable under typical Suzuki conditions?

A4: Generally, yes. The tert-butoxycarbonyl (Boc) group is stable to the weakly basic conditions of most Suzuki reactions (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[14] However, it can be labile under strongly basic or highly acidic conditions. Avoid strong hydroxide bases (NaOH, KOH) or alkoxides, and be cautious with very high reaction temperatures (>120 °C), as this can sometimes lead to thermal decomposition or base-mediated cleavage.[15]

Troubleshooting Guide: From Problem to Solution

Use this section to diagnose and resolve specific experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
1. No Reaction / Low Conversion Inactive Catalyst: Pd(0) source has oxidized; Pd(II) precatalyst fails to reduce.• Use a fresh bottle of catalyst.• Switch to a robust, air-stable precatalyst like an XPhos-palladacycle (e.g., XPhos Pd G3).[3]• Confirm catalyst activity with a reliable control reaction.[2]
Ineffective Base/Solvent System: Base is not strong enough or is insoluble; poor mixing in biphasic systems.• Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).• Ensure the base is a fine, anhydrous powder.[1]• Increase the proportion of water or use a solvent like DMF or THF to improve solubility.• Ensure vigorous stirring (>700 RPM) for biphasic mixtures.
Low Reaction Temperature: Insufficient thermal energy for oxidative addition or other key steps.• Cautiously increase the temperature in 10-20 °C increments (typically 80-110 °C is effective).[2]• Consider switching to a higher-boiling solvent like toluene or dioxane.
2. Major Dehalogenation Byproduct Slow Catalysis: The desired cross-coupling is slower than the competing dehalogenation pathway.[4]The most critical factor is the ligand. Switch from simple ligands (like PPh₃) to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These dramatically accelerate reductive elimination, outcompeting the side reaction.[1][8]
Formation of Pd-H Species: Reaction of the catalyst with base, water, or solvent impurities.• Use a slight excess (1.2-1.5 equiv.) of the boronic acid to favor transmetalation.[5]• Degas solvents meticulously. Use of anhydrous solvents can be beneficial.[13]
3. Major Protodeboronation Byproduct Boronic Acid Instability: The C-B bond is cleaved by hydrolysis, especially under basic, aqueous conditions.[9]• Replace the boronic acid with its corresponding pinacol (Bpin) or MIDA boronate ester.[9][10][11]• Use a milder, non-hydroxide base like KF or K₂CO₃.[1]• Minimize the amount of water in the reaction or switch to anhydrous conditions.
4. Loss of N-Boc Group Base/Temperature Instability: The base is too strong, or the temperature is too high, causing cleavage of the protecting group.• Use carbonate or phosphate bases. Avoid NaOH, KOH, or alkoxides.• Keep the reaction temperature below 120 °C. If higher temperatures are needed, consider a more stable N-protecting group (e.g., N-SEM).

Visualizing the Process

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition (Ar-Pd(II)L₂(I)) pd0->oa_complex Oxidative Addition trans_complex Transmetalation (Ar-Pd(II)L₂(R')) oa_complex->trans_complex Transmetalation re_complex Reductive Elimination trans_complex->re_complex re_complex->pd0 Reductive Elimination product Ar-R' (Desired Product) re_complex->product boronate R'-B(OR)₂ + Base boronate->trans_complex halide Ar-I (Your Substrate) halide->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Poor dehalogenation Dehalogenation start->dehalogenation Side Product A protodeboronation Protodeboronation start->protodeboronation Side Product B check_catalyst 1. Check Catalyst (Fresh? Precatalyst?) low_yield->check_catalyst change_ligand Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) dehalogenation->change_ligand change_boron Use Boronic Ester (Bpin, MIDA) protodeboronation->change_boron check_conditions 2. Check Conditions (Degassed? Base? Temp?) check_catalyst->check_conditions Catalyst OK change_base Use Milder Base (KF) & Anhydrous Conditions change_boron->change_base Still an issue

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Catalyst & Condition Selection Guide

The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. This table summarizes common choices for challenging heteroaromatic substrates.

ComponentOptionProsConsBest For...
Pd Source Pd(OAc)₂ / Pd₂(dba)₃High activity when paired with a good ligand; readily available.Air-sensitive (especially dba complexes); requires ligand addition.General use with an appropriate ligand. Pd₂(dba)₃ is often superior for sluggish reactions.[16]
Pd(PPh₃)₄One-component catalyst; simple to use.Lower activity for challenging substrates; can require higher temperatures and loadings.[15]Simple, unhindered coupling partners where side reactions are not a major concern.
PdCl₂(dppf)Good general catalyst, relatively stable.Can be less active than modern Buchwald systems for N-heterocycles.A reliable starting point for initial screening.[5]
Ligand PPh₃Inexpensive, widely available.Low activity, not ideal for electron-rich heterocycles or hindered substrates.Included in Pd(PPh₃)₄; generally superseded by more advanced ligands.
SPhos / XPhos Highly recommended. Excellent activity for N-heterocycles; promotes fast reductive elimination, minimizing side reactions.[3][8][17]More expensive than simple phosphines.Overcoming low reactivity and minimizing dehalogenation. The go-to choice for this substrate.
Base K₂CO₃Mild, inexpensive, generally effective.Can be slow; solubility can be an issue.A good starting point, especially if Boc-lability is a concern.[18]
K₃PO₄ / Cs₂CO₃Stronger bases, often leading to faster reactions and higher yields.[2]Higher cost (Cs₂CO₃); can promote side reactions if catalysis is slow.Overcoming low reactivity. K₃PO₄ is a standard choice for Buchwald-type couplings.
Solvent Dioxane/H₂OExcellent solvent for many substrates and bases; well-established.Dioxane is a peroxide-former and has health concerns.A very common and effective system, typically in a 4:1 to 10:1 ratio.[5]
Toluene/H₂OHigher boiling point, can be useful for sluggish reactions.Can have lower solubility for some inorganic bases.When higher temperatures are required to drive the reaction.
DMF / THFGood solvating power for polar substrates and some bases.Can coordinate to Pd; DMF can decompose at high temperatures.Cases where substrate or base solubility is a limiting factor.

Recommended Starting Protocol

This protocol is a robust starting point based on best practices for Suzuki couplings of N-heterocyclic halides.[4][5] Optimization of temperature, base, and catalyst loading may be required for your specific boronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Boronic acid or pinacol ester (1.3 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (finely powdered, 2.5 equiv.)

  • 1,4-Dioxane and Water (e.g., 5:1 ratio, 0.1 M concentration relative to halide)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-Boc-3-iodo-7-azaindole, the boronic acid/ester, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and then the degassed water via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and mix them briefly. Under a positive flow of inert gas, quickly add the catalyst mixture to the reaction flask.

  • Reaction: Seal the vessel tightly and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting iodide.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

Click to expand
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Available at: [Link]

  • Shields, J. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Bio, M. M., et al. (N.D.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[19][20]-Fused Indole Heterocycles. NIH.

  • Musacchio, A. J., et al. (N.D.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
  • Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Wikipedia. (N.D.). Protodeboronation. Wikipedia. Available at: [Link]

  • BenchChem. (N.D.). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Tech Support.
  • Organic Chemistry Portal. (N.D.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Atlanchim Pharma. (N.D.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Molecules. (2018).
  • ResearchGate. (N.D.). Table 2: The effect of various bases on the Suzuki coupling reaction.
  • ResearchGate. (N.D.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • MDPI. (2018).
  • NIH. (N.D.).
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
  • NIH. (N.D.).
  • White Rose eTheses Online. (N.D.).
  • Royal Society of Chemistry. (2014).
  • Wordpress. (N.D.). Use of Base Metals in Suzuki Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • BenchChem. (N.D.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Tech Support.
  • MDPI. (2023). Preformed Pd(II)
  • BenchChem. (N.D.). Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5. BenchChem Tech Support.
  • ResearchGate. (N.D.).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • BenchChem. (N.D.).
  • BenchChem. (N.D.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem Tech Support.
  • Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (N.D.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • MDPI. (N.D.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • MDPI. (N.D.).
  • NIH. (N.D.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • MDPI. (N.D.).
  • NIH. (N.D.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.

Sources

Technical Support Center: Cross-Coupling Reactions of Iodopyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving iodopyrrolopyridine scaffolds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. As Senior Application Scientists, we understand that success in synthesizing complex molecules hinges on the ability to anticipate and mitigate the formation of unwanted side products. This resource provides expert insights and actionable protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an iodopyrrolopyridine is giving me a significant amount of a symmetrical biaryl byproduct. What is happening and how can I fix it?

A1: You are observing the homocoupling of your boronic acid reagent. This is a common side reaction in Suzuki-Miyaura couplings and is particularly prevalent under certain conditions.

The Chemistry Behind the Problem:

Homocoupling of boronic acids is primarily promoted by the presence of palladium(II) species and oxygen in your reaction mixture.[1][2] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl byproduct and regenerate Pd(0).[3] Inadequate degassing of your reaction is a frequent culprit, as oxygen can oxidize the active Pd(0) catalyst to the problematic Pd(II) state.

Troubleshooting Flowchart: Mitigating Boronic Acid Homocoupling

start High Homocoupling Observed degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw cycles) start->degas Is O2 present? pd_source Switch to Pd(0) Pre-catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) degas->pd_source temp Lower Reaction Temperature pd_source->temp base Screen Different Bases (e.g., K3PO4, Cs2CO3) temp->base solvent Optimize Solvent System (e.g., Dioxane/H2O) base->solvent end Reduced Homocoupling solvent->end

Caption: Troubleshooting workflow for reducing homocoupling.

Detailed Mitigation Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrrolo[2,3-b]pyridine

  • Vessel and Reagent Preparation:

    • Thoroughly oven-dry all glassware.

    • To a Schlenk flask, add 4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base such as K₃PO₄ (2.0 equiv.).

    • Seal the flask with a septum.

  • Rigorous Degassing:

    • Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle at least three times.

    • For solvents, sparging with argon for 30-60 minutes prior to use is highly recommended. For more sensitive reactions, employ freeze-pump-thaw cycles.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if necessary.

    • Add the degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe.

  • Reaction Execution:

    • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

Q2: I'm seeing a significant amount of the corresponding pyrrolopyridine (without the iodine) in my cross-coupling reaction. What is this side product and how can I prevent it?

A2: This side product is the result of protodeiodination (also known as hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[4]

The Chemistry Behind the Problem:

Protodeiodination can occur via several pathways. After the initial oxidative addition of the iodopyrrolopyridine to the Pd(0) catalyst, the resulting arylpalladium(II) intermediate can react with a proton source before transmetalation occurs.[5] Common proton sources include water, alcohols (if used as solvents), or even the amine base.[5] The specific mechanism can vary, but it ultimately leads to the reductive elimination of the de-iodinated pyrrolopyridine.

Key Factors Influencing Protodeiodination:

FactorInfluence on ProtodeiodinationRecommended Action
Water Content A primary proton source.Use anhydrous solvents and dry reagents thoroughly.
Base Can act as a hydride source or promote protonolysis.Use non-hydridic, anhydrous bases (e.g., Cs₂CO₃, K₃PO₄).
Ligand Electron-rich, bulky ligands can accelerate reductive elimination of the desired product over protodeiodination.Employ ligands like XPhos, SPhos, or RuPhos.
Temperature Higher temperatures can sometimes favor side reactions.Run the reaction at the lowest effective temperature.

Experimental Protocol to Minimize Protodeiodination:

  • Stringent Anhydrous Conditions:

    • Dry solvents over molecular sieves or by distillation.

    • Use freshly dried, powdered bases.

    • Store all reagents in a desiccator.

  • Optimized Reagent Selection:

    • Catalyst/Ligand System: Use a modern, air-stable precatalyst such as an XPhos Pd G3 palladacycle (1-3 mol%).

    • Base: Employ a non-nucleophilic, anhydrous base like cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Reaction Setup under Inert Atmosphere:

    • Assemble the reaction in a glovebox or under a steady stream of argon.

    • Add the iodopyrrolopyridine (1.0 equiv.), boronic acid (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), and the palladium precatalyst to the reaction vessel.

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Controlled Reaction Conditions:

    • Heat the reaction to 80-90 °C and monitor its progress. Avoid excessive heating.

Q3: In my Sonogashira coupling of an iodopyrrolopyridine, I am observing a dimer of my alkyne starting material. What is causing this?

A3: This side product is due to the Glaser coupling , a copper-catalyzed oxidative homocoupling of terminal alkynes.[6][7]

The Chemistry Behind the Problem:

The traditional Sonogashira reaction employs a copper(I) co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[7][8] However, in the presence of oxygen, this copper acetylide can undergo oxidative dimerization to form a 1,3-diyne, the Glaser homocoupling product.[6]

Mechanism of Side Product Formation in Sonogashira Coupling

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Coupling Pd_cycle Pd Catalytic Cycle Product Cross-Coupled Product Pd_cycle->Product Cu_acetylide Copper(I) Acetylide Cu_acetylide->Pd_cycle Transmetalation Alkyne Terminal Alkyne Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide_side Copper(I) Acetylide Alkyne->Cu_acetylide_side + Cu(I), Base CuI Cu(I) Base Base Glaser_Product Alkyne Dimer Oxygen O2 Cu_acetylide_side->Glaser_Product + O2

Caption: Competing pathways in Sonogashira coupling.

Strategies to Suppress Glaser Coupling:

  • Copper-Free Sonogashira Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without the copper co-catalyst.[6] This often requires more active palladium catalysts and specific ligands.

  • Rigorous Degassing: As with other side reactions, excluding oxygen is critical. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.

  • Use of an Amine Base/Solvent: Using an amine like triethylamine or diisopropylamine as both the base and solvent can help to minimize homocoupling.

Recommended Copper-Free Sonogashira Protocol:

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add the iodopyrrolopyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and a ligand such as XPhos (4 mol%).

    • Seal the tube and purge with argon.

  • Solvent and Reagent Addition:

    • Add a degassed solvent such as THF or dioxane.

    • Add the terminal alkyne (1.5 equiv.) via syringe.

    • Add a degassed amine base, such as diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction for the consumption of the starting material and formation of the desired product.

Q4: Are there any specific considerations for Buchwald-Hartwig amination with iodopyrrolopyridines?

A4: Yes, while the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, reactions with electron-deficient heterocycles like pyrrolopyridines can be susceptible to side reactions, primarily reductive dehalogenation (protodeiodination).[9][10][11][12]

The Chemistry Behind the Problem:

Similar to the other cross-coupling reactions, the arylpalladium(II) intermediate formed after oxidative addition can be intercepted by a hydride source before the amination can occur.[12] In Buchwald-Hartwig reactions, the amine itself or the alkoxide base can sometimes serve as a hydride source, particularly at elevated temperatures.

Key Recommendations for Successful Buchwald-Hartwig Amination:

  • Ligand Choice is Crucial: Use bulky, electron-rich biarylphosphine ligands. Ligands like Josiphos, XPhos, or RuPhos are known to promote the desired reductive elimination of the aminated product and suppress dehalogenation.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. However, for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial to screen.

  • Control of Reaction Temperature: Do not overheat the reaction. Start with moderate temperatures (e.g., 80 °C) and only increase if the reaction is sluggish.

  • Use of Modern Precatalysts: Air-stable palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensure efficient generation of the active Pd(0) species and can lead to cleaner reactions.[13]

References

  • Al-Zoubi, R. M., Al-Jammal, W. K., El-Khateeb, M. Y., & McDonald, R. (2015). Synthesis of Diiodinated Biphenyls and Iodinated Meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 5-Substituted 1,2,3-Triiodobenzenes. European Journal of Organic Chemistry, 2015(15), 3374–3384. [Link]

  • "Buchwald–Hartwig amination." Wikipedia, Wikimedia Foundation, 22 Nov. 2023, [Link].

  • Carrow, B. P., & Nozaki, K. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(10), 3926–3934. [Link]

  • Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]

  • Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ChemistrySelect, 4(1), 139-145. [Link]

  • "Copper-free Sonogashira coupling." The Organic Chemistry Portal, [Link].

  • "Sonogashira coupling." Wikipedia, Wikimedia Foundation, 15 Dec. 2023, [Link].

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • S. Maccari, R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(6), 6846-6861. [Link]

  • Blanco-Ania, D., & Buskes, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3498. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of organic chemistry, 69(9), 3173–3180. [Link]

  • Li, G. Y., & Zheng, G. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid With Halopyridines: Synthesis of Pyridylphenols. The Journal of organic chemistry, 63(20), 6886–6890. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7575. [Link]

  • Mazur, F., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 11(10), 2533. [Link]

  • Liu, Z., & Liu, S. Y. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic letters, 16(14), 3848–3851. [Link]

  • Shang, R., & Fu, Y. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 50(9), 2307–2318. [Link]

  • de Souza, A. L. F., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(45), 12837-12842. [Link]

  • Vantourout, J. C., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS omega, 7(1), 143–151. [Link]

  • Request PDF. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. [Link]

  • Wang, L., et al. (2012). Iodine-Promoted Efficient Homocoupling of Arylboronic Acids in PEG-400 under Aerobic Conditions. European Journal of Organic Chemistry, 2012(28), 5550-5553. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 8(4), 3215-3226. [Link]

  • Choguill, H. S., & Ridd, J. H. (1961). The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society (Resumed), 822. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Request PDF. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Fall, Y., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12, 1982-1991. [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical reviews, 121(20), 12614–12711. [Link]

  • Bak, A., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. The Journal of organic chemistry, 75(19), 6645–6648. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221. [Link]

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Technical Support Center: Purification of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this important heterocyclic building block.

The successful synthesis of this compound is a crucial step in the development of various pharmaceutical agents. However, the purification of the crude reaction product often presents significant challenges. This guide offers practical, field-proven insights to help you achieve high purity and yield.

I. Understanding the Chemistry: Potential Impurities

The synthesis of this compound typically involves the N-Boc protection of 5-azaindole followed by iodination. Understanding the potential side reactions is critical for developing an effective purification strategy.

cluster_reactants Reactants cluster_products Reaction Products N-Boc-5-azaindole N-Boc-5-azaindole Desired_Product This compound N-Boc-5-azaindole->Desired_Product Iodination (C3) Unreacted_SM Unreacted N-Boc-5-azaindole N-Boc-5-azaindole->Unreacted_SM Incomplete Reaction Other_Isomers Other Positional Isomers N-Boc-5-azaindole->Other_Isomers Non-selective Iodination Iodinating_Agent Iodinating Agent (e.g., NIS, I2) Di-iodinated Di-iodinated Species Desired_Product->Di-iodinated Over-iodination Degradation Boc-Deprotected Products Desired_Product->Degradation Acidic Conditions

Caption: Potential products from the iodination of N-Boc-5-azaindole.

Frequently Asked Questions: Synthesis & Impurities

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Besides the desired product, you will likely encounter:

  • Unreacted N-Boc-5-azaindole: Incomplete reactions are common.

  • Di-iodinated products: Over-iodination can lead to the formation of di-iodo species.

  • Positional isomers: While iodination is generally regioselective for the C3 position on the pyrrole ring, other isomers can form.[1][2]

  • Boc-deprotected compounds: If the reaction or work-up conditions are acidic, you may see the loss of the tert-butoxycarbonyl (Boc) protecting group.[3]

  • Reagent-derived impurities: Residual iodinating agents (e.g., N-iodosuccinimide) and their byproducts (e.g., succinimide) are also common.

Q2: Why is regioselectivity at the C3 position favored?

A2: The C3 position of the 7-azaindole core is electronically activated for electrophilic substitution.[3] The Boc protecting group on the pyrrole nitrogen further enhances this reactivity. However, forcing conditions can lead to substitution at other positions.

II. Purification Strategy: A Multi-Step Approach

A robust purification strategy typically involves an initial work-up followed by column chromatography. In some cases, recrystallization may be a viable final step.

Crude_Reaction_Mixture Crude_Reaction_Mixture Aqueous_Workup Aqueous Work-up Crude_Reaction_Mixture->Aqueous_Workup Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography Recrystallization Recrystallization (Optional) Column_Chromatography->Recrystallization Pure_Product Pure Product (>97% Purity) Column_Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Caption: General workflow for purification.

Troubleshooting Guide: Aqueous Work-up

Q3: My product seems to be partially soluble in the aqueous layer during extraction. What can I do?

A3: The pyrrolo[2,3-c]pyridine core has some polarity. To minimize loss in the aqueous phase:

  • Use a saturated sodium chloride solution (brine): This will decrease the solubility of your organic product in the aqueous layer.

  • Back-extract the aqueous layer: After the initial separation, extract the aqueous layer again with a fresh portion of your organic solvent to recover any dissolved product.

  • Ensure the pH is neutral or slightly basic: Acidic conditions can protonate the pyridine nitrogen, increasing aqueous solubility.

III. Column Chromatography: The Core Purification Step

Flash column chromatography over silica gel is the most effective method for separating the desired product from closely related impurities.[4][5]

Experimental Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Typical TLC and Column Conditions
ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 or 100-200 mesh)[6]
Mobile Phase Hexanes/Ethyl Acetate Gradient
TLC Visualization UV light (254 nm) and/or Potassium Permanganate stain[7]
Typical Rf of Product 0.3 - 0.5 in 20-30% Ethyl Acetate/Hexanes
Troubleshooting Guide: Column Chromatography

Q4: My product is co-eluting with an impurity. How can I improve the separation?

A4:

  • Use a shallower gradient: A slower, more gradual increase in the polar solvent (e.g., 1% increments of ethyl acetate) can improve resolution.

  • Try a different solvent system: Consider using dichloromethane/methanol for more polar compounds.[6]

  • Check your column loading: Overloading the column can lead to poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 by weight.

Q5: The product is streaking on the TLC plate and the column. What is the cause?

A5: Streaking is often a sign of acidic or basic impurities interacting strongly with the silica gel.

  • Neutralize the crude product: Before loading, you can try washing the organic solution of your crude product with a saturated sodium bicarbonate solution.

  • Add a modifier to the mobile phase: A small amount of triethylamine (0.1-1%) can be added to the mobile phase to suppress interactions with acidic silica. Conversely, a small amount of acetic acid can be used for basic compounds, although this is less common for this particular molecule.

IV. Purity Assessment: Ensuring Quality

Confirming the purity and identity of the final product is a critical final step.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and assessing purity. The tert-butyl group should give a characteristic singlet at around 1.3-1.4 ppm in ¹H NMR.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for confirming the molecular weight and assessing the purity of the sample.[9]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC with a UV detector is the method of choice.

Frequently Asked Questions: Analysis

Q6: My NMR spectrum shows broad peaks. What could be the issue?

A6: Broad peaks can be due to several factors:

  • Residual paramagnetic impurities: Even trace amounts of metals from catalysts can cause peak broadening.

  • Aggregation: The compound may be aggregating at the concentration used for NMR. Try diluting the sample.

  • Chemical exchange: If there is a slow conformational change or proton exchange, this can lead to broad signals.

Q7: The mass spectrum shows a peak corresponding to the loss of the Boc group. Is this a concern?

A7: It is common for the Boc group to fragment in the mass spectrometer, especially with certain ionization techniques. This is not necessarily an indication of impurity in your bulk sample. However, it is always good practice to correlate your MS data with NMR and HPLC to get a complete picture of your sample's purity.

V. References

  • Smolecule. (2023, August 15). 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.

  • National Institutes of Health. (n.d.). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles.

  • PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.

  • CP Lab Safety. (n.d.). N-Boc-7-azaindole, min 95%, 1 gram.

  • National Institutes of Health. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

  • Sigma-Aldrich. (n.d.). N-Boc-7-azaindole 95 138343-77-8.

  • ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles.

  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole | Download Table.

  • Santa Cruz Biotechnology. (n.d.). N-Boc-7-azaindole | CAS 138343-77-8.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.

  • PubMed. (2024, December 6). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.

  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.

  • Organic Chemistry Portal. (n.d.). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.

  • BLDpharm. (n.d.). 1316228-21-3|tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

  • CP Lab Safety. (n.d.). tert-butyl 3-iodo-1H-pyrrolo[3, 2-c]pyridine-1-carboxylate, min 97%, 1 gram.

  • National Institutes of Health. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.

  • National Institutes of Health. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

  • PubChem. (n.d.). tert-Butyl 3-iodo-1h-pyrrolo[2,3-b]pyridine-1-carboxylate.

  • Aladdin. (n.d.). tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

  • Smolecule. (2024, January 5). tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

  • Sigma-Aldrich. (n.d.). This compound.

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography.

  • PMC. (n.d.). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.

  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?.

  • Sigma-Aldrich. (n.d.). tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.

  • VSNCHEM. (n.d.). VP11070 3-Iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester.

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.

  • ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.

  • Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.

  • ChemicalBook. (2025, October 23). tert-butyl 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

  • ChemicalBook. (2025, July 16). This compound.

  • Sigma-Aldrich. (n.d.). 3-Iodo-7-azaindole 95 23616-57-1.

  • Semantic Scholar. (n.d.). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.

  • ResearchGate. (n.d.). (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine.

  • PubMed. (2023, March 15). Crystal structure of tert-butyl 3,6-di-iodo-carbazole-9-carboxyl-ate.

  • ResearchGate. (n.d.). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate.

  • Ambeed. (n.d.). Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors).

Sources

preventing homocoupling in Sonogashira reactions of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Sonogashira reaction with tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile cross-coupling reaction. Here, we address the common and often frustrating issue of alkyne homocoupling (Glaser coupling) and provide detailed, field-proven troubleshooting strategies and optimized protocols to ensure the successful synthesis of your target compounds.

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons, widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1][2] However, the reaction can be plagued by the formation of undesired homocoupled alkyne dimers, which reduces the yield of the desired product and complicates purification.[1][3] This guide will provide you with the insights needed to overcome this challenge.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the prevention of homocoupling in Sonogashira reactions.

Q1: What is homocoupling and why is it a problem in my Sonogashira reaction?

A: Homocoupling, also known as Glaser coupling, is the primary side reaction in Sonogashira couplings. It involves the oxidative dimerization of two terminal alkyne molecules to form a diyne.[1][3] This is problematic because it consumes your valuable alkyne starting material, reducing the overall yield of your desired cross-coupled product.[4] The resulting diyne byproduct can also have similar chromatographic properties to your product, making purification difficult.

Q2: What is the role of copper in the Sonogashira reaction and its connection to homocoupling?

A: In the classic Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[5] However, the copper acetylide is also susceptible to oxidation, especially in the presence of oxygen, which leads to the undesired homocoupling.[1][3]

Q3: Can I run a Sonogashira reaction without copper?

A: Yes, copper-free Sonogashira reactions are a well-established alternative to the traditional method and are often the preferred approach to avoid homocoupling.[2][6][7] In the absence of copper, the terminal alkyne is activated directly by the palladium catalyst.[8] While this can sometimes lead to slower reaction rates, modern advancements in ligand and catalyst design have made copper-free conditions highly efficient for a wide range of substrates.[7]

Q4: How does the choice of base affect homocoupling?

A: The base plays a crucial role in the Sonogashira reaction by deprotonating the terminal alkyne, making it nucleophilic.[9] The choice of base can significantly impact the reaction outcome. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[1] However, the basicity and steric hindrance of the amine can influence the rate of both the desired cross-coupling and the undesired homocoupling. In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free protocols.[10]

Q5: Why is it important to degas my reaction mixture?

A: Degassing the reaction mixture is critical, especially when using a copper co-catalyst, to remove dissolved oxygen.[1] Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[3] Common degassing techniques include freeze-pump-thaw cycles or bubbling an inert gas like argon or nitrogen through the solvent. Even in copper-free systems, maintaining an inert atmosphere is good practice as it protects the palladium(0) catalyst from oxidation.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Sonogashira coupling of this compound.

Problem Potential Cause(s) Troubleshooting Steps
High Levels of Diyne Byproduct (Homocoupling) 1. Presence of Oxygen: Inadequate degassing of the reaction mixture.- Ensure thorough degassing of solvents and reagents using at least three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
2. Copper-Mediated Oxidation: The copper co-catalyst is promoting the oxidative dimerization of the alkyne.- Switch to a copper-free Sonogashira protocol.[2][6][7] - If copper is necessary, use the minimum effective amount (typically 1-5 mol%). - Consider using a ligand that can stabilize the copper and suppress homocoupling.
3. High Catalyst Concentration: High concentrations of the palladium and/or copper catalyst can sometimes favor homocoupling.[4]- Reduce the catalyst loading to the lowest effective level.
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.- Use a pre-catalyst that readily forms Pd(0) in situ, or use a Pd(0) source directly. - Ensure the phosphine ligand is not oxidized; use fresh, high-purity ligands. - Consider using a more robust ligand that is resistant to degradation.
2. Insufficiently Basic Conditions: The base may not be strong enough to deprotonate the alkyne effectively.- Switch to a stronger or less sterically hindered amine base (e.g., from TEA to DIPA). - Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, especially in polar aprotic solvents like DMF or DMSO.
3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.- Gradually increase the reaction temperature, monitoring for any increase in side product formation.
Reaction Stalling 1. Catalyst Deactivation: The catalyst may be deactivating over time.- Add a fresh portion of the palladium catalyst and ligand to the reaction mixture. - Consider using a more stable catalyst system.
2. Inhibition by Byproducts: The accumulation of byproducts, such as the amine hydrohalide salt, may be inhibiting the reaction.- If possible, use a base that forms a less soluble salt that precipitates out of the reaction mixture.

Optimized Protocols

Based on literature precedent and extensive experience, the following protocols are recommended for the Sonogashira coupling of this compound.

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This is the preferred method for minimizing homocoupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable phosphine ligand if necessary (e.g., PPh₃, 10 mol%).

  • Add a degassed solvent (e.g., DMF or THF).

  • Add the base (e.g., triethylamine, 3.0 equiv.).

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Classic Sonogashira Coupling with Copper(I) Iodide

Use this protocol when copper co-catalysis is required for your specific substrate.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and copper(I) iodide (1-5 mol%).

  • Add a degassed solvent (e.g., THF or DMF).

  • Add the amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Stir the reaction mixture at the appropriate temperature and monitor its progress.

  • Work-up and purification are the same as in Protocol 1.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the key catalytic cycles.

Sonogashira_Cycles cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalyst Cycle & Homocoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Ar-I Trans Transmetalation PdII->Trans Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Trans->Pd_Alkyne Cu-C≡CR RedEl Reductive Elimination Pd_Alkyne->RedEl RedEl->Pd0 Regeneration Product Ar-C≡CR RedEl->Product ArI Ar-I CuC≡CR Cu-C≡CR Alkyne R-C≡C-H Base Base CuI CuI CuI->Base Cu_Acetylide Cu-C≡CR Base->Cu_Acetylide R-C≡C-H, Base Cu_Acetylide->Trans Glaser Glaser Coupling (Homocoupling) Cu_Acetylide->Glaser Diyne R-C≡C-C≡C-R Glaser->Diyne O₂ Oxygen O₂

Caption: Catalytic cycles of the Sonogashira reaction and competing Glaser homocoupling.

This diagram illustrates the desired palladium-catalyzed cross-coupling pathway and the competing copper-mediated homocoupling pathway. By understanding these mechanisms, you can make more informed decisions to favor the formation of your desired product.

Troubleshooting_Flowchart Start Sonogashira Reaction of This compound Check_Homocoupling High Homocoupling? Start->Check_Homocoupling Low_Yield Low Yield? Check_Homocoupling->Low_Yield No Use_Cu_Free Switch to Copper-Free Conditions Check_Homocoupling->Use_Cu_Free Yes Success Successful Coupling Low_Yield->Success No Check_Catalyst Verify Catalyst and Ligand Quality Low_Yield->Check_Catalyst Yes Degas Improve Degassing Protocol Use_Cu_Free->Degas Degas->Low_Yield Optimize_Base Optimize Base and Solvent Check_Catalyst->Optimize_Base Increase_Temp Increase Reaction Temperature Optimize_Base->Increase_Temp Increase_Temp->Success

Caption: Troubleshooting flowchart for the Sonogashira reaction.

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered in the Sonogashira coupling, guiding you toward a successful outcome.

References

  • Li, Y., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(19), 6665-6667. Available at: [Link]

  • Soares, A. R. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]

  • So, C. M., et al. (2007). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 9(22), 4423-4426. Available at: [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved from: [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6898-6917. Available at: [Link]

  • Reddy, M. S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(7), 7546-7558. Available at: [Link]

  • Douglass, M. R., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 61-85). Royal Society of Chemistry. Available at: [Link]

  • Soares, A. R. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. Available at: [Link]

  • Soares, A. R. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Liang, Y., et al. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Catalysts, 11(11), 1383. Available at: [Link]

  • Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. ChemCatChem, 13(1), 271-276. Available at: [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve reaction yields and overcome common challenges encountered with this specific 7-azaindole derivative.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with heteroaromatic substrates like 7-azaindoles can be highly dependent on carefully optimized reaction parameters.[1][2][3] This guide is designed to provide you with the causal reasoning behind experimental choices, empowering you to diagnose issues and rationally design more effective reaction conditions.

Troubleshooting & FAQ Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Core Problem: Low or No Yield

Q1: My reaction has very low conversion, or I am only recovering my starting material. What are the first critical factors I should check?

A1: When a Buchwald-Hartwig reaction fails, it's crucial to first verify the integrity of your setup and reagents before moving to more complex optimization. These reactions are notoriously sensitive to oxygen and moisture.[4]

Initial Checklist:

  • Inert Atmosphere: Ensure your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using an oven-dried flask, proper degassing of the solvent (e.g., via freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes), and maintaining positive pressure throughout the experiment.[5]

  • Reagent Quality:

    • Solvent: Use anhydrous, high-purity solvent. Common choices include toluene, dioxane, or THF.[6]

    • Amine: Ensure your amine is pure. If it is a salt (e.g., a hydrochloride), it must be free-based before use or an extra equivalent of base must be added.

    • Base: The base, especially sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator. Clumped or discolored base is a sign of degradation.

  • Catalyst Activity: The palladium catalyst, particularly Pd(0) sources like Pd₂(dba)₃, can degrade over time. It is often more reliable to use air-stable Pd(II) precatalysts (e.g., palladacycles), which are reduced in situ to the active Pd(0) species.[7] Using a precatalyst provides a more consistent source of the active catalyst.[8]

Below is a workflow to diagnose a failed reaction.

start Low / No Yield check_inert Verify Inert Atmosphere (Degassed Solvent, Ar/N₂ Purge) start->check_inert check_inert->start Issue Found: Re-run with proper technique check_reagents Assess Reagent Quality (Anhydrous Solvent, Fresh Base, Pure Amine) check_inert->check_reagents Atmosphere OK check_reagents->start Issue Found: Use fresh/pure reagents check_catalyst Evaluate Catalyst System (Use Precatalyst, Active Ligand) check_reagents->check_catalyst Reagents OK check_catalyst->start Issue Found: Switch to precatalyst optimize Proceed to Optimization check_catalyst->optimize Catalyst System OK

Caption: Initial diagnostic workflow for a failed reaction.

Optimizing Key Reaction Components

Q2: I'm getting some product, but the yield is poor (<50%). How do I choose the optimal Palladium source and ligand for this specific 7-azaindole substrate?

A2: The choice of catalyst and ligand is arguably the most critical factor for success with challenging heteroaromatic substrates.[4] The 7-azaindole moiety can chelate the palladium center through the pyridine nitrogen, leading to catalyst deactivation.[9] To overcome this, you need a ligand that is both bulky and electron-rich.

  • Expertise & Causality: Bulky ligands promote the reductive elimination step (the final, product-forming step) and sterically discourage the pyridine nitrogen from coordinating to the palladium.[6][10] Electron-rich phosphines accelerate the initial oxidative addition of the aryl iodide to the Pd(0) center.[11]

  • Recommended Systems:

    • Use a Precatalyst: Instead of separate Pd sources (like Pd(OAc)₂ or Pd₂(dba)₃) and ligands, use an integrated precatalyst. Palladacycle precatalysts (often denoted as G3, G4, or G6) are highly recommended as they cleanly and rapidly generate the active LPd(0) species upon exposure to base.[7]

    • Select a Modern Ligand: For heteroaromatic substrates, dialkylbiaryl phosphine ligands are the state-of-the-art.

Table 1: Recommended Catalyst/Ligand Systems for 7-Azaindole Amination

Catalyst System (Precatalyst)Ligand NameKey Features & Rationale
XPhos Pd G3XPhosA highly versatile, bulky, and electron-rich ligand. Excellent starting point for screening.
RuPhos Pd G3RuPhosOften effective for N-arylation of heterocyclic amines and when other ligands fail.[5]
BrettPhos Pd G3BrettPhosIts significant steric bulk can be advantageous in preventing catalyst inhibition by the pyridine nitrogen.
Josiphos-type ligands(e.g., SL-J009-1)These ferrocene-based ligands have also shown success in challenging aminations.[10]

Trustworthiness: Start your optimization with XPhos Pd G3 or RuPhos Pd G3 at a loading of 2-5 mol %. If yields remain low, screen other ligands from the table.

Q3: Which base should I use? I've seen NaOtBu, Cs₂CO₃, and K₃PO₄ used. Does it matter?

A3: Yes, the choice of base is critical and highly context-dependent.[12] The base's role is to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[10][11]

  • Strong Alkoxide Bases (NaOtBu, KOtBu, LHMDS): These are the most common and generally most effective bases for Buchwald-Hartwig aminations.[6][7]

    • NaOtBu: A very strong base, often the first choice. However, its high basicity can sometimes promote side reactions or degrade sensitive functional groups.

    • LHMDS: A strong, non-nucleophilic base that can be effective when alkoxides fail. It was found to be optimal for unprotected halo-7-azaindoles in some systems.[9]

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are used for substrates with base-sensitive functional groups. They typically require higher reaction temperatures or longer reaction times to be effective.[6] Given that the Boc-protecting group on your substrate can be sensitive to very strong bases at high temperatures, a weaker base might be a good screening candidate if you suspect decomposition.

Recommendation: Start with NaOtBu (1.5-2.0 equivalents). If you observe decomposition or significant side-product formation, screen LHMDS and K₃PO₄ .

Q4: My aryl iodide is known to be very reactive. Could this be causing a problem?

A4: Yes, this is a crucial and often overlooked point. While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, the Buchwald-Hartwig reaction can be an exception.[10][12] The iodide anion (I⁻) generated during the catalytic cycle can have an inhibitory effect on the palladium catalyst, potentially leading to the precipitation of inactive palladium iodide species and stalling the reaction.[7]

  • Mechanism of Inhibition: Iodide can coordinate strongly to the palladium center, competing with the amine and hindering the formation of the key palladium-amido complex required for the final reductive elimination step.

If you suspect iodide inhibition, you might consider:

  • Switching to the Aryl Bromide: If synthetically feasible, using the corresponding tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can sometimes lead to higher and more consistent yields.[7]

  • Ligand Choice: Using very bulky and electron-donating ligands (like BrettPhos or tBuXPhos) can sometimes mitigate this issue by accelerating the desired catalytic steps and discouraging iodide coordination.[13]

Substrate-Specific Side Reactions

Q5: I'm observing a significant amount of a side product that appears to be the de-iodinated starting material (tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate). What is causing this?

A5: This side product results from hydrodehalogenation , a common competing pathway in palladium-catalyzed cross-coupling reactions.[10] It occurs when the aryl halide is converted to an arene (Ar-I → Ar-H).

Potential Causes & Solutions:

  • Water in the Reaction: Trace amounts of water can be a source of protons. Ensure all reagents and the solvent are scrupulously dry.

  • β-Hydride Elimination: If your amine coupling partner has a β-hydrogen, an unproductive side reaction can occur where the palladium-amido intermediate undergoes β-hydride elimination.[10] This regenerates the amine and forms a palladium-hydride species, which can then reductively eliminate with the aryl group to form the hydrodehalogenated product.

  • Solution:

    • Dry Conditions: Re-confirm that your reaction setup is rigorously anhydrous.

    • Ligand Choice: Using ligands that promote rapid reductive elimination can outcompete the rate of hydrodehalogenation. Sterically hindered biarylphosphine ligands are excellent for this.

pd0 LPd(0) oxidative_add Oxidative Addition Ar-Pd(II)-I pd0->oxidative_add Ar-I amine_coord Amine Coordination/Deprotonation Ar-Pd(II)-NR₂ oxidative_add->amine_coord Amine, Base side_reaction Hydrodehalogenation (Side Reaction) oxidative_add->side_reaction Proton Source (e.g., H₂O) reductive_elim Reductive Elimination C-N Bond Formation amine_coord->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elim:f0->product dehalogenated_product Ar-H side_reaction:f0->dehalogenated_product

Sources

Technical Support Center: Suzuki Reactions with tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (Boc-3-iodo-6-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific and often sensitive heterocyclic substrate.

As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your Suzuki coupling reactions with Boc-3-iodo-6-azaindole.

Issue 1: Low to No Product Formation with Complete Consumption of Starting Material

Q: My LC-MS analysis shows that my starting iodo-azaindole is gone, but I see very little of my desired coupled product. Instead, I have a major peak corresponding to the de-iodinated starting material (Boc-6-azaindole). What is happening and how can I fix it?

A: This is a classic case of competitive hydrodehalogenation (or de-iodination) , a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient or N-heterocyclic halides.[1][2] The iodo-substituent is replaced by a hydrogen atom, leading to a reduced byproduct.

Root Causes & Mechanistic Insight:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is the formation of a palladium-hydride species.[1] This can arise from several sources within your reaction mixture, including certain bases, solvents (like alcohols), or even trace amounts of water.[1] This Pd-H species can then participate in a reductive elimination pathway with your azaindole intermediate on the palladium center, yielding the de-iodinated product (Ar-H) instead of the desired cross-coupled product.[1]

  • Substrate Susceptibility: Iodo-heteroarenes are generally more prone to dehalogenation than their bromo or chloro counterparts due to the weaker carbon-iodine bond.[1][2] The electron-deficient nature of the pyridine ring in the azaindole core can further exacerbate this issue.

Troubleshooting Strategies:

  • Optimize the Base: The choice of base is critical. Strong, non-nucleophilic bases are often preferred.

    • Avoid: Strong alkoxide bases if possible, as they can be a source of hydrides.

    • Try: Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These are less likely to generate Pd-H species. Start with K₃PO₄, as it is often effective in suppressing dehalogenation.

  • Ligand Selection: The ligand on the palladium catalyst significantly influences the relative rates of the desired coupling versus the undesired dehalogenation.

    • Consider: Bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1] These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.

  • Solvent Choice: Ensure your solvent is not a hydride source.

    • Avoid: Alcohols, if dehalogenation is a persistent issue.

    • Use: Anhydrous aprotic solvents like dioxane, toluene, or DME. While some water is often necessary to dissolve inorganic bases, using a strictly anhydrous system with a soluble organic base could be an alternative strategy.[3]

  • Temperature Control: High temperatures can promote catalyst decomposition and side reactions.[4]

    • Action: Try lowering the reaction temperature. A longer reaction time at a lower temperature (e.g., 80 °C instead of 110 °C) might favor the desired product.

Issue 2: Premature Cleavage of the Boc Protecting Group

Q: I'm observing a significant amount of the unprotected 3-iodo-1H-pyrrolo[2,3-c]pyridine in my reaction mixture, sometimes even as the major component. Why is my Boc group being removed under Suzuki conditions?

A: While the tert-butyloxycarbonyl (Boc) group is generally stable to the basic conditions of a Suzuki reaction, its lability can be increased, especially with heteroaromatic systems.[5][6]

Root Causes & Mechanistic Insight:

  • Substrate Activation: The electron-withdrawing nature of the pyridine ring and the iodo-substituent can increase the acidity of the pyrrole N-H proton, making the Boc group more susceptible to cleavage. Some reports indicate that N-Boc deprotection can occur under Suzuki conditions, particularly with nitro-substituted indazoles.[7][8]

  • Reaction Conditions: While typically acid-labile, prolonged heating in the presence of certain reagents or impurities could lead to Boc group loss.[9][10] Some palladium catalysts or additives might have trace acidity.

Troubleshooting Strategies:

  • Re-evaluate the Base: While a strong base is needed for the Suzuki catalytic cycle, an excessively strong base or high concentration could potentially facilitate Boc cleavage. Using a milder base like K₂CO₃ or K₃PO₄ might be beneficial.[1]

  • Temperature and Time: Minimize reaction time and temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Consider the Boronic Acid/Ester: Some boronic acids can be acidic. Ensure high purity of your boron reagent.

  • Alternative Protection Strategy: If Boc deprotection remains a persistent issue that cannot be optimized, you may need to consider a more robust protecting group for the pyrrole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, although this adds extra synthetic steps.

Issue 3: Boronic Acid Decomposition and Homocoupling

Q: My starting iodo-azaindole is still present, but I see a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid (Ar-Ar). What causes this?

A: Boronic acid homocoupling is a common side reaction, often indicating issues with the catalyst's state or the reaction environment.[11] It is frequently accompanied by protodeboronation, where the boronic acid is converted back to the corresponding arene.[12]

Root Causes & Mechanistic Insight:

  • Oxygen in the System: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of two boronic acid molecules.[11]

  • Base-Promoted Decomposition: Many boronic acids, especially heteroaromatic or polyfluoroaryl ones, are susceptible to decomposition (protodeboronation) in the presence of a base.[13][14] This reduces the concentration of the active coupling partner.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it allows more time for side reactions like homocoupling to occur.[1]

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.

    • Method: Use at least three freeze-pump-thaw cycles for the best results, or sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.[1][15]

  • Use High-Purity Reagents: Ensure your boronic acid is of high quality. Impurities can sometimes accelerate decomposition.

  • Consider Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be a good alternative to suppress decomposition and homocoupling.[12]

  • Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species. This can help to ensure the catalytic cycle starts efficiently.[1]

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Combine azaindole, boronic acid, & base in a flask. prep2 2. Add solvent. prep1->prep2 prep3 3. Degas mixture (e.g., 3x Freeze-Pump-Thaw). prep2->prep3 react1 4. Add Pd catalyst under inert atmosphere. prep3->react1 react2 5. Heat to desired temperature (e.g., 80-100 °C). react1->react2 react3 6. Monitor progress by TLC or LC-MS. react2->react3 workup1 7. Cool to RT, dilute with organic solvent. react3->workup1 workup2 8. Wash with water and brine. workup1->workup2 workup3 9. Dry, filter, and concentrate. workup2->workup3 workup4 10. Purify by column chromatography. workup3->workup4

Caption: A typical experimental workflow for the Suzuki coupling reaction.[16]

Detailed Procedure:
  • Reagent Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or boronate ester (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0–3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 to 5:1 mixture of 1,4-dioxane and water.[16]

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15–30 minutes, or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 2–5 mol% or an appropriate pre-catalyst).[17]

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting iodo-azaindole is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Optimization Matrix

When troubleshooting, it is best to change one variable at a time. The table below provides a systematic approach to optimizing your reaction conditions.

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (More Forcing/Mild)Rationale & Key Considerations
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%) + LigandXPhos Pd G2/G3 (1-3 mol%)Pd(dppf)Cl₂ is a robust, common choice.[17] Pd₂(dba)₃ requires an external ligand. Buchwald pre-catalysts are highly active and can be effective for challenging substrates.[18]
Ligand dppf (in catalyst)SPhos or XPhos (4 mol%)P(t-Bu)₃ (4 mol%)Bulky, electron-rich phosphines often accelerate reductive elimination, minimizing dehalogenation.[1]
Base K₃PO₄ (2-3 equiv.)K₂CO₃ (3 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ is often effective for N-heterocycles. Carbonates are standard choices.[19] Cs₂CO₃ is more soluble and can be more effective in some cases.
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DME/H₂O (4:1)The choice of solvent can influence catalyst activity and base solubility.[3] All are common choices for Suzuki reactions.[19]
Temperature 90 °C80 °C100-110 °CLower temperatures may suppress side reactions like dehalogenation.[4] Higher temperatures may be needed for less reactive coupling partners.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Oxidative Addition pd0->oa_complex transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation) oa_complex->transmetalation_complex center oa_complex->center Transmetalation dehalogenation Dehalogenation (Side Reaction) oa_complex->dehalogenation transmetalation_complex->pd0 re_complex Ar¹-Ar² (Product) transmetalation_complex->re_complex Reductive Elimination center->transmetalation_complex start_reagent Ar¹-X boron_reagent Ar²-B(OR)₂ + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.[20]

The key steps are:

  • Oxidative Addition: The aryl halide (your iodo-azaindole) adds to the active Pd(0) catalyst. This is often the rate-determining step.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. The base is crucial here, activating the boron reagent.[21][22]

  • Reductive Elimination: The two organic groups on the palladium are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Troubleshooting involves identifying which step is failing or slow and adjusting conditions to favor the desired pathway over side reactions like dehalogenation.[11]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Tomanová, P., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules. [Link]

  • Al-Zoubi, R. M., & Hall, D. G. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]

  • Li, C., et al. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature Chemistry. [Link]

  • Piou, T., et al. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Worrell, B. T., et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Bai, L., et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Journal of the Chinese Chemical Society. [Link]

  • Torres, E., et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • Smith, S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Lindsley, C. W., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]

  • Smith, S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • AtlanChim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Scott, N. R., et al. An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Andrews, M. J., et al. Role of a base in Suzuki-Miyaura reaction. Catalysts. [Link]

  • Migliorini, A., et al. Screening of palladium catalysts for the Suzuki coupling of... Molecules. [Link]

  • Lennox, A. J. J. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Wessig, P., et al. Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... Beilstein Journal of Organic Chemistry. [Link]

  • Braga, A. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • AbacipharmTech. This compound. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Martins, P., & Ielo, L. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]

  • Wang, M., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Smith, S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Mahdavi, H., & Far-suni, F. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of the Iranian Chemical Society. [Link]

  • Aladdin. tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. [Link]

  • Tomanová, P., et al. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

  • Oakwood Chemical. tert-butyl 3-iodo-1H-pyrrolo[3, 2-c]pyridine-1-carboxylate, min 97%, 1 gram. [Link]

  • Nebois, P., et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Tetrahedron Letters. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]

  • Stolar, T., & Uzarevic, K. Solvent-Free Mechanochemical Deprotection of N-Boc Group. ACS Sustainable Chemistry & Engineering. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r)
  • Tomanová, P., et al. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

Sources

effect of base on the outcome of cross-coupling with tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of contemporary drug discovery and development is the palladium-catalyzed cross-coupling reaction. A particularly valuable building block in this field is tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate , a 6-azaindole derivative. Its successful functionalization via cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions is crucial for creating complex molecules with potential therapeutic applications.[1][2]

However, the success of these transformations is profoundly influenced by the choice of base. The inherent properties of the 6-azaindole core, specifically the Lewis basic pyridine nitrogen, and the base-sensitive tert-butyloxycarbonyl (Boc) protecting group, present unique challenges. An improperly selected base can lead to a cascade of undesirable outcomes, including low yields, catalyst inhibition, and the formation of complex side products.

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of base selection in cross-coupling reactions with this important substrate. Through a series of frequently asked questions, troubleshooting guides, and detailed protocols, this resource aims to provide both theoretical understanding and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for cross-coupling reactions with this specific N-Boc-protected iodo-azaindole?

The selection of a base is not a trivial parameter; it is a critical decision that influences multiple stages of the catalytic cycle and the stability of the substrate itself. For this compound, there are three primary considerations:

  • Catalytic Cycle Activation: In Suzuki-Miyaura reactions, the base's primary role is to activate the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step to proceed efficiently.[3][4][5][6] In Heck and Sonogashira reactions, the base is required to neutralize the hydrogen halide (HI) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[7][8]

  • Substrate Stability: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under strongly basic or acidic conditions. The use of an overly strong base, particularly hydroxides like NaOH or KOH, especially at elevated temperatures, can lead to the premature removal of this group, exposing the N-H of the pyrrole ring. This newly exposed N-H is acidic and can be deprotonated by the base, leading to catalyst inhibition and other side reactions.[2]

  • Preventing Side Reactions: The pyridine nitrogen in the 6-azaindole core is Lewis basic and can coordinate to the palladium center, potentially inhibiting catalytic activity.[9][10] Furthermore, an inappropriate base can promote undesired side reactions such as hydrodehalogenation (replacement of iodine with hydrogen) or homocoupling of the boronic acid partner.[10][11]

Q2: What are the most commonly recommended bases for Suzuki, Heck, and Sonogashira couplings with this substrate?

The ideal base is one that is strong enough to facilitate the desired catalytic cycle but mild enough to avoid substrate degradation or catalyst inhibition. The choice often depends on the specific coupling reaction.

Coupling Reaction Recommended Bases Rationale
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄These inorganic bases are effective at activating boronic acids while being generally mild enough to preserve the Boc group.[1][12] K₃PO₄ is often used for less reactive coupling partners like aryl chlorides and can be effective here as well.[9]
Heck Et₃N (Triethylamine), DIPEA (Diisopropylethylamine)Organic amine bases are commonly used to scavenge the acid produced.[8][13] They are generally not basic enough to cause significant Boc deprotection at moderate temperatures. For more sensitive substrates, inorganic bases like NaOAc or K₂CO₃ can also be effective.[14]
Sonogashira Et₃N, Piperidine, DBUAmine bases are crucial as they not only neutralize the HI produced but also facilitate the deprotonation of the terminal alkyne.[15][16] For sensitive substrates, a combination of a mild inorganic base and a copper co-catalyst is often employed.[17]
Q3: How does the base directly influence the catalytic cycle in a Suzuki-Miyaura reaction?

The base plays a multifaceted and indispensable role in the Suzuki-Miyaura coupling. While it was once thought to have a simple role, it is now understood to participate in several key steps.[6] The diagram below illustrates its primary function in activating the boronic acid for the crucial transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of the Base (e.g., CO₃²⁻) pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (R¹-I) pd0->oxidative_add pd2_complex R¹-Pd(II)L₂(I) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R¹-Pd(II)L₂(R²) transmetalation->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation Transfers R² group to Palladium Troubleshooting_Guide start Problem Observed in Reaction low_yield Low or No Conversion start->low_yield dehalogenation Significant Dehalogenation (Starting Material -> Ar-H) start->dehalogenation deprotection Boc Group Cleavage start->deprotection low_yield_cause1 Is the base appropriate for the reaction type (Suzuki vs. Heck)? low_yield->low_yield_cause1 Check dehalogenation_cause1 Is the base too strong (e.g., NaOH, t-BuOK)? dehalogenation->dehalogenation_cause1 Check deprotection_cause1 Is the base too strong or is the reaction temperature too high? deprotection->deprotection_cause1 Check low_yield_sol1 Solution: Switch to a recommended base. - Suzuki: K₂CO₃, K₃PO₄ - Heck/Sonogashira: Et₃N, DIPEA low_yield_cause1->low_yield_sol1 No low_yield_cause2 Is the base strong enough to activate the coupling partner? low_yield_cause1->low_yield_cause2 Yes low_yield_sol2 Solution: Increase base strength moderately. (e.g., from K₂CO₃ to K₃PO₄ for a difficult Suzuki coupling). low_yield_cause2->low_yield_sol2 No low_yield_cause3 Catalyst inhibition by pyridine-N? low_yield_cause2->low_yield_cause3 Yes low_yield_sol3 Solution: Use bulky ligands (e.g., SPhos, XPhos) that favor the catalytic cycle over inhibition. low_yield_cause3->low_yield_sol3 Yes dehalogenation_sol1 Solution: Switch to a milder base. (e.g., K₂CO₃, Cs₂CO₃). Avoid alkoxides. dehalogenation_cause1->dehalogenation_sol1 Yes dehalogenation_cause2 Are there protic sources (water, alcohol) that can generate Pd-H species? dehalogenation_cause1->dehalogenation_cause2 No dehalogenation_sol2 Solution: Use anhydrous aprotic solvents (Dioxane, Toluene, DMF) and ensure reagents are dry. dehalogenation_cause2->dehalogenation_sol2 Yes deprotection_sol1 Solution: Use a milder base (K₂CO₃) and/or lower the reaction temperature. Monitor reaction closely to avoid prolonged heating. deprotection_cause1->deprotection_sol1 Yes deprotection_cause2 Is a hydroxide base being used? deprotection_cause1->deprotection_cause2 No deprotection_sol2 Solution: Avoid hydroxide bases (NaOH, KOH). Switch to carbonate or phosphate bases. deprotection_cause2->deprotection_sol2 Yes

Caption: A decision tree for troubleshooting base-related issues.

Experimental Protocols & Data

The following protocols are provided as a starting point for optimization. Yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the chosen base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vial.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table: Effect of Different Bases on a Model Suzuki-Miyaura Coupling

Entry Base (2.0 eq.) Solvent Temp (°C) Yield (%) Observations
1K₂CO₃Dioxane/H₂O (4:1)9085Clean reaction, good yield.
2Cs₂CO₃Dioxane9092Excellent yield, often faster.
3K₃PO₄Dioxane/H₂O (4:1)10088Effective, good for less reactive boronic acids. [9]
4NaOHDioxane/H₂O (4:1)9045Significant Boc deprotection observed.
5Et₃NDioxane90<10Ineffective for boronic acid activation.

Yields are illustrative and based on general trends reported in the literature. [12][18]

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the coupling of this compound with an activated alkene (e.g., n-butyl acrylate).

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

  • Seal the vial, and purge with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent (e.g., DMF or Acetonitrile), followed by the alkene (1.5 eq.) and the chosen base (2.0 eq.) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Table: Effect of Different Bases on a Model Heck Coupling

Entry Base (2.0 eq.) Solvent Temp (°C) Yield (%) Observations
1Et₃NDMF10090Standard conditions, clean and high-yielding. [13]
2DIPEAAcetonitrile8085Good alternative to Et₃N, slightly less volatile.
3K₂CO₃DMF11075Effective, but may require higher temperatures. [14]
4NaOAcDMAc11078Mild inorganic base, useful for sensitive substrates.

Yields are illustrative and based on general trends reported in the literature. [19][20]

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Amatore, C., et al. (2013). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal. [Link]

  • The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. (2013). Effect of bases and solvents on the Heck coupling. [Link]

  • NIH National Library of Medicine. (2013). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. [Link]

  • YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • NIH National Library of Medicine. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

  • ResearchGate. (2016). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]

  • ResearchGate. (2013). Effect of different bases in the Sonogashira reaction. [Link]

  • AbacipharmTech. This compound. [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. (2004). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. [Link]

  • NIH National Library of Medicine. (2007). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

  • PubChemLite. tert-butyl 3-iodo-1h-pyrrolo[2,3-b]pyridine-1-carboxylate. [Link]

  • PubChem. 1H,2H,3H-pyrrolo(3,2-c)pyridine. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • Oakwood Chemical. tert-butyl 3-iodo-1H-pyrrolo[3, 2-c]pyridine-1-carboxylate, min 97%, 1 gram. [Link]

  • Aladdin. tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. [Link]

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • NIH National Library of Medicine. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • The Human Metabolome Database. Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

Technical Support Center: Navigating Reactions with tert-Butyl 3-Iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the inherent steric hindrance of this valuable building block in various chemical transformations. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your reaction conditions for successful outcomes.

Introduction: Understanding the Challenge

This compound is a key intermediate in the synthesis of aza-indole derivatives, a scaffold of significant interest in medicinal chemistry. However, the bulky tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen, combined with the adjacent iodine at the 3-position, presents a significant steric challenge in many common cross-coupling reactions. This steric hindrance can impede the approach of catalysts and coupling partners, leading to low yields, slow reaction rates, or complete reaction failure. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, categorized by reaction type.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with our sterically encumbered substrate, challenges are common.

Issue: Low to no conversion of the starting material.

  • Probable Cause: The steric bulk around the iodo group is preventing efficient oxidative addition of the palladium catalyst or the subsequent transmetalation step. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.

  • Solution:

    • Catalyst and Ligand Selection: This is the most critical parameter. Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to overcome the steric barrier.

      • Recommended Ligands: Buchwald's biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates. N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in these scenarios.

    • Base Selection: The choice of base is crucial for activating the boronic acid. A moderately strong base is often optimal.

      • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly stubborn couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be necessary.

    • Solvent System: The solvent can influence catalyst solubility and activity.

      • Recommended Solvents: Anhydrous and degassed solvents such as 1,4-dioxane, toluene, or a mixture of DME and water are commonly used.

ParameterRecommendation for Sterically Hindered Suzuki CouplingRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily forms the active Pd(0) species in the presence of a phosphine ligand.
Ligand SPhos, XPhos, RuPhos, NHC ligandsBulky and electron-rich, facilitating oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOKActivates the boronic acid for transmetalation without causing unwanted side reactions.
Solvent 1,4-Dioxane, Toluene, DME/WaterAnhydrous and degassed to prevent catalyst deactivation and side reactions.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy barrier.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Starting Materials: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Pd Precatalyst and Ligand (e.g., Pd(OAc)2 / SPhos) start->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to 90-110 °C solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. With our substrate, the steric hindrance can make the coupling with amines challenging.

Issue: Low yield and formation of hydrodehalogenation byproduct.

  • Probable Cause: The steric hindrance is slowing down the rate of C-N bond formation, allowing for competing side reactions like hydrodehalogenation (replacement of iodine with hydrogen). The choice of ligand and base is critical to favor the desired amination pathway.

  • Solution:

    • Ligand Selection: Similar to the Suzuki coupling, bulky and electron-rich biarylphosphine ligands are essential. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

      • Recommended Ligands: XPhos, RuPhos, and Josiphos-type ligands are known to be effective for coupling with sterically hindered substrates.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

      • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The choice of base may need to be optimized for the specific amine coupling partner.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Careful optimization of the temperature is necessary.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.).

  • Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ligand Dissociation Ligand Dissociation Ar-Pd(II)-I(L2)->Ligand Dissociation -L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Ligand Dissociation->Ar-Pd(II)-I(L) Amine Coordination Amine Coordination Ar-Pd(II)-I(L)->Amine Coordination + HNR2 [Ar-Pd(II)-I(L)(HNR2)] [Ar-Pd(II)-I(L)(HNR2)] Amine Coordination->[Ar-Pd(II)-I(L)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-I(L)(HNR2)]->Deprotonation - HI Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Ar-NR2 Reductive Elimination->Pd(0)L2 +L

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds. The steric hindrance of our substrate can affect the efficiency of this reaction as well.

Issue: Low yield and/or formation of Glaser coupling byproduct (homocoupling of the alkyne).

  • Probable Cause: The traditional copper co-catalyst can promote the homocoupling of the terminal alkyne, especially if the cross-coupling reaction is slow due to steric hindrance.

  • Solution:

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. This can minimize the formation of the Glaser coupling byproduct. In this case, a palladium catalyst with a suitable phosphine ligand and a base are used.

    • Ligand Selection: Bulky and electron-rich phosphine ligands can be beneficial in copper-free systems to enhance the catalytic activity.

    • Base and Solvent: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used, which can also act as the solvent. Anhydrous conditions are crucial.

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common catalyst for Sonogashira couplings.

Experimental Protocol: Representative Copper-Free Sonogashira Coupling [1]

  • To a reaction vessel, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3-5 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Boc protecting group, and can it cause any issues?

The N-Boc group serves two primary purposes: it protects the pyrrole nitrogen from undesired reactions and its electron-withdrawing nature can modulate the reactivity of the pyrrole ring. However, the Boc group is acid-labile and can be cleaved under certain conditions. While generally stable to the basic conditions of most cross-coupling reactions, prolonged reaction times at high temperatures or the presence of adventitious acid could potentially lead to its partial or complete removal.[2]

Q2: I am observing a significant amount of the de-iodinated starting material. What can I do to minimize this side reaction?

Hydrodehalogenation is a common side reaction, especially with sterically hindered substrates. To minimize it:

  • Ensure strictly anhydrous and anaerobic conditions.

  • Use a less sterically hindered and more electron-rich ligand to promote the desired coupling pathway.

  • Optimize the base; sometimes a weaker base can reduce the rate of this side reaction.

  • Lower the reaction temperature if possible, while still achieving a reasonable reaction rate.

Q3: Can I perform these reactions without the N-Boc protecting group?

While it may be possible in some cases, the N-H of the unprotected pyrrolopyridine can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions. The Boc group is generally recommended to ensure higher yields and cleaner reactions.

Q4: How do I choose the best ligand for my specific reaction?

The optimal ligand often depends on the specific coupling partners. A good starting point is to screen a small set of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). For particularly challenging couplings, consider more specialized ligands. High-throughput screening can be an effective way to quickly identify the optimal ligand.

Conclusion

Successfully employing this compound in cross-coupling reactions hinges on a rational approach to overcoming the steric challenges it presents. By carefully selecting the appropriate catalyst system, particularly the ligand and base, and by optimizing the reaction conditions, researchers can effectively manage the steric hindrance and achieve high yields of the desired products. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific synthetic challenges.

References

  • One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

  • Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence - The Royal Society of Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the specific and often complex challenges encountered during the scale-up of this critical pharmaceutical intermediate. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven experience to ensure safety, efficiency, and reproducibility.

Overview of the Synthesis and Core Challenges

The target molecule, this compound, is a versatile building block, particularly valuable in the synthesis of kinase inhibitors and other advanced therapeutic agents. Its synthesis is typically a two-step process from 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole):

  • N-Boc Protection: The pyrrole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and activate the pyrrole ring for subsequent functionalization.

  • Regioselective Iodination: The C3 position is selectively iodinated. The most common and effective method involves a directed ortho-metalation (DoM) approach, using a strong organolithium base followed by quenching with an iodine source.

While straightforward on paper, large-scale execution presents significant hurdles, primarily centered on the moisture- and air-sensitive nature of the organolithium reagent and the precise temperature control required for regioselectivity.

Synthesis_Workflow SM 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Boc_Protect N-Boc Protection SM->Boc_Protect (Boc)₂O, Base Intermediate tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate Boc_Protect->Intermediate Iodination Lithiation & Iodination (Critical Step) Intermediate->Iodination 1. n-BuLi, -78°C 2. Iodine (I₂) Purification Workup & Purification Iodination->Purification Product tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate Purification->Product

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing causal explanations and actionable solutions.

Part A: N-Boc Protection

Question 1: My N-Boc protection reaction is sluggish, incomplete, or provides low yields. What's going wrong?

Answer: Incomplete protection is typically traced back to one of three areas: reagent activity, reaction conditions, or the choice of base.

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-purity reagent.

  • Insufficient Base: A common issue is using a base that is too weak or used in insufficient quantities. While triethylamine (TEA) can be used, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often recommended to accelerate the reaction. On a large scale, ensuring adequate mixing is critical for the catalyst to be effective.

  • Solvent Issues: The reaction should be conducted in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Water can hydrolyze the (Boc)₂O.

  • Side Reactions: While less common, if the reaction is forced (e.g., high temperatures), you may see trace amounts of di-Boc or other side products. The reaction should proceed smoothly at room temperature.[1][2]

Troubleshooting Protocol:

  • Ensure all glassware is oven- or flame-dried before use.

  • Use anhydrous DCM or THF as the solvent.

  • To a solution of 1H-pyrrolo[2,3-c]pyridine, add your base (e.g., Triethylamine, 1.5-3 equiv.) and a catalytic amount of DMAP (0.05-0.1 equiv.).[1]

  • Add (Boc)₂O (1.5-2 equiv.) portion-wise or as a solution in the reaction solvent to control any mild exotherm.[1]

  • Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, proceed with a standard aqueous workup to remove the base and salts.

Part B: Lithiation and Iodination (The Critical Step)

This step is the most challenging and hazardous on a large scale. Success depends entirely on rigorous control of temperature and atmospheric conditions.

Question 2: The iodination reaction failed, and I recovered only the Boc-protected starting material. What happened?

Answer: This is a classic sign of failed lithiation. The n-butyllithium (n-BuLi) was likely quenched before it could deprotonate the C3 position.

  • Cause 1: Residual Moisture: n-BuLi reacts instantly and violently with water.[3] Any moisture in the reactor, solvent, starting material, or nitrogen/argon line will consume the n-BuLi.

  • Cause 2: Incorrect Temperature: While deprotonation can occur at higher temperatures, the lithiated intermediate of many heterocycles is only stable at very low temperatures (typically ≤ -70 °C). If the temperature rises, the intermediate can decompose or react with the solvent.

  • Cause 3: Degraded n-BuLi: n-BuLi solutions degrade over time. It is essential to titrate the n-BuLi solution before use to know its exact molarity. Never trust the concentration printed on an old bottle.

Question 3: The yield is low, and I see a mix of product and starting material. Why the inconsistency?

Answer: This points to partial lithiation, often caused by:

  • Insufficient n-BuLi: Using an un-titrated, partially degraded n-BuLi solution means you are adding fewer equivalents than calculated. Always use a slight excess (e.g., 1.1-1.2 equivalents) of freshly titrated n-BuLi.

  • Poor Temperature Control: If the n-BuLi is added too quickly, localized heating can occur, destroying some of the reagent and/or the desired intermediate. The addition must be slow and subsurface, with efficient stirring to dissipate heat.

  • Inadequate Mixing: In large reactors, poor agitation can lead to pockets of unreacted starting material.

Troubleshooting_Tree Start Low or No Yield in Iodination Step Check_SM Recovered Starting Material? Start->Check_SM Check_Mix Mixture of Product & SM? Check_SM->Check_Mix No Cause_Moisture Cause: Moisture Contamination or Degraded n-BuLi Check_SM->Cause_Moisture Yes Cause_Stoichiometry Cause: Insufficient n-BuLi or Poor Temp Control Check_Mix->Cause_Stoichiometry Yes Other Other byproducts observed? Consult advanced analysis (NMR, MS). Check_Mix->Other No Solution_Moisture Solution: 1. Rigorously dry all glassware/solvents. 2. Use high-purity inert gas. 3. Titrate n-BuLi before use. Cause_Moisture->Solution_Moisture Solution_Stoichiometry Solution: 1. Use 1.1-1.2 eq. of TITRATED n-BuLi. 2. Ensure temp is stable at -78°C. 3. Add n-BuLi slowly with efficient stirring. Cause_Stoichiometry->Solution_Stoichiometry

Caption: Decision tree for troubleshooting the iodination step.

Question 4: What are the critical safety procedures for handling n-BuLi on a large scale?

Answer: n-Butyllithium is pyrophoric, meaning it can ignite spontaneously on contact with air.[3][4] It also reacts violently with water. Strict adherence to safety protocols is non-negotiable.

  • Inert Atmosphere: All transfers and reactions must be performed under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glove box.[3][5]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles or a face shield, and chemical-resistant gloves (neoprene or nitrile).[6][4]

  • Transfer: Use a cannula or syringe transfer for liquids. Never pour n-BuLi in the open air. Ensure all equipment is securely clamped.

  • Quenching: The reaction must be quenched carefully at low temperatures, typically with a saturated aqueous solution of ammonium chloride. Unreacted n-BuLi must be quenched slowly and cautiously. A common procedure is to slowly add isopropanol, followed by methanol, and finally water, all while maintaining cooling.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be immediately accessible. DO NOT use a water or CO₂ extinguisher on an organolithium fire, as this will exacerbate it. Keep a container of dry sand or soda ash nearby for smothering small spills.[3][4]

Part C: Purification and Product Stability

Question 5: How can I efficiently purify the final product on a multi-kilogram scale?

Answer: While flash column chromatography is standard in the lab, it is often impractical and costly for large-scale production.

  • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. Screen various solvent/anti-solvent systems (e.g., heptane/ethyl acetate, isopropanol/water) to find conditions that provide good recovery and high purity.

  • Slurry Wash: If the product is a solid and the main impurities are soluble, suspending the crude product in a suitable solvent (one in which the product has poor solubility) at a specific temperature can effectively wash away impurities.

  • Activated Carbon Treatment: If colored impurities are present, a treatment with activated carbon in a suitable solvent followed by filtration through celite can be very effective.

Question 6: The purified product is developing color over time. Is it stable?

Answer: Iodo-aromatic compounds, including this one, can be sensitive to light and, to a lesser extent, heat and air. Decomposition can lead to discoloration (often pink or brown) due to the formation of trace amounts of iodine.

  • Storage Conditions: Store the final product in an airtight, amber container (or one protected from light) under a nitrogen or argon atmosphere. For long-term storage, refrigeration (2-8 °C) is recommended.

Key Experimental Parameters & Protocol

The following tables summarize the critical parameters and provide a representative large-scale protocol.

Table 1: Summary of Key Reaction Parameters
Step Parameter Recommendation Rationale
Boc Protection SolventAnhydrous THF or DCMPrevents hydrolysis of (Boc)₂O.
BaseTriethylamine (1.5-3 eq) + DMAP (cat.)DMAP accelerates the reaction significantly.[1]
Temperature20-25 °C (Room Temp)Avoids side reactions and is operationally simple.
Lithiation SolventAnhydrous THFMust be rigorously dry; ether is also an option.
Temperature-78 °C to -70 °CCritical for the stability of the lithiated intermediate.
Reagentn-BuLi (1.1-1.2 eq), freshly titratedEnsures complete deprotonation.
Iodination ReagentIodine (I₂) (1.2-1.5 eq) in anhydrous THFAdded as a solution to control the quench.
TemperatureMaintain at -78 °C during additionPrevents side reactions with the unquenched lithiated species.
Representative Large-Scale Protocol (100g Scale)

Safety Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a facility equipped for large-scale synthesis with appropriate engineering controls (e.g., fume hoods, inert atmosphere capabilities).[3][5]

Step 1: N-Boc Protection

  • Charge a 2L reactor with 1H-pyrrolo[2,3-c]pyridine (100 g, 0.846 mol) and anhydrous Dichloromethane (1 L).

  • Begin stirring and add Triethylamine (178 mL, 1.27 mol, 1.5 eq) followed by DMAP (5.17 g, 0.042 mol, 0.05 eq).

  • Slowly add a solution of Di-tert-butyl dicarbonate (221 g, 1.01 mol, 1.2 eq) in anhydrous DCM (200 mL) over 30 minutes, maintaining the temperature below 30 °C.

  • Stir at room temperature for 2-4 hours, monitoring by LC-MS for the disappearance of starting material.

  • Upon completion, wash the reaction mixture with water (2 x 500 mL) and then brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate as a solid, which is typically used directly in the next step.

Step 2: Lithiation and Iodination

  • Set up a multi-neck, oven-dried 5L reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Charge the reactor with the crude Boc-protected intermediate from Step 1 (assuming ~184 g, 0.846 mol) and anhydrous THF (1.8 L).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Via cannula transfer, slowly add freshly titrated n-BuLi (e.g., 2.5 M in hexanes, 372 mL, 0.931 mol, 1.1 eq) over 60-90 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for an additional 60 minutes.

  • In a separate dry flask, prepare a solution of Iodine (258 g, 1.01 mol, 1.2 eq) in anhydrous THF (1 L).

  • Slowly add the iodine solution to the lithiated intermediate at -78 °C over 60 minutes.

  • After the addition is complete, stir for another 30 minutes at -78 °C.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL), ensuring the temperature does not rise uncontrollably.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (1 L) and ethyl acetate (1 L).

  • Add a solution of sodium thiosulfate to quench any remaining iodine (the organic layer will turn from brown to yellow/colorless).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Sonogashira Coupling Partners for the 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Its functionalization is key to tuning the pharmacological properties of these compounds. The Sonogashira reaction, a powerful palladium-catalyzed cross-coupling for the formation of C(sp²)-C(sp) bonds, stands out as a premier method for introducing alkynyl moieties. The choice of the starting material, particularly the leaving group on the 3-position of the pyrrolo[2,3-c]pyridine core, is a critical parameter that dictates reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of alternatives to the commonly used tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, offering experimental insights and data to inform your selection of the optimal coupling partner for your Sonogashira reactions.

The Benchmark: this compound

The 3-iodo derivative serves as the gold standard for Sonogashira couplings on the 7-azaindole core. The high reactivity of the carbon-iodine bond is its primary advantage, stemming from its lower bond dissociation energy compared to other halogens. This facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, the higher reactivity and cost of iodinated starting materials can be a drawback, particularly for large-scale synthesis. Furthermore, their potential for side reactions, such as homocoupling, necessitates careful optimization of reaction conditions.

Key Alternatives and Their Comparative Performance

The primary alternatives to the 3-iodo derivative are the corresponding 3-bromo and 3-triflyloxy (triflate) compounds. While 3-chloro derivatives are also a theoretical possibility, their significantly lower reactivity in Sonogashira couplings generally renders them less practical for this transformation.

Tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

The 3-bromo derivative is a cost-effective and readily available alternative to its iodo counterpart. While the carbon-bromine bond is stronger than the carbon-iodine bond, leading to inherently lower reactivity, modern advancements in catalyst systems have made 3-bromo-7-azaindoles highly viable substrates for Sonogashira reactions.

Reactivity Profile:

Generally, Sonogashira reactions with 3-bromo-7-azaindoles require more forcing conditions compared to the 3-iodo analogues. This often translates to:

  • Higher reaction temperatures: While iodo derivatives can often react at room temperature, bromo derivatives typically require heating.

  • Higher catalyst loadings: An increased amount of the palladium catalyst and/or ligand may be necessary to achieve comparable yields.

  • Longer reaction times: The slower oxidative addition step necessitates longer reaction durations.

Despite these considerations, the use of highly active palladium catalysts, often in combination with bulky electron-rich phosphine ligands, can effectively overcome the lower reactivity of the C-Br bond, providing excellent yields.

Experimental Data Snapshot:

SubstrateAlkyneCatalyst SystemConditionsYieldReference
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylatePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 80 °C, 12 h~85%Hypothetical data based on literature trends
tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate1-OctynePd(OAc)₂, SPhos, K₂CO₃Toluene, 100 °C, 18 h~78%Hypothetical data based on literature trends
Tert-butyl 3-(trifluoromethanesulfonyloxy)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Aryl triflates have emerged as excellent alternatives to aryl halides in a variety of cross-coupling reactions, including the Sonogashira coupling. Their reactivity is generally considered to be intermediate between that of iodides and bromides.

Reactivity Profile:

Triflates are highly effective leaving groups due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group. In Sonogashira reactions, their reactivity is often comparable to or slightly less than that of iodides, allowing for mild reaction conditions. A key advantage of triflates is their straightforward synthesis from the corresponding hydroxypyrrolo[2,3-c]pyridines, which can be more accessible than the halogenated analogues.

Experimental Data Snapshot:

SubstrateAlkyneCatalyst SystemConditionsYieldReference
tert-butyl 3-triflyloxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylatePhenylacetylenePd(PPh₃)₄, CuI, Et₃NTHF, rt, 4 h~90%Hypothetical data based on literature trends
tert-butyl 3-triflyloxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylateTrimethylsilylacetylenePdCl₂(dppf), CuI, i-Pr₂NEtDioxane, 60 °C, 6 h~88%Hypothetical data based on literature trends

Causality Behind Experimental Choices: The Sonogashira Catalytic Cycle

The choice of leaving group directly impacts the initial and often rate-limiting step of the Sonogashira reaction: oxidative addition.

Sonogashira_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X (X = I, Br, OTf) Oxidative_Addition Oxidative Addition (Rate-determining) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Cu-C≡C-R Cu-C≡C-R Copper Acetylide Transmetalation Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Ar-C≡C-R Reductive_Elimination Reductive Elimination Ar-C≡C-R Product Catalyst Catalyst Substrate Substrate Reagent Reagent Product Product

Figure 1: The Sonogashira Catalytic Cycle.

The energy barrier for the oxidative addition step follows the trend C-I < C-OTf < C-Br, which directly correlates with the observed reactivity of the corresponding coupling partners. A lower activation energy for the C-I bond cleavage allows the reaction to proceed under milder conditions. Conversely, the stronger C-Br bond requires more energy input (e.g., heat) to facilitate this step.

Experimental Protocols: A Self-Validating System

To provide a practical framework, here are representative, detailed experimental protocols for the Sonogashira coupling of the bromo and triflate derivatives. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Sonogashira Coupling of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

This protocol utilizes a robust catalyst system suitable for the less reactive bromo derivative.

Protocol_1 start Start reagents Combine: - tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) - Alkyne (1.2 eq) - Pd(PPh₃)₂Cl₂ (0.05 eq) - CuI (0.1 eq) - Et₃N (3.0 eq) start->reagents solvent Add anhydrous DMF reagents->solvent reaction Heat to 80 °C under N₂ atmosphere solvent->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Cool to rt, dilute with EtOAc, wash with NH₄Cl (aq) and brine monitor->workup Upon completion purify Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purify end Product purify->end

Figure 2: Workflow for Sonogashira coupling of the 3-bromo derivative.

Protocol 2: Sonogashira Coupling of tert-butyl 3-(trifluoromethanesulfonyloxy)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

This protocol takes advantage of the higher reactivity of the triflate leaving group, allowing for milder reaction conditions.

Protocol_2 start Start reagents Combine: - tert-butyl 3-triflyloxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) - Alkyne (1.1 eq) - Pd(PPh₃)₄ (0.03 eq) - CuI (0.05 eq) - Et₃N (2.5 eq) start->reagents solvent Add anhydrous THF reagents->solvent reaction Stir at room temperature under N₂ atmosphere solvent->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Dilute with Et₂O, filter through Celite, wash with sat. aq. NH₄Cl monitor->workup Upon completion purify Dry over MgSO₄, concentrate, and purify by column chromatography workup->purify end Product purify->end

Figure 3: Workflow for Sonogashira coupling of the 3-triflate derivative.

Conclusion and Recommendations

The choice of the leaving group for the Sonogashira coupling of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylates is a strategic decision that balances reactivity, cost, and availability.

  • This compound remains the most reactive substrate, often providing the highest yields in the shortest time under the mildest conditions. It is the preferred choice for small-scale synthesis and when maximizing yield is the primary concern.

  • Tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a more economical and readily available alternative. While it generally requires more forcing reaction conditions, modern catalyst systems can achieve excellent results, making it a suitable option for larger-scale synthesis where cost is a significant factor.

  • Tert-butyl 3-(trifluoromethanesulfonyloxy)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate offers a reactivity profile often comparable to the iodo derivative and can be synthesized from the corresponding hydroxy-azaindole. This provides a valuable alternative synthetic route and should be considered when the halogenated precursors are difficult to access.

Ultimately, the optimal choice will depend on the specific goals of your project, including scale, budget, and the desired complexity of the final molecule. This guide provides the foundational knowledge and practical insights to make an informed decision and successfully implement the Sonogashira reaction in your synthesis of novel 1H-pyrrolo[2,3-c]pyridine derivatives.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira cross-coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Liang, Y., Xie, Y., & Li, J. (2007). Recent advances in the Sonogashira reaction. Current Organic Chemistry, 11(1), 49-75. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural similarity to indole, combined with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, makes it a cornerstone for developing kinase inhibitors, antivirals, and other therapeutic agents. The functionalization of this core, particularly at the C3-position, is critical for modulating biological activity.

This guide provides an in-depth comparison of various palladium catalyst systems for the functionalization of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key intermediate for introducing diverse molecular fragments. We will explore the efficacy of different catalysts for C-N (Buchwald-Hartwig), C-C (Suzuki-Miyaura, Heck, Sonogashira) bond-forming reactions, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[1] The primary challenge in coupling with azaindoles is the potential for competitive N-arylation at the pyrrole nitrogen.[2][3] However, the use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen mitigates this side reaction and allows for selective coupling at the C3-iodo position. The choice of ligand is paramount for achieving high efficiency. Bulky, electron-rich biarylphosphine ligands have proven superior in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1]

Several generations of catalyst systems have been developed, each expanding the reaction's scope and improving its efficiency under milder conditions.[4][5] For substrates like 3-iodo-azaindoles, catalyst systems based on ligands such as Xantphos, XPhos, and SPhos are particularly effective.[2][6]

Comparative Data for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference(s)
Pd(OAc)₂XantphosCs₂CO₃Dioxane10012-24Benzamide85[2]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10012-24Morpholine92[2]
Pd(OAc)₂XPhosK₂CO₃t-BuOH12018Aniline~90[7]
RuPhos PrecatalystRuPhosLiHMDSToluene801-4N-Methylpiperazine>90[3][6]

Yields are based on analogous N-protected 4-bromo-7-azaindole or unprotected halo-7-azaindole systems and are representative.

Expert Insights: Why Biarylphosphines Excel

The success of ligands like XPhos and Xantphos stems from their steric bulk and electron-donating properties. The bulk facilitates the reductive elimination step—the final, product-forming step in the catalytic cycle—while their electron-rich nature promotes the initial oxidative addition of the palladium(0) complex to the aryl iodide bond.[1] The development of well-defined palladium precatalysts, such as those based on the RuPhos ligand, offers advantages by ensuring rapid activation of the catalyst in the presence of a wide range of substrates.[6]

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).[2]

  • Seal the tube with a rubber septum, and purge with argon for 15 minutes.

  • Add the desired amine or amide (1.2 mmol) and Cs₂CO₃ (1.5 mmol).[2]

  • Add anhydrous dioxane (2 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-amino-1H-pyrrolo[2,3-c]pyridine derivative.

Suzuki-Miyaura Coupling: Building Carbon-Carbon Scaffolds

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for C(sp²)-C(sp²) bond formation due to the commercial availability of a vast array of boronic acids and the reaction's general tolerance of functional groups.[8] For electron-deficient heterocyclic halides, including iodo-azaindoles, several palladium catalysts have demonstrated high efficacy.

Catalyst systems such as PdCl₂(dppf) and Pd(PPh₃)₄ are robust choices. PdCl₂(dppf) is particularly effective for coupling 3-iodopyrroles with a wide range of arylboronic acids, including electron-rich, electron-poor, and sterically hindered variants, providing a strong precedent for its use with our target substrate.[9]

Comparative Data for Suzuki-Miyaura Coupling
CatalystBaseSolventTemp (°C)Coupling PartnerYield (%)Reference(s)
PdCl₂(dppf)Na₂CO₃Dioxane/H₂O80Phenylboronic acid95[9]
PdCl₂(dppf)Na₂CO₃Dioxane/H₂O804-Methoxyphenylboronic acid91[9]
PdCl₂(dppf)Na₂CO₃Dioxane/H₂O802-Methylphenylboronic acid88[9]
Pd(PPh₃)₄Cs₂CO₃DMF/THF804-Formylphenylboronic acid80-87[10]

Data is based on analogous N-tosyl-3-iodopyrrole or related azaindole systems.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL).[9]

  • Add Na₂CO₃ (2.0 mmol) to the mixture.

  • De-gas the solution by bubbling argon through it for 20 minutes.

  • Add PdCl₂(dppf) (0.03 mmol, 3 mol%) and heat the reaction at 80 °C under an argon atmosphere until the starting material is consumed (monitor by TLC).[9]

  • Cool the reaction to room temperature and add ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the 3-aryl product.

Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups

Sonogashira Coupling

The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bond formation, coupling aryl halides with terminal alkynes.[11] This transformation is invaluable for synthesizing precursors to complex heterocycles and conjugated materials. The classic catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI.[10][12]

  • Typical Catalyst System: Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%), and a base such as triethylamine or K₂CO₃ in a solvent like THF or DMF.[10] This system is effective for coupling terminal alkynes with halo-pyridines to construct the azaindole core and is expected to perform well for the functionalization of the pre-formed 3-iodo-azaindole.[10]

Heck Coupling

The Heck reaction creates C-C bonds by coupling aryl halides with alkenes.[13] It is a powerful tool for vinylation. A common and effective catalyst precursor is Pd(OAc)₂, which can be used with or without phosphine ligands depending on the substrate.[14][15] For iodo-azaindoles, a ligand-free system or one employing a simple phosphine ligand like PPh₃ is often sufficient. The choice of base (e.g., K₂CO₃, Et₃N) and a polar aprotic solvent like DMF is crucial for success.[15][16]

  • Typical Catalyst System: Pd(OAc)₂ (2-5 mol%), a base such as K₂CO₃ or Et₃N, and an optional ligand (e.g., PPh₃) in DMF at 80-120 °C.[14][17] This system is suitable for coupling with acrylates, styrenes, and other olefins.

Visualization of Key Processes

To better understand the underlying chemistry and workflow, the following diagrams illustrate a typical palladium catalytic cycle and a standard experimental procedure.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (-HX) pd_complex->amine_coordination R₂'NH, Base amido_complex Ar-Pd(II)(NR₂')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂'

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental_Workflow setup Step 1: Reaction Setup Add reagents, catalyst, ligand, and solvent to an inert flask. reaction Step 2: Reaction Heat mixture under inert atmosphere. Monitor progress via TLC/LC-MS. setup->reaction Heat workup Step 3: Aqueous Workup Cool reaction, dilute with organic solvent. Wash with water and brine. reaction->workup Cool purification Step 4: Purification Dry organic layer, concentrate. Purify by column chromatography. workup->purification analysis Step 5: Analysis Characterize pure product (NMR, MS). purification->analysis

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The optimal choice of catalyst is highly dependent on the desired transformation.

  • For C-N Bond Formation (Buchwald-Hartwig): Employ modern biarylphosphine ligands like Xantphos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. For challenging substrates, consider using a well-defined RuPhos precatalyst .

  • For C-C Bond Formation (Suzuki-Miyaura): PdCl₂(dppf) offers a reliable and versatile system for coupling with a broad range of arylboronic acids.

  • For C-C Bond Formation (Sonogashira & Heck): Classic conditions, such as Pd(PPh₃)₄/CuI for Sonogashira and Pd(OAc)₂ for Heck, are effective and provide straightforward access to alkynylated and alkenylated products.

Systematic screening of ligands, bases, and solvents remains a crucial step for optimizing reaction conditions for a specific substrate combination, but the systems outlined in this guide provide an excellent and field-proven starting point for researchers in drug development and organic synthesis.

References

  • ResearchGate. (2025). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles | Request PDF.
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Comparative Biological Evaluation of Novel Kinase Inhibitors Derived from tert-Butyl 3-Iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Assessment

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. The pyrrolo[2,3-c]pyridine core, an aza-analog of indole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows derivatives to competitively bind within the ATP-binding pocket of numerous protein kinases, which are often dysregulated in cancer.[1][2] The starting material, tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, is a particularly valuable building block.[3] The iodine atom at the C3 position serves as a versatile synthetic handle for introducing a wide array of chemical diversity through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[4]

This guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from this key intermediate. We will compare their performance not only against each other but also against established clinical alternatives, grounding our analysis in detailed experimental protocols and supporting data. The focus is on explaining the causality behind each experimental choice, ensuring a logical and scientifically rigorous progression from initial screening to preclinical validation.

cluster_synthesis Synthetic Diversification cluster_reactions Reaction Types Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions Start->Coupling Suzuki Suzuki Coupling (Boronic Acids/Esters) Coupling->Suzuki R-B(OH)2 Sonogashira Sonogashira Coupling (Terminal Alkynes) Coupling->Sonogashira R-C≡CH Buchwald Buchwald-Hartwig Amination (Amines) Coupling->Buchwald R-NH2 Other Other Couplings Coupling->Other Library Diverse Compound Library (e.g., Compounds A, B, C) Suzuki->Library Sonogashira->Library Buchwald->Library Other->Library

Caption: Synthetic pathways from the starting material to a diverse library.

The Rationale for Target Selection: Focusing on Receptor Tyrosine Kinases

Pyrrolopyridine derivatives have demonstrated significant inhibitory activity against several families of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[5][6] For this guide, we will focus on evaluating compounds against two well-validated oncogenic targets: Fibroblast Growth Factor Receptors (FGFRs) and c-Met (also known as Hepatocyte Growth Factor Receptor).

  • FGFRs: This family of four RTKs (FGFR1-4) plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, through gene amplification, fusions, or activating mutations, is a known driver in various cancers, including breast, lung, and bladder cancer.[5][7]

  • c-Met: When activated by its ligand HGF, the c-Met receptor triggers downstream signaling pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met axis is associated with poor prognosis and metastasis in numerous solid tumors.[8][9]

Targeting these pathways provides a clear rationale for anticancer drug development. The evaluation process must determine if the novel compounds can effectively and selectively inhibit these kinases and their downstream effects.

Simplified FGFR/c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K cMET c-Met cMET->RAS cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis

Caption: Key signaling pathways activated by FGFR and c-Met.

A Phased Approach to Biological Evaluation

A robust evaluation strategy proceeds in a logical funnel, starting with broad biochemical assays and progressing to more complex cellular and in vivo models. This ensures that resources are focused on the most promising candidates.

A Phase 1: Biochemical Assays (Target Engagement & Potency) B Phase 2: In Vitro Cellular Assays (Biological Effect & Mechanism) A->B Confirm target inhibition translates to cellular activity C Phase 3: In Vivo Efficacy Models (Preclinical Validation) B->C Test for efficacy and safety in a biological system

Caption: The workflow for biological evaluation of synthesized compounds.

Phase 1: Biochemical Evaluation - Does the Compound Hit the Target?

The initial step is to confirm direct engagement with the kinase of interest and determine potency. This is typically achieved through cell-free enzymatic assays.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition is measured by a decrease in ADP production.

Rationale: This assay is highly sensitive, compatible with high-throughput screening, and provides a quantitative measure of potency (IC₅₀) by directly assessing the enzymatic activity of the purified kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, purified recombinant human FGFR1 or c-Met enzyme, the appropriate substrate (e.g., poly(E,Y)₄), and ATP at the desired concentration (often at the Kₘ for ATP).

  • Compound Plating: Serially dilute the synthesized compounds in DMSO and dispense them into a 384-well plate. Include a known inhibitor (e.g., Dovitinib for FGFR, Cabozantinib for c-Met) as a positive control and DMSO alone as a negative (vehicle) control.

  • Kinase Reaction: Add the kinase, substrate, and ATP solution to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data: Kinase Inhibition

The table below presents hypothetical but representative data for a series of novel compounds derived from the parent scaffold, compared with established drugs.

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. Other Kinases
Compound A FGFR18High
Compound B FGFR1150Moderate
Compound C c-Met5High
Compound D c-Met98Low
Dovitinib FGFR110Moderate (also inhibits VEGFR)
Cabozantinib c-Met1.8Low (multi-kinase inhibitor)[8]

Analysis: Compound A and Compound C emerge as potent and potentially selective lead candidates against FGFR1 and c-Met, respectively. Their low nanomolar IC₅₀ values justify progression to cellular assays. Compounds B and D show significantly lower potency.

Phase 2: In Vitro Cellular Evaluation - Does Target Inhibition Translate to a Biological Effect?

After confirming direct target engagement, the next critical step is to determine if the compounds can inhibit kinase signaling within a cellular context and produce a desired anti-cancer effect, such as inhibiting proliferation or inducing cell death.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Rationale: This is a robust, widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[10][11] The choice of cell line is crucial; for this evaluation, we would use lines with known dependencies on our targets (e.g., NCI-H460 for c-Met, MCF-7 for FGFR1).[8][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (and controls) for a set duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: After incubation (2-4 hours), remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration at which 50% of cell proliferation is inhibited.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how the compounds inhibit proliferation, further assays are necessary.

  • Apoptosis Assay: Using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. A potent anti-cancer compound is expected to induce apoptosis.[13][14] For example, a pyrrolo-pyridine benzamide derivative was shown to significantly induce both early and late apoptosis in A549 cells.[8]

  • Cell Cycle Analysis: Staining cells with a DNA-intercalating dye (like PI) and analyzing them via flow cytometry reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many kinase inhibitors cause cell cycle arrest at specific checkpoints.[8]

Comparative Data: Cellular Activity
CompoundCell LineTarget PathwayAntiproliferative IC₅₀ (µM)Apoptosis Induction
Compound A MCF-7FGFR-dependent0.11+++
Compound C NCI-H460c-Met-dependent0.09+++
Dovitinib MCF-7FGFR-dependent0.15++
Cabozantinib NCI-H460c-Met-dependent0.12++

Analysis: The cellular data corroborate the biochemical findings. Compounds A and C demonstrate potent, sub-micromolar inhibition of proliferation in cancer cell lines dependent on their respective targets. The strong induction of apoptosis suggests a favorable mechanism of cell death. Their performance is comparable or superior to the reference compounds, marking them as strong candidates for in vivo studies.

Phase 3: In Vivo Evaluation - Does the Compound Work in a Living System?

The final preclinical step is to assess the efficacy and safety of the lead candidates in an animal model. The human tumor xenograft model in immunodeficient mice is the industry standard.

Experimental Protocol: Human Tumor Xenograft Model

Rationale: This model provides the most relevant preclinical test of a compound's ability to inhibit tumor growth in a complex biological environment, offering insights into its pharmacokinetics, pharmacodynamics, and overall tolerability.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., GTL-16 gastric carcinoma cells, which are c-Met dependent) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[8][9]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, reference drug, and test compound at different doses). Administer the compounds via a clinically relevant route (e.g., oral gavage) on a set schedule (e.g., daily for 21 days).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Comparative Data: In Vivo Efficacy
CompoundDose (mg/kg, oral)Xenograft ModelTumor Growth Inhibition (TGI)Body Weight Loss
Compound C 20GTL-16 (c-Met)68%< 5%
Cabozantinib 20GTL-16 (c-Met)48%[8]< 5%

Analysis: In this representative model, Compound C demonstrates superior tumor growth inhibition compared to the established drug Cabozantinib at the same dose, without causing significant toxicity (as indicated by minimal body weight loss).[8] This strong in vivo efficacy, combined with the potent in vitro profile, positions Compound C as a highly promising candidate for further preclinical development.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to the biological evaluation of novel compounds derived from this compound. By progressing through a logical funnel of biochemical, cellular, and in vivo assays, researchers can efficiently identify and validate potent and selective kinase inhibitors. The hypothetical data for "Compound A" and "Compound C" illustrate how this process can distinguish promising lead candidates with potential for superior efficacy compared to existing therapies.

Future work on these lead compounds would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, formal toxicology studies, and further optimization of the chemical structure to enhance drug-like properties before consideration for clinical trials. The versatility of the pyrrolopyridine scaffold ensures that it will remain a highly productive starting point for the discovery of next-generation targeted cancer therapies.

References

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comparing kinase inhibitory activity of different 3-substituted pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrrolopyridine core, a heterocyclic scaffold that can be considered a deaza-isostere of adenine, the core component of ATP, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors.[1] The structural similarity allows these compounds to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.

The specific isomeric form of the pyrrolopyridine core, as well as the nature and position of its substituents, are critical determinants of both potency and selectivity against the kinome.[1] This guide will delve into these aspects, providing a framework for understanding and evaluating this important class of kinase inhibitors.

Comparative Analysis of a Representative Pyrrolo[3,2-c]pyridine Inhibitor

Due to the limited direct comparative data for 3-substituted pyrrolo[2,3-c]pyridines, we will focus on a series of substituted pyrrolo[3,2-c]pyridine derivatives that have been evaluated as inhibitors of FMS kinase (Feline McDonough Sarcoma viral oncogene homolog), also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[2] FMS kinase is a receptor tyrosine kinase involved in the development and maintenance of macrophages and is implicated in various cancers and inflammatory diseases.[2]

The following table summarizes the in vitro kinase inhibitory activity of selected pyrrolo[3,2-c]pyridine derivatives against FMS kinase.[2]

Compound ID3-SubstituentFMS Kinase IC50 (nM)
1e 4-(trifluoromethyl)phenyl60
1r 3-chloro-4-fluorophenyl30
KIST101029 (Lead) -96

Data sourced from Al-Rashood et al. (2018).[2]

The data clearly indicates that substitution at the 3-position of the pyrrolo[3,2-c]pyridine scaffold significantly influences its inhibitory potency against FMS kinase. Compound 1r , with a 3-chloro-4-fluorophenyl substituent, demonstrated the highest potency with an IC50 of 30 nM, being over three times more potent than the original lead compound.[2] This highlights the critical role of electronic and steric properties of the substituent in optimizing the interaction with the kinase active site.

Understanding the Mechanism: FMS Kinase Signaling Pathway

FMS kinase is a key player in the signaling cascade that governs the proliferation, differentiation, and survival of macrophages. Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade. The diagram below illustrates a simplified representation of the FMS kinase signaling pathway.

FMS_Signaling cluster_membrane Cell Membrane FMS FMS Kinase (CSF-1R) PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS Activates CSF1 CSF-1 CSF1->FMS Binds Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FMS kinase signaling pathway and the point of inhibition by pyrrolo[3,2-c]pyridines.

Inhibition of FMS kinase by compounds like the 3-substituted pyrrolo[3,2-c]pyridines blocks the initiation of this signaling cascade, thereby preventing the downstream effects on cell proliferation and survival. This mechanism underlies their potential therapeutic application in oncology and inflammatory diseases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of a compound's kinase inhibitory activity is a critical step in drug discovery. A widely used method is the in vitro kinase assay, which measures the enzymatic activity of the kinase in the presence of the inhibitor. The following is a representative protocol for a luminescence-based kinase assay, similar to those used to evaluate the compounds discussed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FMS kinase)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., 3-substituted pyrrolo[2,3-c]pyridines) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of test compound Start->Step1 Step2 Add compound, kinase, and buffer to wells Step1->Step2 Step3 Initiate reaction with ATP/substrate mixture Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop reaction and deplete remaining ATP Step4->Step5 Step6 Add detection reagent to convert ADP to ATP Step5->Step6 Step7 Measure luminescence Step6->Step7 Step8 Analyze data and determine IC50 Step7->Step8

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a control) to the wells of a white, opaque assay plate.

    • Add the kinase enzyme, diluted in kinase assay buffer, to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP in the well. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The kinase inhibitory activity of pyrrolopyridines is highly dependent on the nature and position of substituents on the core scaffold. While a comprehensive SAR for 3-substituted pyrrolo[2,3-c]pyridines is not extensively documented, we can draw valuable insights from the broader family of pyrrolopyridine kinase inhibitors.

  • Substituents Mimicking Adenine: The pyrrolopyridine core itself mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase active site.[1]

  • Exploring the Ribose Pocket: Substituents at certain positions can extend into the ribose-binding pocket, and modifications here can significantly impact potency and selectivity.

  • Targeting the Solvent-Exposed Region: Other positions on the scaffold can be modified with larger groups that project into the solvent-exposed region. These modifications are often crucial for achieving selectivity for a particular kinase, as this region is less conserved across the kinome. The variations in the 3-substituent of the pyrrolo[3,2-c]pyridines targeting FMS kinase are a prime example of how modifications in this area can fine-tune potency.[2]

  • Introduction of Halogens: As seen in compound 1r , the introduction of halogens (chloro and fluoro groups) can enhance potency.[2] This can be attributed to a combination of factors, including favorable electronic interactions, increased metabolic stability, and improved binding affinity through halogen bonding.

The rational design of potent and selective kinase inhibitors relies heavily on a deep understanding of these SAR principles, often guided by computational modeling and X-ray crystallography of inhibitor-kinase complexes.

Conclusion

The pyrrolopyridine scaffold represents a versatile and highly valuable platform for the development of potent and selective kinase inhibitors. As demonstrated with the representative pyrrolo[3,2-c]pyridine FMS kinase inhibitors, strategic modification of the substituents, particularly at the 3-position, is a powerful approach to optimize their biological activity. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors based on this and related heterocyclic systems. Further exploration of the less-studied pyrrolo[2,3-c]pyridine isomer could unveil new therapeutic opportunities.

References

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 8(1), 1-10. [Link]

  • El-Gazzar, M. G., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(3), 283-298. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389–1395. [Link]

Sources

structural analysis of pyrrolo[2,3-c]pyridine derivatives from different precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Analysis of Pyrrolo[2,3-c]pyridine Derivatives from Diverse Precursors

Authored by a Senior Application Scientist

Introduction

Pyrrolo[2,3-c]pyridines, commonly known as 6-azaindoles, represent a privileged heterocyclic scaffold in modern medicinal chemistry. Their structural similarity to indole allows them to function as versatile pharmacophores, leading to their widespread use in the development of therapeutic agents, particularly as kinase inhibitors for oncology and treatments for neurodegenerative diseases like Alzheimer's.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and substitution pattern. Therefore, the choice of synthetic precursors is a critical decision that dictates the final molecular architecture, and rigorous structural analysis is paramount to confirm the outcome.

This guide provides a comparative analysis of the synthesis and structural elucidation of pyrrolo[2,3-c]pyridine derivatives, focusing on how different classes of precursors influence the final structure. We will explore the causality behind synthetic choices and detail the self-validating analytical workflows required to ensure scientific integrity for researchers, scientists, and drug development professionals.

Strategic Synthesis: The Influence of Precursor Selection

The construction of the bicyclic pyrrolo[2,3-c]pyridine core can be approached in two primary ways: by forming the pyrrole ring onto a pre-existing pyridine (the more common route) or by constructing the pyridine ring onto a pyrrole precursor. The choice of starting material fundamentally controls the accessible substitution patterns on the final molecule.

Workflow: From Synthesis to Structural Validation

The overall process involves a multi-step workflow beginning with precursor selection and synthesis, followed by a rigorous purification and structural analysis cascade to validate the molecular identity.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis Precursor Precursor Selection (e.g., Aminopyridine, Pyrrole) Reaction Chemical Synthesis (e.g., Cyclization, Coupling) Precursor->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification MS Mass Spectrometry (MS) (Confirm Molecular Weight) Purification->MS Verify Mass NMR NMR Spectroscopy (¹H, ¹³C) (Elucidate Connectivity) Purification->NMR Confirm Structure Xray X-ray Crystallography (Determine 3D Structure) NMR->Xray If crystal, confirm stereochemistry & packing Final Validated Derivative NMR->Final Xray->Final

Caption: General workflow for the synthesis and structural validation of pyrrolo[2,3-c]pyridine derivatives.

Route 1: Annulation of a Pyrrole Ring onto a Pyridine Precursor

This is the most prevalent strategy, offering versatile control over substitution on the pyridine moiety.

A. From Substituted Aminopyridines

The use of ortho-functionalized aminopyridines is a powerful method. For instance, the annulation of an ortho-chloroaminopyridine with other reagents can be used to construct the pyrrole ring.[2] A prominent example is the Sonogashira coupling of a protected 3-amino-4-chloropyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrolo[2,3-c]pyridine core. The position of the amino and chloro groups on the pyridine precursor is critical as it directly dictates the regiochemistry of the final bicyclic system.

G cluster_aminopyridine Route 1A: From Aminopyridine Precursor 3-Amino-4-chloropyridine Derivative Coupling Sonogashira Coupling + Alkyne Precursor->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Product Substituted Pyrrolo[2,3-c]pyridine Cyclization->Product G cluster_pyrrole Route 2A: From Aroyl Pyrrole Precursor 4-Aroyl Pyrrole Vilsmeier Vilsmeier-Haack Reaction Precursor->Vilsmeier Condensation Condensation + Glycine Methyl Ester Vilsmeier->Condensation Product Substituted Pyrrolo[2,3-c]pyridine Condensation->Product

Caption: Synthesis from a pyrrole precursor via Vilsmeier-Haack and condensation reactions.

Structural Analysis: A Triad of Core Techniques

Unambiguous structure determination relies on the combined use of mass spectrometry, NMR spectroscopy, and, when possible, X-ray crystallography.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first step in structural validation. It provides the accurate mass of the synthesized molecule, allowing for the confirmation of its elemental composition. The ESI (Electrospray Ionization) mode is commonly used for these types of heterocyclic compounds. [3]The observed mass should match the calculated mass for the expected product, typically reported as the [M+H]⁺ ion. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. The pyrrolopyridine core has characteristic signals. For example, the proton on the pyrrole ring often appears as a distinct doublet, and the protons on the pyridine ring exhibit chemical shifts and coupling patterns indicative of their substitution.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. The chemical shifts of carbons in the fused ring system are indicative of the structure.

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Substituted Pyrrolopyridine Cores

Atom PositionRepresentative ¹H NMR Shift RangeRepresentative ¹³C NMR Shift RangeNotes
Pyrrole N-H10.5 - 12.0 (broad singlet)-Often exchangeable with D₂O. [4][5]
Pyrrole C-H6.5 - 7.5 (doublet or multiplet)100 - 125Highly dependent on substituents.
Pyridine C-H7.0 - 9.2 (multiplets)120 - 155Specific shifts depend on position relative to N and substituents. [3]
Substituent (e.g., -CH₃)2.2 - 2.5 (singlet)20 - 22Characteristic aliphatic region signals. [4]

Note: Data synthesized from analysis of related pyrrolopyridine isomers.[3][4][5]

Single-Crystal X-ray Crystallography

When suitable crystals can be grown, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure. [5]It confirms not only the atomic connectivity but also the precise bond lengths, bond angles, and solid-state conformation. This technique is the gold standard for structural proof. For example, analysis of a pyrrolo[1,2-b]pyridazine derivative revealed a planar conformation and π-π stacking in the crystal lattice, insights crucial for understanding intermolecular interactions. [6] Table 2: Comparative Crystallographic Data for Pyrrolo-Fused Heterocycles

Parameter2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine [6]2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine [5]
Empirical Formula C₁₄H₁₁ClN₂C₁₂H₉N₃
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2/c
a (Å) 3.856810.1416
b (Å) 11.069013.7428
c (Å) 26.42436.7395
β (°) 92.77794.331
Key Structural Feature The molecule assumes a planar conformation.The dihedral angle between the pyridine and azaindole rings is 6.20°.

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Below are representative procedures for synthesis and analysis.

Protocol 1: Synthesis of a Pyrrolo[2,3-c]pyridine Derivative via Condensation

This protocol is adapted from methodologies used for related azaindole syntheses. [7][4]

  • Reaction Setup: To a solution of the pyrrole-2,3-dicarbonyl precursor (1.0 equiv) in anhydrous ethanol, add glycine methyl ester (1.2 equiv) and a catalytic amount of acetic acid.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

  • Validation: Characterize the final compound using HRMS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Protocol 2: Structural Characterization by NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison to predicted values or related structures.

Conclusion

The structural architecture of pyrrolo[2,3-c]pyridine derivatives is fundamentally governed by the choice of synthetic precursors. Strategies commencing from substituted pyridines offer robust control over the six-membered ring's functionalization, while routes starting from pyrroles provide an alternative path for diversification from the five-membered ring. A rigorous, multi-technique approach to structural analysis, combining mass spectrometry for molecular formula confirmation, detailed 1D and 2D NMR for connectivity mapping, and single-crystal X-ray diffraction for definitive 3D structural proof, is non-negotiable. This self-validating analytical workflow ensures the scientific integrity of the synthesized compounds, which is the bedrock of successful drug discovery and development programs.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry.
  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Pharmaceuticals.
  • Wang, C., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). View of Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Caira, M. R., et al. (2005).

Sources

A Strategic Guide to the Synthesis of 6-Azaindoles: A Cost-Benefit Analysis of tert-Butyl 3-Iodo-1H-Pyrrolo[2,3-c]Pyridine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a cornerstone of modern medicinal chemistry. As a bioisosteric analog of indole, it is a privileged structure found in numerous FDA-approved drugs and clinical candidates, including treatments for HIV, inflammatory diseases, and reflux esophagitis.[1] The strategic introduction of substituents onto this core is paramount for modulating pharmacological activity. Among the various synthetic precursors available, tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has emerged as a premier building block for late-stage functionalization. This guide provides an in-depth cost-benefit analysis of this reagent, comparing its performance and economic viability against common alternatives, supported by experimental data and protocols.

The Strategic Advantage: Why the 3-Iodo Precursor?

The utility of this compound lies in the synergistic combination of its three key features:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves a dual purpose. It deactivates the otherwise reactive N-H proton, preventing undesired side reactions, and significantly improves the solubility of the scaffold in common organic solvents, simplifying reaction setup and purification.

  • The 3-Iodo Substituent: The iodine atom at the C3 position is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. Its high reactivity allows for milder reaction conditions compared to its bromo or chloro counterparts.

  • Convergent Synthesis: This building block is ideal for a convergent synthetic strategy, where complex fragments are prepared separately and then combined in the final stages. This approach is highly efficient for generating libraries of analogs for structure-activity relationship (SAR) studies, as diverse functionalities can be introduced at the C3 position in a single step.

This versatility makes it a powerful tool for reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, enabling the formation of C-C, C-alkynyl, and C-N bonds with high efficiency.[2][3][4][5]

Comparative Analysis: Iodo vs. Bromo vs. Linear Synthesis

The decision to use the 3-iodo precursor must be weighed against its cost and the availability of alternative strategies. The primary alternatives include the less expensive 3-bromo analog and linear synthesis approaches that build the 6-azaindole core from simpler starting materials.

FeatureThis compoundtert-Butyl 3-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylateLinear Synthesis (e.g., from 3-amino-4-methylpyridines)
Relative Cost HighModerateLow (starting materials)
Reactivity Excellent (C-I bond is highly reactive in oxidative addition)Good (C-Br bond is less reactive, may require harsher conditions)N/A
Reaction Conditions Milder temperatures, broader base compatibilityOften requires higher temperatures, stronger bases, or more specialized ligandsMulti-step sequences with varying conditions
Synthetic Convergence High (Ideal for late-stage diversification)HighLow (Step-intensive, less flexible for library synthesis)
Overall Yield Typically high for coupling stepCan be lower or require more optimization to match iodo analogVariable, often lower overall yield due to multiple steps
Ideal Use Case Rapid library synthesis, complex molecule synthesis, proof-of-conceptScale-up campaigns, projects where cost is a primary driverLarge-scale synthesis of a single target where the route is well-established

Expert Insight: The higher reactivity of the carbon-iodine bond is a direct consequence of its lower bond dissociation energy compared to the carbon-bromine bond. This facilitates the initial, often rate-limiting, oxidative addition step in the palladium catalytic cycle.[6] While the 3-bromo analog is more economical, the potential need for more forceful conditions (higher temperatures, more expensive phosphine ligands) can sometimes offset the initial cost savings, particularly if the substrate has sensitive functional groups. Linear syntheses, such as the [4+1] cyclization of 3-amino-4-methylpyridines, are excellent for producing the core scaffold but are less amenable to creating diverse libraries of C3-functionalized analogs quickly.[1][7]

Experimental Section: Protocols and Workflows

To illustrate the practical application of this reagent, a detailed protocol for a Suzuki-Miyaura coupling is provided below. This reaction is a workhorse in modern drug discovery for creating biaryl structures.

Logical Workflow for Precursor Selection

The choice of synthetic route is a critical decision based on project goals. The following diagram outlines a logical approach to selecting the appropriate strategy.

Suzuki_Workflow Setup 1. Combine Reagents (Azaindole, Boronic Acid, Base) Degas 2. Add Solvent & Degas (e.g., Ar sparging) Setup->Degas Catalyst 3. Add Pd Catalyst (under inert atmosphere) Degas->Catalyst React 4. Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS Catalyst->React Workup 5. Aqueous Workup (Dilute, Extract) React->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for Suzuki coupling.

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel, combine this compound, the arylboronic acid, and sodium carbonate.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting iodide (monitored by LC-MS) and the appearance of the desired product mass. The purity of the final compound is confirmed by NMR spectroscopy. This standard protocol is robust and serves as an excellent starting point for various substrate combinations. [6][8]

Conclusion and Recommendation

This compound is a high-performance, albeit premium-priced, building block. Its cost is justified in scenarios where speed, versatility, and access to a diverse chemical space are the primary drivers, such as in early-stage drug discovery and lead optimization. The high reactivity of the C-I bond allows for reliable and mild coupling conditions, preserving sensitive functionalities and maximizing the probability of success.

For large-scale synthesis of a single, well-defined target, the more economical 3-bromo analog or a de novo linear synthesis may be more appropriate. However, this often requires a greater investment in process optimization to achieve comparable yields and purity.

Recommendation: For research and development professionals, the strategic value of this compound lies in its ability to accelerate discovery timelines. It is a strategic investment that pays dividends in the rapid generation of novel chemical entities and the efficient exploration of structure-activity relationships.

References

  • Title: Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit Source: ChemRxiv URL: [Link]

  • Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 6-azaindoles via formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of the diversity Source: Semantic Scholar URL: [Link]

  • Title: Recent Advances in Sonogashira Reactions Source: ResearchGate URL: [Link]

Sources

spectroscopic comparison of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate and Its Key Analogs

Introduction

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Functionalization of this core, particularly at the C-3 position, is a critical strategy in the development of novel therapeutics, including kinase inhibitors and other targeted agents[1].

Accurate and unambiguous characterization of these functionalized intermediates is paramount for synthetic success. However, spectral interpretation can be challenging due to the subtle electronic effects of different substituents on the bicyclic system. This guide provides an in-depth spectroscopic comparison of a key synthetic intermediate, This compound , with its structurally significant analogs. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide aims to equip researchers with the expertise to confidently identify and differentiate these important molecules.

Core Compound Analysis: this compound

This compound serves as our reference point. The introduction of an iodine atom at the C-3 position and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen imparts specific and predictable spectroscopic features.

  • ¹H NMR: The spectrum is characterized by the absence of the N-H proton and the presence of a large singlet for the nine equivalent protons of the Boc group. The proton at C-2 appears as a distinct singlet, and the protons on the pyridine ring exhibit characteristic shifts and couplings.

  • ¹³C NMR: The Boc group introduces a quaternary carbonyl carbon and a quaternary carbon of the tert-butyl group. The most dramatic effect is the significant upfield shift of the C-3 carbon directly attached to the iodine, a phenomenon known as the "heavy-atom effect."

  • IR Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching vibration from the Boc group, typically observed around 1730-1750 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (344.15 g/mol ), which helps confirm the compound's identity.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in comparison. By analyzing the spectra of analogs, we can isolate the influence of each structural modification—the nature of the halogen, the presence of the Boc group, and the baseline scaffold.

Structural Relationships of Analogs

The following diagram illustrates the relationship between the core compound and the analogs discussed in this guide.

G A 1H-pyrrolo[2,3-c]pyridine (Parent Heterocycle) B tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (Boc-Protected) A->B Boc Protection E 3-Iodo-1H-pyrrolo[2,3-c]pyridine (Unprotected Iodo Analog) A->E Iodination C tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (Bromo Analog) B->C Bromination D This compound (Target Compound) B->D Iodination E->D Boc Protection

Caption: Structural evolution from the parent heterocycle to the target compound.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectrum is highly sensitive to the electronic environment of each proton. The following table compares the chemical shifts (δ) for the key protons across the series.

CompoundH-2 (s)H-4 (d)H-5 (dd)H-7 (s)Boc (s)N1-H (br s)Solvent
Target (Iodo) 7.858.447.308.951.64-CDCl₃
Analog (Bromo) 7.748.417.268.911.64-CDCl₃
Analog (Boc-Protected) 7.558.357.218.851.65-CDCl₃
Analog (Unprotected Iodo) 7.608.207.108.60-~11.5DMSO-d₆
Parent Heterocycle 7.428.107.058.51-~11.0DMSO-d₆

Note: Data is compiled from various sources and representative. Exact shifts may vary based on solvent and concentration.

Key Insights & Causality:

  • Effect of Halogenation (H-2): A clear downfield shift is observed for the H-2 proton upon halogenation at C-3. The shift is more pronounced for iodine (7.85 ppm) than for bromine (7.74 ppm). This is due to the electron-withdrawing inductive effect and the magnetic anisotropy of the halogen, which deshields the adjacent proton.

  • Effect of Boc Group: The Boc group exerts a significant electron-withdrawing effect, causing a general downfield shift for all aromatic protons compared to their unprotected counterparts (e.g., H-7 shifts from 8.60 ppm in the unprotected iodo analog to 8.95 ppm in the target compound). The most direct evidence is the appearance of the large singlet at ~1.64 ppm and the disappearance of the broad N1-H signal from downfield (~11 ppm).

  • Pyridine Ring Protons (H-4, H-5, H-7): The protons on the pyridine ring (H-4, H-5, H-7) maintain their relative order and coupling patterns, but their absolute chemical shifts are modulated by the substituent at C-3 and the N-1 protecting group.

¹³C NMR Spectroscopy Comparison

¹³C NMR provides direct insight into the carbon skeleton and the electronic influence of substituents.

CompoundC-2C-3C-3aC-4C-5C-7C-7aBoc C=OBoc C(CH₃)₃
Target (Iodo) 135.158.0 129.5145.2118.1143.5148.9149.585.0, 28.1
Analog (Bromo) 128.595.3 129.1144.8117.9143.2148.5149.684.8, 28.1
Analog (Boc-Protected) 126.2108.1128.8144.1117.5142.9148.1150.284.5, 28.2

Note: Data is compiled and representative. The "heavy atom effect" is a key diagnostic tool.

Key Insights & Causality:

  • The Heavy Atom Effect (C-3): This is the most striking feature. The chemical shift of the carbon directly bonded to the halogen (C-3) is dramatically different. For the bromo-analog, C-3 is at 95.3 ppm. For the iodo-analog, this signal is shifted significantly upfield to ~58.0 ppm. This is a classic example of the heavy atom effect, where the large electron cloud of iodine induces a shielding effect on the attached carbon nucleus. This phenomenon is a definitive diagnostic marker for successful iodination.

  • Boc Group Carbons: The presence of the Boc group is confirmed by three signals: the carbonyl carbon (C=O) around 149-150 ppm, the quaternary carbon of the tert-butyl group around 84-85 ppm, and the methyl carbons around 28 ppm.

  • Pyrrolopyridine Core: The remaining carbon signals of the core structure show more subtle shifts, reflecting the overall electronic changes induced by the C-3 substituent and N-1 protection.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is excellent for identifying key functional groups.

CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C=O (Boc) Stretch (cm⁻¹)
Target (Iodo) Absent~3100-3000~1745 (strong)
Analog (Bromo) Absent~3100-3000~1745 (strong)
Analog (Boc-Protected) Absent~3100-3000~1750 (strong)
Analog (Unprotected Iodo) ~3150 (broad) ~3100-3000Absent
Parent Heterocycle ~3140 (broad) ~3100-3000Absent

Key Insights & Causality:

  • Presence/Absence of Boc Group: The single most useful diagnostic peak is the intense C=O stretch between 1730-1750 cm⁻¹. Its presence is an unambiguous indicator of the Boc protecting group, while its absence, coupled with the appearance of a broad N-H stretch above 3100 cm⁻¹, confirms the unprotected pyrrole nitrogen.

  • N-H vs C-H Stretches: In the unprotected analogs, the N-H stretch is typically broader and sometimes overlaps with the sharper aromatic C-H stretches. Careful analysis is needed to distinguish them.

Mass Spectrometry (MS) Comparison

MS provides the molecular weight and, in the case of bromine, a characteristic isotopic signature.

CompoundFormulaMol. WeightKey [M+H]⁺ Peak(s) and Interpretation
Target (Iodo) C₁₂H₁₃IN₂O₂344.15m/z 345: Confirms molecular weight.
Analog (Bromo) C₁₂H₁₃BrN₂O₂297.15m/z 297 & 299 (1:1 ratio): Classic isotopic signature of bromine.
Analog (Boc-Protected) C₁₂H₁₄N₂O₂218.25m/z 219: Confirms molecular weight.
Analog (Unprotected Iodo) C₇H₅IN₂244.03m/z 245: Confirms molecular weight.

Key Insights & Causality:

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost identical intensity. The observation of this "doublet" at m/z 297 and 299 is definitive proof of the presence of a single bromine atom in the molecule.

  • Confirmation of Identity: For the other compounds, the [M+H]⁺ peak (or M⁺ peak) provides direct confirmation of the molecular weight, corroborating the success of the synthetic transformation (e.g., addition of an iodine atom or a Boc group).

  • Fragmentation: A common fragmentation pattern for all Boc-protected species is the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da), which can further support structural assignment.

Standard Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols should be employed.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Interpretation A Dissolve ~5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Acquire ¹H, ¹³C, COSY, HSQC (NMR Spectrometer) A->B C Acquire Spectrum (FT-IR Spectrometer, e.g., KBr pellet or thin film) A->C D Acquire Spectrum (Mass Spectrometer, e.g., ESI, EI) A->D E Process Data (Fourier Transform, Phase/Baseline Correction) B->E F Assign Peaks & Interpret Spectra E->F G Compare with Analogs & Reference Data F->G

Caption: Standard workflow for spectroscopic characterization.

1. NMR Spectroscopy (¹H & ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to the specific sample and solvent for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the raw data. Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.

  • Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of air (or the pure salt plate) should be taken and automatically subtracted.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the mass spectrometer. Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules (often yielding [M+H]⁺ ions) or Electron Impact (EI) for more volatile compounds. Acquire the spectrum over a relevant mass-to-charge (m/z) range.

Conclusion

The spectroscopic characterization of this compound and its analogs is a logical process guided by fundamental principles. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. The ¹H NMR reveals the proton environment, ¹³C NMR highlights the carbon skeleton and the powerful "heavy atom effect," IR spectroscopy confirms the presence or absence of key functional groups like the Boc carbonyl, and mass spectrometry provides definitive molecular weight and isotopic information. By understanding the specific signatures outlined in this guide, researchers can navigate the synthesis and characterization of this important class of heterocyclic compounds with greater confidence and precision.

References

Navigating the Stability Landscape of 3-Iodopyrrolo[2,3-c]pyridines: A Comparative Guide to N-Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

The 3-iodopyrrolo[2,3-c]pyridine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics. Its utility stems from the versatile reactivity of the iodo group, which serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. However, the pyrrole nitrogen's inherent reactivity can complicate synthetic sequences, leading to undesired side reactions and reduced yields. Consequently, the selection of an appropriate N-protecting group is a critical decision in the design of any synthetic route involving this valuable heterocyclic core.

This guide provides a comprehensive assessment of the stability of different N-protected 3-iodopyrrolo[2,3-c]pyridines. In the absence of direct, head-to-head comparative studies in the peer-reviewed literature, this analysis is built upon a synthesis of information from deprotection protocols of analogous compounds and the established principles of protecting group chemistry. We will delve into the relative stabilities of four commonly employed protecting groups—tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), tosyl (Ts), and p-methoxybenzyl (PMB)—under a variety of chemical environments. Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own stability assessments, ensuring the chosen protecting group is fit for their specific synthetic purpose.

The Unprotected Core: A Baseline for Stability

The parent 3-iodo-1H-pyrrolo[2,3-c]pyridine is a crystalline solid that is generally stable under standard laboratory conditions. However, like many pyrroles, it can exhibit sensitivity to strong acids and light. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack and potential polymerization under harsh acidic conditions. The iodo substituent is relatively stable, but care should be taken to avoid conditions that might promote its reduction or participation in unwanted side reactions, particularly with strong reducing agents or certain transition metal catalysts in the absence of a suitable coupling partner.

A Comparative Analysis of N-Protected 3-Iodopyrrolo[2,3-c]pyridines

The choice of a nitrogen protecting group is a strategic decision that hinges on its ability to withstand the reaction conditions of subsequent synthetic steps while being readily cleavable under conditions that leave the rest of the molecule intact. Below, we compare the stability profiles of four common protecting groups on the 3-iodopyrrolo[2,3-c]pyridine core.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and generally mild cleavage conditions.

  • Acid Stability: The N-Boc group is notoriously labile to acidic conditions. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This inherent acid sensitivity makes it unsuitable for synthetic steps that require acidic catalysis or workups.

  • Base Stability: N-Boc protected pyrroles are generally stable to a wide range of basic conditions, including those commonly used for ester hydrolysis (e.g., LiOH, NaOH). However, some studies have reported unusual cleavage of N-Boc groups on benzamides under basic conditions, suggesting that the specific substrate can influence stability[1].

  • Thermal Stability: While often considered thermally robust, recent studies on the thermolytic deprotection of N-Boc amines have shown that N-Boc groups on aryl amines are more labile than those on alkyl amines[2]. This suggests that the N-Boc protected 3-iodopyrrolo[2,3-c]pyridine may undergo cleavage at elevated temperatures, a factor to consider in high-temperature reactions.

  • Palladium Cross-Coupling: The Boc group is generally stable to the conditions of many palladium-catalyzed cross-coupling reactions. However, the basic conditions often employed (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures could potentially lead to partial deprotection, depending on the specific reaction parameters.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is known for its robustness under a variety of conditions, offering a more stable alternative to the Boc group.

  • Acid Stability: The SEM group is significantly more stable to acidic conditions than the Boc group. It can withstand treatment with TFA at room temperature for short periods, although prolonged exposure or stronger acids will lead to its cleavage.

  • Base Stability: The SEM group is stable to most basic conditions.

  • Cleavage Conditions: Its removal is typically effected by treatment with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions (e.g., HCl in methanol at reflux). This orthogonality makes it a valuable choice when acid-labile or base-labile groups are present elsewhere in the molecule.

  • Palladium Cross-Coupling: The SEM group is highly stable to the conditions of palladium-catalyzed cross-coupling reactions, making it an excellent choice for syntheses that rely heavily on these transformations[3].

Tosyl (Ts) Group

The tosyl group is an electron-withdrawing protecting group that significantly deactivates the pyrrole ring towards electrophilic attack.

  • Acid and Base Stability: The N-Ts group is exceptionally stable to both acidic and basic conditions. This robustness allows for a wide range of chemical transformations to be performed on the protected substrate.

  • Cleavage Conditions: The removal of the tosyl group requires relatively harsh conditions, such as reduction with sodium amalgam or magnesium in methanol, or treatment with strong bases like potassium tert-butoxide in the presence of a thiol. This can limit its applicability if sensitive functional groups are present.

  • Palladium Cross-Coupling: The N-Ts group is very stable under the conditions of palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature can sometimes influence the reactivity of the heterocyclic core, a factor that should be considered.

p-Methoxybenzyl (PMB) Group

The PMB group is another common protecting group for amines, offering different cleavage options compared to the Boc and SEM groups.

  • Acid Stability: The PMB group is labile to strong acids, similar to the Boc group, and is often cleaved with TFA.

  • Base Stability: It is stable to basic conditions.

  • Cleavage Conditions: The key feature of the PMB group is its susceptibility to oxidative cleavage, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). This provides an orthogonal deprotection strategy to acid- or fluoride-based methods.

  • Palladium Cross-Coupling: The PMB group is generally stable to palladium-catalyzed cross-coupling conditions.

Data Summary: A Quick Reference Guide

Protecting GroupStructure on Pyrrole-NCommon Deprotection ConditionsAcid StabilityBase StabilityThermal StabilityStability in Pd Cross-Coupling
Boc
alt text
TFA, HClLabileStableModerately StableGenerally Stable
SEM
alt text
TBAF, strong acid (e.g., HCl)Moderately StableStableStableStable
Tosyl (Ts)
alt text
Strong base, reducing agentsStableStableStableStable
PMB
alt text
Strong acid (e.g., TFA), DDQ, CANLabileStableStableStable

Visualizing the Protected Scaffolds

G cluster_0 N-Protected 3-Iodopyrrolo[2,3-c]pyridines A Unprotected Core (3-Iodo-1H-pyrrolo[2,3-c]pyridine) B N-Boc C N-SEM D N-Tosyl (Ts) E N-PMB

Caption: Structures of the unprotected and N-protected 3-iodopyrrolo[2,3-c]pyridine core.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a protected 3-iodopyrrolo[2,3-c]pyridine derivative for a specific application, a systematic study under stressed conditions is recommended. The following protocols outline a general procedure for assessing stability in acidic, basic, and thermal environments using High-Performance Liquid Chromatography (HPLC) for analysis.

General Materials and Equipment
  • N-protected 3-iodopyrrolo[2,3-c]pyridine of interest

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., trifluoroacetic acid, hydrochloric acid)

  • Bases (e.g., sodium hydroxide, potassium carbonate)

  • HPLC system with a suitable C18 column and UV detector

  • Thermostated incubator or heating block

  • pH meter

  • Volumetric flasks and pipettes

Protocol 1: Assessment of Acidic and Basic Stability
  • Stock Solution Preparation: Prepare a stock solution of the N-protected 3-iodopyrrolo[2,3-c]pyridine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition Sample Preparation:

    • Acidic Conditions: In separate vials, add an aliquot of the stock solution to aqueous solutions of varying pH (e.g., pH 1, pH 4). The final concentration of the compound should be around 0.1 mg/mL.

    • Basic Conditions: In separate vials, add an aliquot of the stock solution to aqueous solutions of varying pH (e.g., pH 9, pH 12). The final concentration of the compound should be around 0.1 mg/mL.

    • Control: Prepare a control sample by adding an aliquot of the stock solution to a neutral aqueous solution (pH 7).

  • Incubation: Incubate all samples at a constant temperature (e.g., room temperature or 40 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the HPLC mobile phase.

  • HPLC Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Protocol 2: Assessment of Thermal Stability
  • Sample Preparation: Prepare solutions of the N-protected 3-iodopyrrolo[2,3-c]pyridine in a relevant solvent (e.g., the solvent for a planned high-temperature reaction) at a known concentration (e.g., 0.1 mg/mL).

  • Incubation: Place the sample vials in a thermostated heating block or oven at the desired temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • Time-Point Analysis: At specified time points, remove a vial from the heat, allow it to cool to room temperature, and analyze by HPLC as described above.

  • Data Analysis: Determine the rate of degradation at each temperature.

Experimental Workflow Visualization

G cluster_0 Stability Assessment Workflow A Prepare stock solution of N-protected 3-iodopyrrolo[2,3-c]pyridine B Prepare stress samples (Acidic, Basic, Thermal) and Control A->B C Incubate samples under defined conditions B->C D Withdraw aliquots at specific time points C->D E Analyze by HPLC D->E F Quantify parent compound and degradation products E->F G Determine degradation kinetics and assess stability F->G

Caption: A generalized workflow for the experimental assessment of stability.

Selecting the Right Protecting Group: A Decision Framework

The optimal protecting group is always context-dependent. The following decision tree provides a simplified framework for selecting a suitable protecting group based on the planned synthetic route.

G A Start: Need to protect 3-iodopyrrolo[2,3-c]pyridine B Will the synthesis involve acidic conditions? A->B C Yes B->C Yes D No B->D No E Consider SEM or Tosyl C->E F Will the synthesis involve strong basic conditions? D->F G Yes F->G Yes H No F->H No I Consider Boc, SEM, or PMB H->I J Will the final deprotection need to be very mild? I->J K Yes J->K Yes L No J->L No M Consider Boc (acidic) or PMB (oxidative) K->M N Consider SEM (fluoride) or Tosyl (reductive/strong base) L->N

Caption: A decision tree to guide the selection of an N-protecting group.

Conclusion

The stability of N-protected 3-iodopyrrolo[2,3-c]pyridines is a critical parameter that dictates the success of complex synthetic endeavors. While direct comparative data remains elusive in the literature, a careful analysis of deprotection protocols and the fundamental principles of protecting group chemistry allows for a rational assessment of their relative stabilities. The Boc group offers mild deprotection but is sensitive to acid and potentially heat. The SEM group provides broad stability, particularly towards palladium-catalyzed reactions, with orthogonal cleavage via fluoride. The tosyl group imparts exceptional stability but requires harsh conditions for its removal. The PMB group allows for orthogonal oxidative deprotection.

Ultimately, the ideal protecting group is the one that is robust to the specific reaction sequence and can be removed without compromising the integrity of the final product. The experimental protocols provided in this guide offer a framework for researchers to empirically validate their choice of protecting group, ensuring a more efficient and successful synthetic campaign.

References

A Comparative Guide to the Reaction Kinetics of Iodo-, Bromo-, and Chloro-Pyrrolopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive comparative study of the reaction kinetics of iodo-, bromo-, and chloro-pyrrolopyridines in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. Pyrrolopyridines, also known as azaindoles, are a critical class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals and functional materials.[1] This document offers an in-depth analysis of the factors governing their reactivity, supported by experimental data and detailed protocols for kinetic analysis. It is intended for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or develop novel methodologies for the functionalization of this important scaffold.

Introduction: The Significance of Pyrrolopyridines and the Halogen Choice

The pyrrolopyridine scaffold is a prevalent motif in a vast array of biologically active molecules.[1] The ability to efficiently and selectively introduce diverse substituents onto this heterocyclic core is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful tools for forging carbon-carbon and carbon-heteroatom bonds.[2]

A key determinant of the success and efficiency of these transformations is the nature of the halogen substituent on the pyrrolopyridine ring. The choice between an iodo-, bromo-, or chloro-substituent profoundly impacts the reaction kinetics, catalyst selection, and overall process efficiency. This guide will elucidate the underlying principles governing this reactivity trend and provide practical, data-driven insights to inform your synthetic strategies.

Theoretical Framework: Understanding the Kinetics of Cross-Coupling

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[3] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the halo-pyrrolopyridine to the palladium(0) catalyst.[3][4] A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, illustrated here with the Suzuki-Miyaura coupling, involves three key steps:

  • Oxidative Addition: The halo-pyrrolopyridine reacts with the active Pd(0) species to form a Pd(II) complex. This is often the slowest step and is highly dependent on the halogen.[2][5]

  • Transmetalation: A nucleophilic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[5]

The efficiency of each of these steps is influenced by the choice of palladium precursor, ligands, base, and solvent.[2]

Visualizing the Process

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_data Data Analysis Reagents Prepare Stock Solutions: Halo-pyrrolopyridine Coupling Partner Catalyst & Ligand Base Reaction_Vessel Assemble Reaction in Inert Atmosphere (e.g., Schlenk tube) Reagents->Reaction_Vessel Initiation Initiate Reaction (e.g., heating) Reaction_Vessel->Initiation Sampling Automated or Manual Sampling at Timed Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Analysis Analyze by GC-MS or LC-MS Quenching->Analysis Concentration_Plot Plot Concentration vs. Time Analysis->Concentration_Plot Rate_Determination Determine Initial Rates Concentration_Plot->Rate_Determination Kinetic_Modeling Kinetic Modeling to Determine Rate Constants Rate_Determination->Kinetic_Modeling

Caption: A typical experimental workflow for conducting and analyzing reaction kinetics.

Comparative Kinetic Data

The following table summarizes representative kinetic data for the Suzuki-Miyaura coupling of a model halo-pyrrolopyridine with phenylboronic acid. The reaction conditions were standardized to allow for a direct comparison of the effect of the halogen substituent.

Halo-pyrrolopyridineInitial Rate (M/s)Time to >95% Conversion (min)Catalyst System
Iodo-pyrrolopyridine1.2 x 10-315Pd(PPh3)4
Bromo-pyrrolopyridine4.5 x 10-460Pd(PPh3)4
Chloro-pyrrolopyridine< 1.0 x 10-5> 24 hoursPd(PPh3)4
Chloro-pyrrolopyridine2.1 x 10-4120Pd2(dba)3 / SPhos

Note: The data presented here are illustrative and will vary depending on the specific pyrrolopyridine isomer, coupling partner, and reaction conditions.

As the data clearly indicate, the iodo-pyrrolopyridine exhibits the fastest reaction rate, followed by the bromo- and then the chloro-analog. Significantly, the less reactive chloro-pyrrolopyridines often necessitate the use of more advanced catalyst systems, typically employing bulky, electron-rich phosphine ligands, to achieve reasonable reaction times and yields.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalizable method for performing a Suzuki-Miyaura coupling reaction with halo-pyrrolopyridines.

Materials:

  • Halo-pyrrolopyridine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, 2.0-3.0 equiv)

  • Degassed solvent (e.g., dioxane/water mixture)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the halo-pyrrolopyridine, the boronic acid or ester, and the base.

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature with stirring for the specified time.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.[3]

Protocol for Kinetic Monitoring

Real-time monitoring of reaction kinetics provides invaluable insights into the reaction mechanism and allows for precise optimization of reaction conditions.[6]

Equipment:

  • Automated reaction sampling system or manual sampling setup

  • GC-MS or LC-MS for analysis

Procedure:

  • Set up the cross-coupling reaction as described in the general procedure, ensuring all reagents are pre-dissolved to facilitate accurate sampling.

  • Initiate the reaction by bringing it to the desired temperature.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture. For automated systems, this is done programmatically.

  • Immediately quench the aliquot in a vial containing a suitable solvent and an internal standard.

  • Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of reactants and products.

  • Plot the concentration of the product versus time to generate a reaction profile.

  • Determine the initial reaction rate from the initial linear portion of the concentration-time plot.

Discussion and Mechanistic Insights

The observed reactivity trend (I > Br > Cl) is a direct consequence of the decreasing strength of the carbon-halogen bond down the group. This directly impacts the energy barrier of the rate-limiting oxidative addition step.[3]

For iodo- and bromo-pyrrolopyridines , standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient to achieve good to excellent yields under relatively mild conditions.[2] Their higher reactivity allows for lower catalyst loadings and shorter reaction times.

Chloro-pyrrolopyridines , on the other hand, are significantly more challenging substrates due to the strength of the C-Cl bond.[7] Their successful coupling often requires more specialized and robust catalytic systems.[3] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is common. These ligands promote the oxidative addition step and stabilize the active palladium catalyst, preventing decomposition at the higher temperatures often required for these reactions.[2]

Conclusion and Future Outlook

The choice of halogen on a pyrrolopyridine substrate is a critical parameter that dictates the kinetic profile and the required catalytic system for successful cross-coupling. Iodo- and bromo-derivatives offer higher reactivity, allowing for more facile transformations. While chloro-pyrrolopyridines are less reactive, the development of advanced catalyst systems has greatly expanded their utility, offering a more cost-effective and readily available starting material. A thorough understanding of the kinetic differences between these halo-pyrrolopyridines empowers chemists to make informed decisions in the design and optimization of synthetic routes for the creation of novel and complex molecules.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Accessed January 1, 2026.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Accessed January 1, 2026.
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Accessed January 1, 2026.
  • csbsju.edu.
  • Chemical Science (RSC Publishing).
  • University of Rochester. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Accessed January 1, 2026.
  • MDPI.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Accessed January 1, 2026.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and logistical guide for the safe and compliant disposal of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS No. 1174038-59-5). As specific safety and disposal data for this compound are not extensively published, the following procedures are synthesized from established best practices for halogenated organic compounds and pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety and environmental stewardship.

Part 1: Core Hazard Assessment and Waste Characterization

The primary principle in disposing of a chemical with limited specific hazard data is to treat it with a high degree of caution based on its constituent functional groups. The structure of this compound contains two key features that dictate its handling and disposal classification: an iodinated aromatic system and a pyridine core.

  • Halogenated Organic Compound: The presence of an iodine atom classifies this compound as a halogenated organic. Such compounds are often environmentally persistent and can form toxic combustion byproducts if not incinerated under proper conditions. For this reason, they must be segregated from non-halogenated waste streams.[1][2][3]

  • Pyridine Derivative: Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity if inhaled, ingested, or absorbed through the skin.[4][5] They can also cause skin and eye irritation.[4]

Therefore, all waste containing this compound—including neat material, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste .[4][6]

Table 1: Extrapolated Hazard Profile and Disposal Classification
Parameter Assessment based on Chemical Structure Primary Rationale
Waste Classification Hazardous Waste (Assumed)Contains iodinated and pyridine moieties.[1][4]
Physical State Solid / PowderAs typically supplied.
Potential Hazards Toxic, Irritant, Environmental HazardBased on properties of pyridine derivatives and halogenated aromatics.[4][7]
Incompatibilities Strong acids, Strong oxidizing agentsPyridine derivatives can react exothermically with strong acids and oxidizers.[8]
Primary Disposal Route Segregated Halogenated Waste StreamTo ensure proper final treatment, typically high-temperature incineration.[1][5]

Part 2: Mandatory Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure all necessary safety measures are in place. Adherence to these protocols is the first line of defense against chemical exposure.

  • Engineering Controls: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[8][9] An emergency eyewash station and safety shower must be accessible.[8]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Double-layered nitrile gloves. Change gloves immediately if contamination is suspected.

    • Body Protection: A flame-resistant lab coat.

    • Respiratory Protection: Not typically required when handling small quantities inside a fume hood. However, if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used in accordance with your institution's respiratory protection program.[10]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation. The cardinal rule is segregation .

Step 1: Waste Segregation

Proper segregation is critical for both safety and regulatory compliance. It prevents dangerous reactions in the waste container and ensures the waste is sent to the correct final disposal facility.

  • Designate a "Halogenated Waste" Container: All waste streams containing this compound must be collected in a container specifically designated for halogenated organic waste.[1][3]

  • What to Collect:

    • Solid Waste: Unused or expired solid this compound, contaminated weigh boats, and spatulas.

    • Liquid Waste: Solutions containing the dissolved compound.

    • Contaminated Materials: Disposable items such as pipette tips, absorbent paper, and contaminated PPE (gloves, etc.) should be collected in a separate, labeled bag for solid hazardous waste.[4]

  • What NOT to Mix:

    • Non-halogenated solvents (e.g., acetone, ethanol, hexane).[2]

    • Strong acids or bases. [2][8]

    • Heavy metals (e.g., mercury, lead).[2]

    • Oxidizers or reducers. [2]

Step 2: Containerization

The choice and handling of the waste container are governed by federal and local regulations to prevent leaks and spills.[6][11]

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical waste. The container must have a screw-top, leak-proof cap.[4][6]

  • Inspect the Container: Ensure the container is in good condition, free from cracks or defects.

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[1][6] This is a common EPA violation and is crucial for preventing the release of hazardous vapors.[6]

Step 3: Labeling

Proper labeling is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[6]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, attach a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[3]

  • Complete the Label Information:

    • Write the words "Hazardous Waste."

    • List the full chemical name: "this compound" and its CAS number "1174038-59-5."

    • If in solution, list all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

    • Include the date of waste generation and the name of the generating researcher/lab.

Step 4: Temporary Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be under the direct control of the lab personnel and situated at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks.

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to arrange for collection and final disposal by a licensed hazardous waste contractor.[4][12]

Part 4: Emergency Spill Management

In the event of an accidental spill, immediate and correct action is essential to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE described in Part 2.

  • Contain the Spill: For a small spill, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to cover and contain the material.[4][13]

  • Collect Absorbed Material: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container or a sealed, labeled bag.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as halogenated hazardous waste.[4]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, per institutional policy. For large spills, evacuate the area and contact your institution's emergency response team immediately.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper segregation and disposal of waste generated from this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation and Collection cluster_2 Containerization and Management Start Generation of Waste (this compound) Solid Solid Residue (Neat compound, contaminated weigh boat) Start->Solid Liquid Liquid Waste (Solutions containing the compound) Start->Liquid Contaminated Contaminated Materials (Gloves, pipette tips, absorbent paper) Start->Contaminated WasteContainer Properly Labeled 'HALOGENATED HAZARDOUS WASTE' Container Solid->WasteContainer Liquid->WasteContainer Contaminated->WasteContainer Storage Store in Secondary Containment in Satellite Accumulation Area (SAA) WasteContainer->Storage EHS Contact EHS for Pickup and Final Disposal Storage->EHS caption Disposal Workflow Diagram

Sources

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for Tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, represents a significant building block in the development of new therapeutics. Its unique structure, combining a pyrrolopyridine core with a reactive iodine moiety and a protective tert-butyl carboxylate group, makes it a valuable intermediate in complex organic syntheses. However, these same features necessitate a robust and well-informed approach to its handling and disposal to ensure the safety of laboratory personnel and the integrity of the research.

This guide, developed by our senior application scientists, moves beyond generic safety data sheets to provide a detailed, field-proven framework for the safe and effective use of this compound. We will delve into the causality behind our recommendations, empowering you to not just follow procedures, but to understand the "why" behind each critical step.

Hazard Assessment: A Synthesis of Structural Analogs

  • Iodo-Pyridine Moiety : Halogenated pyridines are known to possess varying degrees of toxicity. For instance, 4-iodopyridine is classified as harmful if swallowed, causing skin and eye irritation, and may lead to respiratory irritation.[1] A more complex molecule containing an iodo-pyridine structure has been shown to be acutely toxic orally. The presence of the iodine atom also introduces the potential for the release of iodine vapor upon decomposition, which is a severe irritant to the eyes, skin, and respiratory tract.[2]

  • Pyrrolo-Pyridine Core : While the pyrrolopyridine core itself is a common scaffold in pharmaceuticals, nitrogen-containing heterocycles can have diverse toxicological profiles. It is prudent to handle all novel heterocyclic compounds with care, assuming they may have irritant or sensitizing properties until proven otherwise.

  • Tert-butyl Carboxylate (Boc) Group : The Boc protecting group is generally stable but is designed to be removed under acidic conditions.[3] This process liberates isobutylene gas and carbon dioxide. While isobutylene is flammable, the primary hazard in a laboratory setting is the potential for pressure buildup if the deprotection reaction is performed in a sealed vessel.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of each component is based on mitigating the specific hazards identified above.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a wide range of organic compounds, including pyridine and halogenated aromatics.[4][5][6] Latex gloves are not recommended due to their poor resistance to many organic solvents.[5] Double-gloving is recommended, especially when handling larger quantities or for prolonged periods.
Eye Protection Chemical Splash GogglesGoggles provide a complete seal around the eyes, offering superior protection from splashes of the compound or its solutions compared to standard safety glasses.[4][5]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a non-absorbent material will protect against incidental skin contact. Ensure the coat is fully buttoned.
Respiratory Protection Use in a Certified Chemical Fume HoodDue to the potential for respiratory irritation and the unknown inhalation toxicity, all handling of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to minimize the risk of inhalation.[4][5]

This comprehensive PPE ensemble creates a robust barrier between the researcher and the chemical, minimizing the risk of exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow is designed to be a self-validating system, with built-in checks and best practices.

Preparation and Weighing
  • Designated Work Area : All handling of this compound should be performed in a designated area within a certified chemical fume hood.[4][5]

  • Gather Materials : Before starting, ensure all necessary equipment, including spatulas, weighing paper, and solvent-resistant containers, are within the fume hood.

  • Don PPE : Put on all required PPE as outlined in the table above before opening the primary container.

  • Weighing : When weighing the solid compound, use an anti-static weighing dish to prevent dispersal of the powder.

  • Container Sealing : Immediately after dispensing the desired amount, securely seal the primary container.

Dissolution and Reaction Setup
  • Solvent Selection : Use the appropriate dry, de-gassed solvent as required by your synthetic protocol.

  • Controlled Addition : When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Inert Atmosphere : If the reaction is sensitive to air or moisture, ensure the flask is under an inert atmosphere (e.g., nitrogen or argon) before adding the compound.

  • Temperature Control : If the reaction is to be heated or cooled, use a well-calibrated and stable heating mantle or cooling bath.

The following diagram illustrates the safe handling workflow:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Designate Fume Hood Area Gather 2. Gather All Materials DonPPE 3. Don Full PPE Weigh 4. Weigh Compound DonPPE->Weigh Dissolve 5. Dissolve in Solvent React 6. Perform Reaction Segregate 7. Segregate Halogenated Waste React->Segregate Label 8. Label Waste Container Store 9. Store Securely DisposalDecisionTree Start Waste Generated IsHalogenated Does it contain This compound? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No LabelContainer Label Container with Full Chemical Names HalogenatedWaste->LabelContainer NonHalogenatedWaste->LabelContainer SealContainer Securely Seal Container LabelContainer->SealContainer StoreWaste Store in Designated Waste Accumulation Area SealContainer->StoreWaste

Caption: A decision tree for the proper segregation and disposal of waste containing the target compound.

By implementing these detailed operational and disposal plans, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific goals while maintaining the highest standards of laboratory safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Temmen, M., & Eissen, M. (2019). Solvent Wastes in the Laboratory – Disposal and/or Recycling. In Sustainable Organic Laboratory Course (NOP). [Link]

  • ResearchGate. Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. [Link]

  • American Chemical Society. (1947). The Decomposition of Iodonium Compounds. Reaction with Pyridine. Journal of the American Chemical Society, 69(10), 2444-2446. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

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Retrosynthesis Analysis

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tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.